Procarbazine
Description
Propriétés
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBDICYNRMXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
366-70-1 (mono-hydrochloride) | |
| Record name | Procarbazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021189 | |
| Record name | Procarbazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.4X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
671-16-9, 366-70-1 | |
| Record name | Procarbazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procarbazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procarbazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procarbazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procarbazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35S93Y190K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 °C | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Procarbazine as a DNA Alkylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a methylhydrazine derivative, is a crucial chemotherapeutic agent primarily employed in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][2][3] Its efficacy stems from its role as a DNA alkylating agent, inducing cytotoxic lesions that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound, its metabolic activation, the nature of the DNA adducts it forms, and the cellular responses it elicits. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) has been a mainstay in combination chemotherapy regimens, such as MOPP (Mechlorethamine, Oncovin, this compound, Prednisone) and BEACOPP, for decades.[4][5] Its clinical utility is attributed to its ability to function as a pro-drug, which, upon metabolic activation, generates reactive species that alkylate DNA.[6] This covalent modification of DNA disrupts its template functions for replication and transcription, ultimately leading to cell death.[1][2] Understanding the intricate details of its mechanism of action is paramount for optimizing its therapeutic index and overcoming mechanisms of drug resistance.
Chemical Properties and Metabolic Activation
This compound is a synthetic methylhydrazine derivative with the chemical formula C12H19N3O.[7][8] It is administered orally and is readily absorbed, crossing the blood-brain barrier, which contributes to its efficacy against brain tumors.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H19N3O | [7] |
| Molar Mass | 221.304 g·mol−1 | [1] |
| CAS Number | 671-16-9 | [1] |
| IUPAC Name | N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide | [1] |
This compound itself is inert and requires metabolic activation, primarily in the liver and kidneys, to exert its cytotoxic effects.[3][7] The activation process is a multi-step pathway involving enzymatic and non-enzymatic reactions.
The initial step involves the oxidation of this compound to an azo derivative, a reaction catalyzed by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).[4][9] This azo-procarbazine is then further metabolized to form two positional azoxy isomers.[10] The methylazoxy isomer is considered the more potent cytotoxic species.[10] These azoxy metabolites are unstable and can decompose to form a methyldiazonium ion, a highly reactive electrophile that is believed to be the ultimate alkylating species responsible for methylating DNA.[9] Additionally, the metabolic activation of this compound generates reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and methyl radicals, which can also contribute to DNA damage.[4][11]
Mechanism of Action: DNA Alkylation
The primary mechanism of this compound's cytotoxicity is the alkylation of DNA by its active metabolites.[4] The methyldiazonium ion transfers a methyl group to nucleophilic sites on DNA bases. The most clinically significant lesions are the methylation of the O6 position of guanine (B1146940) (O6-methylguanine, O6-meG) and the N7 position of guanine (N7-methylguanine, N7-meG).[1][12]
-
O6-methylguanine (O6-meG): This is a highly mutagenic lesion. During DNA replication, O6-meG can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[13] The accumulation of these mutations can trigger apoptotic pathways.
-
N7-methylguanine (N7-meG): This is the most abundant adduct formed. While less mutagenic than O6-meG, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which can stall replication and lead to DNA strand breaks.[13]
The formation of these DNA adducts disrupts the normal processes of DNA replication and transcription, leading to cell cycle arrest, particularly in the S phase, and ultimately apoptosis.[7]
Quantitative Data
The cytotoxic efficacy of this compound and its metabolites has been evaluated in various cancer cell lines. Furthermore, clinical trials have provided valuable data on its response rates in different malignancies.
Table 2: In Vitro Cytotoxicity of this compound and its Metabolites
| Compound | Cell Line | IC50 | Reference |
| This compound | CCRF-CEM (human leukemia) | > 100 µM | [10] |
| Methylazoxythis compound | CCRF-CEM (human leukemia) | ~10 µM | [10] |
| Azoxy 2 isomer | L1210 (murine leukemia) | More toxic than Azoxy 1 isomer | [14] |
Table 3: Clinical Response Rates of this compound-Containing Regimens
| Regimen | Cancer Type | Response Rate | Reference |
| Single Agent this compound | Advanced Hodgkin's Lymphoma | 53% - 69% (Overall Response) | [5] |
| MOPP | Advanced Hodgkin's Lymphoma | 78% (Complete Response) | [5] |
| C-MOPP-ABVD | Advanced Hodgkin's Lymphoma | 93% (Overall Response), 84% (Complete Response) | [5] |
| POC (this compound, Vincristine (B1662923), Lomustine) | Metastatic Cutaneous Malignant Melanoma | 20% (Overall Response) | [15] |
| This compound + Tamoxifen (B1202) | Recurrent High-Grade Gliomas | 29.5% (Overall Response) | [16] |
Table 4: DNA Adduct Levels in Patients Treated with this compound
| Adduct | Patient Cohort | Mean Level | Reference |
| 7-methyldeoxyguanosine (7-medG) | Hodgkin's disease patients (MOPP/ABV) | 12.55 pmole/mole dG | [17] |
| O6-methyldeoxyguanosine (O6-medG) | Hodgkin's disease patients (MOPP/ABV) | 0.254 µmole/mole dG | [17] |
| O6-methylguanine (O6-meG) | λlacZ transgenic mice (200 mg/kg x 5 days) | 18.5 fmol/µg DNA (Bone Marrow) | [13] |
| O6-methylguanine (O6-meG) | λlacZ transgenic mice (200 mg/kg x 5 days) | 28.0 fmol/µg DNA (Liver) | [13] |
Cellular Response to this compound-Induced DNA Damage
The DNA damage induced by this compound triggers a complex cellular response orchestrated by DNA damage response (DDR) pathways. These pathways sense the DNA lesions, signal their presence, and mediate DNA repair, cell cycle arrest, or apoptosis.
Upon detection of O6-meG and other adducts, sensor proteins like the Mismatch Repair (MMR) system can recognize the lesion. The cell cycle is often arrested to allow time for DNA repair. The primary repair pathway for O6-meG is direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT transfers the methyl group from the guanine to one of its own cysteine residues, thereby repairing the DNA in a single step. High levels of MGMT expression in cancer cells are a major mechanism of resistance to this compound.
If the DNA damage is too extensive to be repaired, the cell will be directed towards apoptosis. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.
Experimental Protocols
Assessment of DNA Alkylation by HPLC-MS/MS
This protocol outlines a general method for the quantification of this compound-induced DNA adducts, such as O6-meG and N7-meG, in biological samples.[18][19]
Materials:
-
Genomic DNA isolation kit
-
DNAse I, Nuclease P1, Alkaline Phosphatase
-
Internal standards (e.g., isotope-labeled O6-meG and N7-meG)
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Genomic DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound using a commercial kit according to the manufacturer's instructions.
-
DNA Hydrolysis:
-
To 100 µg of DNA, add the internal standards.
-
Digest the DNA to nucleosides by sequential incubation with DNAse I, Nuclease P1, and alkaline phosphatase.
-
-
Sample Preparation: Precipitate proteins by adding cold ethanol (B145695) and centrifuge to collect the supernatant containing the nucleosides. Dry the supernatant under a vacuum.
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried sample in mobile phase.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the nucleosides using a gradient elution on a C18 column.
-
Detect and quantify the specific DNA adducts using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Calculate the amount of each adduct by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cultured cells.[20]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Conclusion
This compound remains a clinically relevant DNA alkylating agent, particularly for the treatment of lymphomas and brain tumors. Its complex metabolic activation pathway leads to the formation of highly reactive species that induce a spectrum of DNA lesions, with O6-methylguanine being a key driver of its cytotoxic and mutagenic effects. The cellular response to this compound-induced damage is multifaceted, involving DNA repair mechanisms, cell cycle checkpoints, and apoptosis. A thorough understanding of these molecular details, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of new therapeutic strategies that can enhance the efficacy of this compound and overcome resistance. Further research into the specific signaling pathways and the interplay between different DNA repair mechanisms will continue to refine our understanding and application of this important chemotherapeutic drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. brainkart.com [brainkart.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA adduct dosimetry and DNA repair in rats and pigs given repeated doses of this compound under conditions of carcinogenicity and human cancer chemotherapy respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial of this compound, vincristine and lomustine (POC) chemotherapy in metastatic cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and high-dose tamoxifen as a second-line regimen in recurrent high-grade gliomas: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of DNA methylation adducts in Hodgkin's disease patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of this compound, this compound metabolites and chemical degradation products with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AOP-Wiki [aopwiki.org]
- 20. broadpharm.com [broadpharm.com]
Procarbazine Prodrug Activation Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a methylhydrazine derivative, is a crucial chemotherapeutic agent employed in the treatment of Hodgkin's lymphoma and certain brain tumors. As a prodrug, this compound requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the this compound activation pathway, detailing the enzymatic processes, key metabolites, and the ultimate generation of reactive species responsible for its antineoplastic activity. This document includes a summary of available quantitative data, detailed experimental protocols for the analysis of this compound and its metabolites, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an orally administered alkylating agent that has been a component of combination chemotherapy regimens for decades. Its efficacy is dependent on its biotransformation into active metabolites that can induce cytotoxicity in rapidly dividing cancer cells. The activation process is complex, involving both enzymatic and non-enzymatic steps, primarily occurring in the liver. Understanding this pathway is critical for optimizing therapeutic strategies, managing drug interactions, and developing novel analogs with improved efficacy and safety profiles.
The this compound Activation Pathway
The metabolic activation of this compound is a multi-step process initiated by oxidation, leading to the formation of several intermediates. The key enzymatic players in this pathway are hepatic microsomal enzymes, particularly cytochrome P450 (CYP) isozymes, and mitochondrial monoamine oxidase (MAO).[1][2]
Step 1: Oxidation to Azothis compound (B1211744)
The initial and rate-limiting step in this compound activation is the oxidation of the hydrazine (B178648) moiety to an azo derivative, azothis compound.[1] This reaction is catalyzed by both cytochrome P450 enzymes and monoamine oxidase.[2] Specifically, CYP1A1 and CYP2B6 have been identified as being involved in this compound metabolism. The formation of azothis compound is rapid, with plasma levels of this metabolite being notably higher than those of the parent drug.[1]
Step 2: Isomerization and Further Oxidation to Azoxy Metabolites
Following its formation, azothis compound undergoes further metabolism. It can isomerize to a hydrazone and is also a substrate for further oxidation by cytochrome P450 to form two positional azoxy isomers: benzylazoxythis compound and methylazoxythis compound (B1204352).[3] Of these two isomers, methylazoxythis compound has been shown to be the more potent cytotoxic species.[3]
Step 3: Generation of Reactive Alkylating Species
The azoxy metabolites are unstable and undergo further enzymatic and spontaneous degradation to generate highly reactive intermediates. This process is thought to involve hydroxylation of the azoxy compounds.[4] These unstable intermediates ultimately decompose to produce the methyldiazonium ion (CH₃N₂⁺) and carbon-centered free radicals.[2][5] The methyldiazonium ion is a potent alkylating agent that transfers a methyl group to nucleophilic sites on DNA, particularly the O⁶ and N⁷ positions of guanine. This methylation of DNA leads to base mispairing, DNA strand breaks, and ultimately, inhibition of DNA, RNA, and protein synthesis, triggering apoptosis in cancer cells.[5] The generation of free radicals also contributes to oxidative stress and cellular damage.[2]
Quantitative Data
While detailed enzyme kinetic parameters (Km and Vmax) for the specific enzymatic steps in this compound activation are not extensively reported in the literature, pharmacokinetic studies in humans have provided valuable data on the plasma concentrations of this compound and its primary metabolite, azothis compound.
Table 1: Pharmacokinetic Parameters of this compound and Azothis compound in Humans following a Single Oral Dose of 300 mg this compound Hydrochloride [6]
| Parameter | This compound (PCB) | Azo-procarbazine (azo-PCB) |
| Mean Time to Maximum Plasma Concentration (Tmax) | 12.5 minutes | - |
| Mean Plasma Elimination Half-life (t½) | 9.2 minutes | Significantly longer than PCB |
| Mean Apparent Oral Systemic Clearance | 35.8 L/min | - |
| Mean Ratio of Maximum Plasma Concentration (Cmax) (azo-PCB/PCB) | - | 5.5 |
| Mean Ratio of Area Under the Curve (AUC) (azo-PCB/PCB) | - | 45.2 |
Data presented as mean values from a study in eight tumor patients.
Experimental Protocols
The analysis of this compound and its chemically labile metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
Protocol for Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol is a synthesized methodology based on published methods for the quantitative analysis of this compound in human plasma.[7][8][9]
4.1.1. Materials and Reagents
-
This compound hydrochloride standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Human plasma (blank)
-
Trichloroacetic acid (TCA) for protein precipitation
-
Methyl tert-butyl ether (MTBE)
4.1.2. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
For protein precipitation, add 200 µL of ice-cold 10% (w/v) TCA in acetonitrile.
-
Vortex for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To remove excess TCA, add 500 µL of MTBE, vortex for 30 seconds, and centrifuge for 5 minutes.
-
Aspirate and discard the upper organic layer (MTBE).
-
Repeat the MTBE wash step.
-
Transfer the final aqueous layer to an HPLC vial for analysis.
4.1.3. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system with a binary pump and autosampler.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify this compound concentrations in the plasma samples using the calibration curve.
Protocol for Analysis of this compound and its Metabolites by GC-MS
This protocol is a synthesized methodology based on published methods for the analysis of this compound and its various metabolites.[10]
4.2.1. Materials and Reagents
-
This compound and metabolite standards (e.g., azothis compound, N-isopropyl-p-toluamide)
-
Internal Standard (a synthetic analog of this compound)
-
Acetic anhydride (B1165640) for derivatization
-
Pyridine
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
4.2.2. Sample Preparation and Derivatization
-
To 1 mL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of acetic anhydride to derivatize this compound and metabolites containing primary or secondary amine groups.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4.2.3. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each derivatized analyte and the internal standard. Full scan mode can be used for qualitative identification.
4.2.4. Data Analysis
-
Identify peaks based on their retention times and mass spectra compared to standards.
-
For quantification, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
This compound Activation Signaling Pathway
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "THE IN VITRO METABOLISM OF this compound: MECHANISMS UNDERLYING THE GEN" by ALBERT LEO PEYTON [docs.lib.purdue.edu]
- 5. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma kinetics of this compound and azo-procarbazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Analysis of this compound and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Journey of Procarbazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a methylhydrazine derivative, is a potent antineoplastic agent primarily employed in the treatment of Hodgkin's lymphoma and certain brain tumors. Its therapeutic efficacy is intrinsically linked to its complex in vivo metabolic activation. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its absorption, distribution, intricate biotransformation pathways, and subsequent excretion. Quantitative pharmacokinetic data are systematically presented, and methodologies for key experimental studies are described. Furthermore, metabolic and experimental workflows are visually elucidated through detailed diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is administered as a prodrug and necessitates metabolic conversion to exert its cytotoxic effects. The primary mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The metabolic activation of this compound is a multi-step process predominantly occurring in the liver, involving several key enzyme systems.[1][3] Understanding the nuances of its metabolism is critical for optimizing therapeutic regimens, mitigating toxicities, and overcoming drug resistance.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound exhibits rapid and complete absorption from the gastrointestinal tract following oral administration.[4][5] It is widely distributed throughout the body and readily crosses the blood-brain barrier, a crucial property for its efficacy against brain tumors.[1][5][6][7]
Absorption and Distribution:
-
Peak Plasma Concentration (this compound): Achieved within 0.5 to 1 hour.[5][8][9]
-
Peak Cerebrospinal Fluid (CSF) Levels: Reached between 0.5 and 1.5 hours.[5]
-
Distribution: High concentrations are found in the liver, kidneys, intestinal wall, and skin.[6][8]
Metabolism: The biotransformation of this compound is extensive and occurs primarily in the liver and, to a lesser extent, in the kidneys.[3][4][10] The process is initiated by both enzymatic and non-enzymatic reactions. Key enzymatic players include the cytochrome P450 (CYP450) system and monoamine oxidase (MAO).[1][5][11]
The metabolic cascade proceeds as follows:
-
Oxidation to Azo-procarbazine: this compound is rapidly oxidized to its first major metabolite, azo-procarbazine. This conversion is mediated by microsomal cytochrome P450 oxidoreductase and mitochondrial monoamine oxidase.[5][11]
-
Isomerization and Further Oxidation: Azo-procarbazine can then undergo isomerization and further oxidation by the CYP450 system to form two positional azoxy isomers: methylazoxy-procarbazine and benzylazoxy-procarbazine.[5][12]
-
Formation of Active Species: Methylazoxy-procarbazine is considered the major cytotoxic metabolite, which is more potent than the parent drug.[5][12] It is believed to be the precursor to the ultimate alkylating species, a methyl carbonium ion, which methylates DNA.[11] The metabolic activation can also generate reactive oxygen species (ROS) like hydrogen peroxide and carbon-centered free radicals, contributing to cellular damage.[1][13]
-
Hydrolysis and Degradation: The metabolic pathway also involves hydrolysis, splitting the molecule into a benzylaldehyde derivative and methylhydrazine.[3][4] The aldehyde is subsequently oxidized to N-isopropylterephthalamic acid, the main urinary excretion product.[3][4] Methylhydrazine is further degraded to carbon dioxide and methane.[3][4]
Excretion: The metabolites of this compound are primarily excreted in the urine.[1][3] The major urinary metabolite is N-isopropylterephthalamic acid.[3][4]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound and its primary metabolite, azo-procarbazine, in humans.
| Parameter | This compound (PCB) | Azo-procarbazine (azo-PCB) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~12.5 minutes | - | [9] |
| Plasma Elimination Half-life (t½) | ~9.2 - 10 minutes | Slower than PCB | [5][9] |
| Apparent Oral Systemic Clearance | 35.8 L/min | - | |
| Mean Cmax Ratio (azo-PCB/PCB) | - | 5.5 | [9] |
| Mean AUC Ratio (azo-PCB/PCB) | - | 45.2 | [9] |
Metabolic Pathways and Experimental Workflows
This compound Metabolic Pathway
The following diagram illustrates the major metabolic conversion steps of this compound.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for Metabolite Analysis
The diagram below outlines a typical workflow for the quantitative analysis of this compound and its metabolites in biological samples.
Caption: Workflow for this compound metabolite analysis.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary to the conducting laboratories, the following sections synthesize the methodologies described in the cited literature for key experiments.
In Vitro Metabolism Studies with Rat Liver Homogenate
Objective: To investigate the metabolic conversion of this compound and the appearance of its metabolites in a controlled in vitro system that simulates hepatic metabolism.
Methodology:
-
Preparation of Liver Homogenate: A 9000-g supernatant fraction of a rat liver homogenate is prepared to contain microsomal and cytosolic enzymes.[14]
-
Incubation: this compound is incubated with the liver homogenate preparation at a specified concentration (e.g., intraperitoneal administration of a 150 mg/kg bolus dose in rats for subsequent plasma analysis).[14]
-
Sample Collection: Aliquots of the incubation mixture are collected at various time points.
-
Sample Preparation: The reaction is quenched, and proteins are precipitated. The supernatant is extracted for analysis.
-
Analysis: The concentrations of this compound and its metabolites are determined using a validated analytical method, such as High-Pressure Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
In Vivo Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of this compound and its major metabolite, azo-procarbazine, in cancer patients.
Methodology:
-
Patient Population: Therapy-refractory tumor patients with normal liver and renal function are recruited.[9]
-
Drug Administration: A single oral dose of this compound hydrochloride (e.g., 300 mg) is administered as a drinking solution under fasting conditions.[9]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of this compound and azo-procarbazine are quantified using a validated HPLC-UV method.[9]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, t½, and systemic clearance.[9]
Analytical Method for this compound and Metabolites in Plasma
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and its metabolites.
Methodology based on HPLC-ESI-MS: [16]
-
Sample Preparation:
-
Plasma proteins are precipitated using trichloroacetic acid.
-
The resulting protein-free supernatant is washed with methyl tert-butyl ether to remove excess acid.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a reversed-phase HPLC system.
-
Separation is achieved on a C-18 analytical column using a mobile phase such as methanol-ammonium acetate (B1210297) buffer.
-
-
Mass Spectrometric Detection:
-
A single-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
The mass spectrometer is operated in the selected-ion monitoring (SIM) mode to detect the protonated molecular ions ([M+H]+) of this compound and an internal standard.
-
-
Quantification:
-
Calibration curves are generated using standards of known concentrations in human plasma.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The in vivo metabolic fate of this compound is a complex process that is fundamental to its anticancer activity. The transformation from the parent prodrug to its active cytotoxic metabolites, primarily methylazoxy-procarbazine, is a critical determinant of its therapeutic efficacy. A thorough understanding of its pharmacokinetics and the intricate metabolic pathways, facilitated by robust analytical methodologies, is essential for the continued optimization of this compound-based chemotherapy regimens. This guide provides a foundational resource for researchers and clinicians working to advance the therapeutic application of this important antineoplastic agent.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Matulane (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. brainkart.com [brainkart.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. Plasma kinetics of this compound and azo-procarbazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic activation of this compound. Evidence for carbon-centered free-radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of this compound, this compound metabolites and chemical degradation products with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of this compound and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of this compound in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Procarbazine's Impact on DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a methylhydrazine derivative, is a cornerstone of combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors. Its cytotoxic effects are intrinsically linked to its ability to disrupt the synthesis of DNA and RNA, fundamental processes for cellular proliferation. This in-depth technical guide elucidates the multifaceted mechanisms by which this compound exerts these effects, provides detailed experimental protocols for their investigation, and presents quantitative data on its inhibitory actions.
Introduction
This compound functions as a prodrug, requiring metabolic activation to elicit its antineoplastic activity. Following administration, it undergoes a series of enzymatic and non-enzymatic transformations, primarily in the liver, to yield highly reactive metabolites. These metabolites, including methyl and benzyl (B1604629) radicals, are responsible for the drug's genotoxic effects. The primary mechanisms of action include DNA alkylation, the generation of reactive oxygen species (ROS) leading to oxidative DNA damage, and the inhibition of crucial enzymes involved in nucleic acid synthesis. This guide will delve into the core molecular interactions of this compound's active metabolites with DNA and RNA, leading to the cessation of their synthesis and ultimately, cell death.
Mechanism of Action
This compound's interference with DNA and RNA synthesis is not a singular event but a cascade of interconnected processes initiated by its metabolic activation.
Metabolic Activation of this compound
This compound is metabolized to its active forms through a multi-step process.[1] This intricate pathway is crucial for its cytotoxic effects.[2]
Inhibition of DNA Synthesis
The primary mechanism by which this compound inhibits DNA synthesis is through direct damage to the DNA template. Its active metabolites, particularly the methyldiazonium ion and methyl radicals, are potent alkylating agents that transfer methyl groups to DNA bases.[3] The most significant lesion is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine), which mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[3][4] This damage can stall replication forks and induce cell cycle arrest.[5] Furthermore, this compound's auto-oxidation generates hydrogen peroxide and other reactive oxygen species, causing oxidative DNA damage, including single- and double-strand breaks.[6][7]
Inhibition of RNA Synthesis
This compound also impedes RNA synthesis, although the mechanisms are less direct than its effects on DNA. DNA damage induced by this compound can interfere with transcription by physically obstructing the movement of RNA polymerase along the DNA template. Additionally, there is evidence to suggest that this compound may inhibit the transmethylation of methionine into transfer RNA (tRNA).[5] This disruption of tRNA function would consequently halt protein synthesis, which is tightly coupled to RNA synthesis and overall cellular metabolism.
Quantitative Data on the Inhibition of DNA and RNA Synthesis
The inhibitory effects of this compound and its metabolites on cellular proliferation have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Compound | Cell Line | Assay | IC50 (mM) | Reference |
| This compound | L1210 murine leukemia | Soft-agar clonogenic assay | 1.5 | [2] |
| Methylazoxythis compound | L1210 murine leukemia | MTT assay | 0.2 | [2] |
| Methylazoxythis compound | L1210 murine leukemia | Soft-agar clonogenic assay | 0.15 | [2] |
Experimental Protocols
Investigating the effects of this compound on DNA and RNA synthesis requires a suite of specialized molecular biology techniques. The following are detailed methodologies for key experiments.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures DNA repair synthesis in response to DNA damage, providing an indirect measure of DNA damage that is not repaired by error-free mechanisms.
Principle: Non-replicating cells are treated with a DNA-damaging agent (e.g., this compound). The subsequent incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) during the DNA repair process is quantified.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human fibroblasts or lymphocytes) onto coverslips and allow them to reach confluence to inhibit replicative DNA synthesis.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a positive control (e.g., a known mutagen like N-methyl-N'-nitro-N-nitrosoguanidine) and a negative control (vehicle only).
-
-
Radiolabeling:
-
Following treatment, wash the cells with a serum-free medium.
-
Incubate the cells in a medium containing 10 µCi/mL of ³H-thymidine for a defined period (e.g., 4 hours) to allow for repair synthesis.
-
-
Cell Fixation and Autoradiography:
-
Wash the cells with a cold phosphate-buffered saline (PBS) solution.
-
Fix the cells with a methanol (B129727):acetic acid (3:1) solution.
-
Coat the coverslips with a nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days).
-
-
Grain Counting and Analysis:
-
Develop the autoradiographs and stain the cells with a suitable dye (e.g., Giemsa).
-
Using a light microscope, count the number of silver grains over the nuclei of non-S-phase cells. An increase in the mean number of grains per nucleus in treated cells compared to control cells indicates the induction of UDS.
-
Detection of O⁶-Methylguanine Adducts by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific quantification of the pro-mutagenic DNA adduct O⁶-methylguanine.[8]
Principle: DNA is isolated from this compound-treated cells, hydrolyzed to its constituent bases, and the amount of O⁶-methylguanine is quantified by HPLC with fluorescence or mass spectrometry detection.
Protocol:
-
DNA Isolation and Hydrolysis:
-
Treat cells with this compound and harvest them.
-
Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Hydrolyze the DNA to release the purine (B94841) bases by heating in a weak acid (e.g., 0.1 N HCl) at 70°C for 30 minutes.
-
-
HPLC Analysis:
-
Neutralize the hydrolysate and filter it.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the bases using a mobile phase gradient, for example, a gradient of methanol in a phosphate (B84403) buffer.
-
Detect O⁶-methylguanine using a fluorescence detector (excitation ~280 nm, emission ~350 nm) or a mass spectrometer for higher sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic O⁶-methylguanine.
-
Calculate the amount of O⁶-methylguanine in the experimental samples by comparing their peak areas to the standard curve.
-
Alkaline Elution Assay for DNA Strand Breaks
This technique is used to measure DNA single-strand breaks and alkali-labile sites induced by DNA-damaging agents.[9][10]
Principle: Cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of DNA strand breaks.
Protocol:
-
Cell Labeling and Treatment:
-
Label the cellular DNA by growing cells in a medium containing a radioactive precursor (e.g., ¹⁴C-thymidine) for one to two cell cycles.
-
Treat the labeled cells with this compound for a specified time.
-
-
Cell Lysis and Elution:
-
Load the cells onto a polycarbonate filter.
-
Lyse the cells on the filter with a lysis solution (e.g., containing sodium dodecyl sulfate (B86663) and proteinase K).
-
Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate.
-
Collect fractions of the eluate over time.
-
-
Quantification and Analysis:
-
Measure the radioactivity in each fraction and the radioactivity remaining on the filter using a liquid scintillation counter.
-
Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate for treated cells compared to control cells indicates the presence of DNA strand breaks.
-
Signaling Pathways and Experimental Workflows
The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways. The following diagrams illustrate these processes and a typical experimental workflow for assessing this compound's genotoxicity.
Conclusion
This compound's efficacy as an anticancer agent is deeply rooted in its ability to disrupt DNA and RNA synthesis through a complex series of metabolic activation and subsequent DNA damage. Understanding the intricate molecular mechanisms, coupled with robust experimental methodologies, is paramount for the continued development and optimization of this compound-based therapies and for the discovery of novel agents that target these fundamental cellular processes. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their endeavors to further unravel the complexities of this compound's action and to innovate in the field of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Highly sensitive, specific detection of O6-methylguanine, O4-methylthymine, and O4-ethylthymine by the combination of high-performance liquid chromatography prefractionation, 32P postlabeling, and immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fractionation of DNA from mammalian cells by alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Procarbazine: From Serendipity to a Chemotherapy Cornerstone
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Procarbazine (B1678244), a methylhydrazine derivative, represents a fascinating chapter in the history of oncology, tracing a path from its initial synthesis as a potential monoamine oxidase inhibitor to its establishment as a critical component in curative chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors.[1] This technical guide provides an in-depth review of the historical development of this compound, detailing its preclinical validation, the evolution of its clinical application, and the quantitative outcomes of seminal trials that defined its role in modern chemotherapy.
Preclinical Development
Synthesis and Discovery
This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) was first synthesized in the late 1950s during a research program at Hoffmann-La Roche aimed at developing new monoamine oxidase inhibitors.[1] Its discovery as an antineoplastic agent was serendipitous, emerging from broad screening of synthetic compounds in animal tumor models. This unexpected activity prompted a shift in its developmental trajectory towards oncology.
Experimental Protocol: Synthesis of this compound
While the original proprietary synthesis protocols are not publicly detailed, a general synthetic route has been described in chemical literature. The process involves the alkylation of 1,2-bis-(benzyloxycarbonyl)-1-methylhydrazine with the methyl ester of 4-bromomethylbenzoic acid. The resulting product undergoes hydrolysis and subsequent reaction with isopropylamine (B41738) to form the amide bond. Finally, deprotection of the benzyloxycarbonyl groups yields this compound.[2]
A generalized laboratory synthesis can be outlined as follows:
-
Alkylation: 1,2-bis-(benzyloxycarbonyl)-1-methylhydrazine is reacted with 4-(bromomethyl)benzoate (B8499459) in the presence of a strong base (e.g., sodium hydride) to form 1,2-bis(benzyloxycarbonyl)-1-methyl-2-(p-carbomethoxy)benzylhydrazine.
-
Saponification: The carbomethoxy group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.
-
Amidation: The resulting carboxylic acid is converted to an acid chloride, which is then reacted with isopropylamine to form the corresponding N-isopropyl amide.
-
Deprotection: The benzyloxycarbonyl protecting groups are removed, typically using hydrogen bromide in acetic acid, to yield the final this compound hydrochloride salt.[2]
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. It undergoes complex biotransformation, primarily in the liver, into several active intermediates.[1] The prevailing evidence suggests its mechanism involves the inhibition of DNA, RNA, and protein synthesis.[1]
The activation pathway begins with oxidation by cytochrome P450 enzymes to an azo derivative, which then isomerizes and is further oxidized to form active azoxy metabolites.[3] These metabolites can release a methyl diazonium ion, a reactive species that acts as an alkylating agent. This ion transfers a methyl group to nucleophilic sites on cellular macromolecules, most critically the O-6 position of guanine (B1146940) in DNA. This methylation leads to DNA damage, strand breaks, and the induction of apoptosis in rapidly dividing cancer cells.
// Nodes this compound [label="this compound (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Hepatic Metabolism\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Azo-derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Azoxy [label="Azoxy-derivative\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation of Guanine (O-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Damage [label="DNA Strand Breaks", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Metabolism [label="Oxidation"]; Metabolism -> Azo; Azo -> Azoxy [label="Isomerization &\nOxidation"]; Azoxy -> DNA [label="Releases Methyl\nDiazonium Ion"]; DNA -> Methylation; Methylation -> Damage; Damage -> Apoptosis; }
Figure 1: Metabolic Activation and Mechanism of Action of this compound.
Preclinical Efficacy Studies
In vitro and in vivo models were crucial for establishing the anticancer potential of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (General) In vitro studies typically assess the concentration-dependent cytotoxic effect of a drug on cancer cell lines.
-
Cell Culture: A relevant cancer cell line (e.g., human leukemia CCRF-CEM or murine leukemia L1210) is cultured in appropriate media and conditions.[3]
-
Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Drug Exposure: this compound (or its active metabolites) is dissolved in a suitable solvent and serially diluted. The cells are then exposed to a range of drug concentrations for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay. These assays quantify metabolic activity, which correlates with the number of viable cells.[4][5]
-
Data Analysis: The results are used to plot a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%). Studies showed that the active metabolite, methylazoxythis compound, was significantly more cytotoxic than the parent compound.[3]
Experimental Protocol: In Vivo Xenograft Model (General) In vivo studies assess a drug's efficacy in a living organism, providing insights into its pharmacokinetics and antitumor activity.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[6]
-
Tumor Implantation: A suspension of human tumor cells is injected subcutaneously or orthotopically into the mice.[6]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. This compound is administered, typically orally or via intraperitoneal injection, according to a specific dose and schedule.[7]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is often tumor growth delay or inhibition.
Clinical Development: A Tale of Two Cancers
The clinical journey of this compound is defined by its transformative impact on Hodgkin's lymphoma and its significant role in treating high-grade gliomas.
// Nodes Discovery [label="Discovery (late 1950s)\nSynthesized as MAOI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SingleAgent [label="Single-Agent Trials (1960s)\nActivity in Hodgkin's", fillcolor="#FBBC05", fontcolor="#202124"]; MOPP [label="MOPP Regimen (1970)\nFirst Curative Combo for\nAdvanced Hodgkin's", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity Concerns (1980s)\nDecline in Use\n(Secondary Cancers, Infertility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCV [label="PCV Regimen\nEstablished for Brain Tumors", fillcolor="#FBBC05", fontcolor="#202124"]; BEACOPP [label="BEACOPP Regimen (1990s)\nRe-emergence in\nDose-Intensified Therapy", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Discovery -> SingleAgent; SingleAgent -> MOPP; MOPP -> Toxicity; Toxicity -> BEACOPP; MOPP -> PCV [style=dashed]; }
Figure 2: Historical Development Timeline of this compound.
Hodgkin's Lymphoma: The MOPP Revolution
Initially trialed as a single agent, this compound showed promising but transient responses in patients with advanced Hodgkin's lymphoma. The true breakthrough came with its inclusion in the four-drug MOPP combination regimen, developed by Vincent T. DeVita Jr. and colleagues at the National Cancer Institute. MOPP was one of the first combination chemotherapy regimens to prove that a metastatic cancer could be cured with drugs.[8][9]
Experimental Protocol: MOPP Regimen The MOPP regimen was administered in 28-day cycles for a total of at least six cycles.
-
Mechlorethamine: 6 mg/m² IV, on Days 1 and 8.
-
Oncovin® (Vincristine): 1.4 mg/m² IV, on Days 1 and 8.
-
This compound: 100 mg/m²/day PO, on Days 1 through 14.
-
Prednisone: 40 mg/m²/day PO, on Days 1 through 14 (in cycles 1 and 4).[10][11]
// Nodes Day1 [label="Day 1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day8 [label="Day 8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Days1_14 [label="Days 1-14", fillcolor="#FBBC05", fontcolor="#202124", shape=record, label="{this compound (PO) | Prednisone (PO)}"]; Days15_28 [label="Days 15-28\nRest Period", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; CycleEnd [label="End of Cycle", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout subgraph { rank=same; Day1; Day8; }
// Edges Day1 -> Days1_14 [style=invis]; Day8 -> Days1_14 [style=invis]; {Day1, Day8} -> Days15_28 [label="IV Drugs:\nMechlorethamine\nVincristine"]; Days1_14 -> Days15_28; Days15_28 -> CycleEnd; }
Figure 3: Workflow for a Single 28-Day Cycle of the MOPP Regimen.
Table 1: Clinical Outcomes of the MOPP Regimen for Advanced Hodgkin's Disease
| Parameter | Result | Source |
|---|---|---|
| Patient Cohort (N) | 198 | [10] |
| Complete Remission (CR) Rate | 80% | [8][10] |
| 10-Year Disease-Free Survival (of CR patients) | 68% |[10] |
Despite its success, MOPP was associated with significant long-term toxicities, including a high risk of secondary leukemias and infertility, which led to the development of alternative regimens like ABVD.
The Re-emergence: BEACOPP
In the 1990s, this compound was reintroduced as part of a more dose-intense regimen developed by the German Hodgkin Study Group (GHSG) called BEACOPP (Bleomycin, Etoposide, Adriamycin, Cyclophosphamide, Oncovin®, this compound, Prednisone). This regimen proved superior to previous standards for patients with advanced-stage Hodgkin's lymphoma.
Experimental Protocol: Escalated BEACOPP Regimen The regimen is administered in 21-day cycles.
-
Bleomycin: 10 mg/m² IV, on Day 8.
-
Etoposide: 200 mg/m² IV, on Days 1-3.
-
Adriamycin (Doxorubicin): 35 mg/m² IV, on Day 1.
-
Cyclophosphamide: 1250 mg/m² IV, on Day 1.
-
Oncovin® (Vincristine): 1.4 mg/m² IV, on Day 8.
-
This compound: 100 mg/m²/day PO, on Days 1-7.
-
Prednisone: 40 mg/m²/day PO, on Days 1-14.
Table 2: 10-Year Follow-Up Results from the GHSG HD9 Trial
| Arm | Freedom from Treatment Failure (FFTF) | Overall Survival (OS) | Secondary AML Rate |
|---|---|---|---|
| COPP/ABVD | 64% | 75% | 0.4% |
| BEACOPP (baseline) | 70% | 80% | 1.5% |
| BEACOPP (escalated) | 82% | 86% | 3.0% |
Source: Data from the German Hodgkin Study Group HD9 trial.[2][6]
The HD9 trial demonstrated that dose escalation with the BEACOPP regimen led to significantly improved tumor control and overall survival, re-establishing this compound as a key agent in the treatment of advanced Hodgkin's lymphoma.[2]
Brain Tumors: The PCV Regimen
This compound's ability to cross the blood-brain barrier made it a candidate for treating central nervous system malignancies. It became a cornerstone of the PCV regimen for treating anaplastic gliomas.
Experimental Protocol: PCV Regimen The PCV regimen is typically administered in 6-week (42-day) cycles.
-
This compound: 60 mg/m²/day PO, on Days 8 through 21.
-
CCNU (Lomustine): 110 mg/m² PO, on Day 1.
-
Vincristine: 1.4 mg/m² IV, on Days 8 and 29.
Table 3: Clinical Outcomes of the RTOG 9802 Trial (RT + PCV vs. RT Alone) for Low-Grade Glioma
| Parameter | Radiation Therapy (RT) + PCV | Radiation Therapy (RT) Alone | P-value |
|---|---|---|---|
| Patient Cohort (N) | 251 (total) | ||
| Median Overall Survival | 13.3 years | 7.8 years | 0.003 |
| Median Progression-Free Survival | 10.4 years | 4.0 years | <0.001 |
Source: Data from the Radiation Therapy Oncology Group (RTOG) 9802 trial.
Long-term follow-up from the RTOG 9802 trial conclusively showed that adding PCV chemotherapy to radiation therapy significantly prolonged both progression-free and overall survival for patients with low-grade glioma, cementing its role in neuro-oncology.
Conclusion
The development of this compound is a testament to the importance of broad preclinical screening and the revolutionary potential of combination chemotherapy. From an incidental discovery, it became a lynchpin in the first curative regimen for a metastatic cancer (MOPP), and after a period of decline due to toxicity, it was successfully repurposed in a dose-intensified regimen (BEACOPP) that set a new standard of care. Concurrently, its unique pharmacological properties allowed it to fill a critical need in the treatment of malignant brain tumors (PCV). The history of this compound underscores a key lesson in drug development: the clinical journey of a compound can be long and nonlinear, with its ultimate value realized through persistent investigation and rational combination with other therapies.
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isopropyl-α-[2-methylhydrazino]-p-toluamide | 671-16-9 [chemicalbook.com]
- 3. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. linkos.cz [linkos.cz]
- 5. japsonline.com [japsonline.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of human tumors in mice after short-term immunosuppression with this compound, cyclophosphamide, and antilymphocyte serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]
- 9. US2242322A - Process for preparing p-isopropylalpha-methyl-hydrocinnamic aldehyde - Google Patents [patents.google.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro sensitivity of human melanoma xenografts to cytotoxic drugs. Correlation with in vivo chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Procarbazine's Monoamine Oxidase Inhibitor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a cornerstone in the treatment of Hodgkin's lymphoma and certain brain tumors, is primarily classified as an alkylating agent. However, it also exhibits a clinically significant secondary activity as a monoamine oxidase (MAO) inhibitor. This technical guide provides an in-depth exploration of this compound's MAOI activity, delving into its mechanism of action, the role of its metabolites, and the downstream effects on monoamine signaling. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) was initially investigated in the 1950s during a search for novel MAO inhibitors.[1] While its potent antineoplastic properties became its primary clinical application, its MAOI activity remains a crucial aspect of its pharmacological profile.[1][2] This activity is responsible for notable drug-drug and drug-food interactions, necessitating careful patient management.[3][4] Understanding the nuances of this compound's interaction with MAO enzymes is critical for optimizing its therapeutic use and mitigating potential adverse effects.
This compound itself is a prodrug that undergoes metabolic activation in the liver, leading to the formation of several metabolites.[2] Evidence suggests that these metabolites, rather than the parent compound, are the primary mediators of its biological activities, including both its cytotoxic and MAO-inhibiting effects.
Mechanism of Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[7] Inhibition of these enzymes leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, which can have significant physiological and pharmacological consequences.[6][8]
This compound is considered a weak MAO inhibitor.[3][9] Its clinical MAOI effects are thought to be primarily mediated by its metabolites. The inhibition of MAO by this compound and its metabolites can lead to a range of central nervous system effects and is the basis for the dietary restrictions (avoidance of tyramine-rich foods) recommended for patients undergoing this compound therapy to prevent a hypertensive crisis.[3][6]
The Role of this compound Metabolites
This compound is extensively metabolized in the liver, giving rise to several active compounds, including azothis compound (B1211744) and monomethylhydrazine.[10] Research indicates that these metabolites are significantly more potent inhibitors of certain amine oxidases than the parent drug. Specifically, in vitro studies using rat tissues have demonstrated that azothis compound and monomethylhydrazine are potent inhibitors of semicarbazide-sensitive amine oxidase (SSAO), with IC50 values in the nanomolar range.[10] Their inhibitory activity against MAO-A and MAO-B in these studies was found to be substantially lower, with IC50 values more than three orders of magnitude higher than those for SSAO.[10]
Quantitative Data on Amine Oxidase Inhibition
The available quantitative data on the inhibitory activity of this compound and its metabolites primarily comes from studies on rat tissues. While this data provides valuable insights, it is important to note the absence of comprehensive data on human MAO-A and MAO-B inhibition.
| Compound | Enzyme | Species | IC50 | ID50 (ex-vivo) | Reference |
| Azothis compound | SSAO | Rat | 32.7 nM | - | [10] |
| Monomethylhydrazine | SSAO | Rat | 7.0 nM | - | [10] |
| This compound | SSAO | Rat | - | ~8 mg/kg | [2] |
| Monomethylhydrazine | SSAO | Rat | - | ~0.08 mg/kg | [2] |
SSAO: Semicarbazide-sensitive amine oxidase
Signaling Pathways Affected by MAO Inhibition
The inhibition of MAO-A and MAO-B leads to an increase in the synaptic concentrations of monoamine neurotransmitters. This, in turn, enhances the activation of their respective postsynaptic receptors, leading to a cascade of downstream signaling events.
Caption: Signaling pathway of monoamine oxidase inhibition by this compound metabolites.
Experimental Protocols
The following is a generalized protocol for an in vitro monoamine oxidase inhibition assay using kynuramine (B1673886) as a substrate, based on established methodologies.[11][12] This fluorometric assay is suitable for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., this compound or its metabolites) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive controls in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Dilute the MAO-A or MAO-B enzyme to the desired working concentration in the assay buffer.
-
-
Assay Plate Setup:
-
Add the following to the appropriate wells of a 96-well plate:
-
Blank wells: Assay buffer.
-
Control wells (no inhibitor): Assay buffer and MAO enzyme solution.
-
Test compound wells: Assay buffer, MAO enzyme solution, and the respective test compound dilution.
-
Positive control wells: Assay buffer, MAO enzyme solution, and the respective positive control dilution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the kynuramine solution to all wells (except the blank) to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380-405 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: General experimental workflow for an in vitro MAO inhibition assay.
Clinical Implications and Drug Interactions
The MAOI activity of this compound has several important clinical implications:
-
Dietary Restrictions: Patients taking this compound should avoid foods rich in tyramine (B21549) (e.g., aged cheeses, cured meats, and some wines) to prevent a hypertensive crisis.[3]
-
Drug Interactions: Co-administration of this compound with sympathomimetic drugs, tricyclic antidepressants, and selective serotonin reuptake inhibitors (SSRIs) should be done with caution due to the risk of hypertensive crisis or serotonin syndrome.[3][13] However, a retrospective study of patients treated with this compound and an antidepressant did not find any instances of serotonin toxicity.[13]
Conclusion
This compound's monoamine oxidase inhibitor activity is a critical, albeit secondary, component of its pharmacological profile. While the parent drug is a weak MAOI, its metabolites, particularly azothis compound and monomethylhydrazine, have shown potent inhibitory effects on amine oxidases in preclinical models. The lack of comprehensive quantitative data on the inhibition of human MAO-A and MAO-B by these metabolites represents a knowledge gap that warrants further investigation. A deeper understanding of these interactions will enable more precise clinical management of patients receiving this compound and could inform the development of novel antineoplastic agents with tailored pharmacological profiles. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the intricate pharmacology of this compound.
References
- 1. Quantitative analysis of this compound, this compound metabolites and chemical degradation products with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on the ex-vivo effects of this compound and monomethylhydrazine on rat semicarbazide-sensitive amine oxidase and monoamine oxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. drugs.com [drugs.com]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects in-vitro of this compound metabolites on some amine oxidase activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and antidepressants: a retrospective review of the risk of serotonin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Procarbazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244), a methylhydrazine derivative, is an alkylating agent that has been a component of various chemotherapy regimens for decades, notably for the treatment of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme.[1][2] Despite its long-standing clinical use, a comprehensive understanding of its preclinical efficacy, mechanism of action, and the specific signaling pathways it modulates is crucial for its optimal use and for the development of novel combination therapies. This technical guide provides an in-depth overview of the preclinical studies on this compound's efficacy, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its primary mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4] This guide will delve into the preclinical data that supports these mechanisms and explore the experimental designs used to evaluate its anti-tumor activity.
I. In Vitro Efficacy of this compound
The in vitro cytotoxicity of this compound and its active metabolites has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Assay Type | Metabolite | IC50 (mM) | Reference |
| L1210 (Murine Leukemia) | Soft-agar clonogenic assay | Methylazoxythis compound (B1204352) | 0.15 | [5] |
| L1210 (Murine Leukemia) | Colorimetric assay (MTT) | Methylazoxythis compound | 0.2 | [5] |
Note: The cytotoxicity of the parent compound, this compound, in vitro is often lower due to the requirement for metabolic activation, which may not be fully efficient in all cell culture systems.
Key Experimental Protocols: In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing a measure of long-term cytotoxicity.
-
Cell Plating: Seed a low density of cells in a 6-well plate or culture dish.
-
Drug Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for a period that allows for colony formation (typically 1-2 weeks).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control and generate a survival curve.
II. In Vivo Efficacy of this compound
Preclinical in vivo studies, primarily in rodent models, have been instrumental in demonstrating the anti-tumor activity of this compound.
Quantitative Data: In Vivo Tumor Growth Inhibition
Studies have shown the efficacy of this compound in various murine tumor models, particularly in combination with other chemotherapeutic agents.
| Animal Model | Tumor Type | Treatment | Efficacy Outcome | Reference |
| Murine Glioma 26 | Glioma | This compound in combination with BCNU or CCNU | More active than single agents; achieved 85-100% tumor "cure" at 120 days. | [1] |
| Human Tumor Xenografts in Mice | Colon Adenocarcinoma, Osteosarcoma, Ewing Sarcoma, Bronchogenic Carcinoma | This compound (90 mg/kg) as part of an immunosuppressive regimen to establish xenografts. | Not an efficacy study, but provides dosage information for establishing models. | [6] |
Note: Specific percentages of tumor growth inhibition and detailed survival data from monotherapy preclinical studies are not consistently reported in recent literature, with a greater focus on clinical combination therapies.
Key Experimental Protocols: In Vivo Efficacy Studies
1. Murine Glioma Xenograft Model
This model is commonly used to evaluate the efficacy of drugs against brain tumors.
-
Cell Culture: Culture a human or murine glioma cell line (e.g., U87, GL261) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for human cell line xenografts or immunocompetent syngeneic mice for murine cell lines.
-
Tumor Implantation: Stereotactically implant a specific number of glioma cells (e.g., 1 x 10^5 cells) into the brain (e.g., striatum or cerebrum) of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume at regular intervals throughout the study. Monitor animal survival and record the date of euthanasia due to tumor burden or morbidity.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Calculate metrics such as tumor growth inhibition (TGI) and increase in lifespan (ILS).
III. Mechanism of Action and Signaling Pathways
This compound's cytotoxic effects are mediated through a complex series of metabolic activation steps and subsequent interactions with cellular macromolecules, primarily DNA.
Signaling Pathways
The DNA damage induced by this compound's active metabolites triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
-
DNA Alkylation and Oxidative Stress: this compound's metabolites, including methyl radicals, alkylate DNA, primarily at the O6 position of guanine.[2] This leads to DNA strand breaks. Additionally, the metabolic process can generate reactive oxygen species (ROS), causing oxidative DNA damage.[4]
-
DNA Damage Response (DDR): The DNA lesions activate the DDR pathway. Key proteins such as ATM and ATR are recruited to the sites of damage, initiating a signaling cascade that leads to the phosphorylation of downstream effectors like CHK1 and CHK2.
-
p53 Activation: The DDR pathway often leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[4]
-
Apoptosis Induction: The accumulation of DNA damage beyond the cell's repair capacity triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.[7][8][9]
Mandatory Visualizations
Conclusion
This compound remains a relevant chemotherapeutic agent, particularly for central nervous system malignancies. Preclinical studies have established its mechanism of action as a DNA alkylating agent that induces cell cycle arrest and apoptosis. While quantitative in vitro and in vivo data for this compound as a monotherapy are somewhat limited in recent literature, the established experimental protocols provide a solid framework for its continued investigation. Future preclinical research should focus on generating comprehensive IC50 datasets in a broader range of cancer cell lines, particularly in molecularly defined subtypes of gliomas, and conducting detailed in vivo efficacy studies with modern imaging and analysis techniques. A deeper understanding of the specific signaling pathways modulated by this compound will be critical for identifying rational combination therapies and overcoming mechanisms of resistance, ultimately improving its clinical utility.
References
- 1. Correlations between experimental chemotherapy in the murine glioma and effectiveness of clinical therapy regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Growth of human tumors in mice after short-term immunosuppression with this compound, cyclophosphamide, and antilymphocyte serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI [mdpi.com]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
In Vivo Models of Procarbazine's Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vivo models utilized to evaluate the antitumor activity of procarbazine (B1678244). This compound, a methylhydrazine derivative, is a chemotherapeutic agent primarily used in the treatment of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme. Its mechanism of action is complex, involving DNA alkylation and the generation of reactive oxygen species, leading to the inhibition of DNA, RNA, and protein synthesis.[1] This guide summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological processes to support further research and drug development efforts.
Core Concepts: this compound's Mechanism of Antitumor Activity
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. In the liver, it is metabolized to active intermediates that can methylate guanine (B1146940) at the O-6 position in DNA.[2] This methylation leads to DNA strand breaks, ultimately inhibiting DNA, RNA, and protein synthesis and inducing apoptosis in rapidly proliferating cancer cells.[2] Additionally, the metabolism of this compound can generate hydrogen peroxide and methyl radicals, which contribute to oxidative DNA damage. This dual mechanism of direct alkylation and oxidative stress underscores its potent antitumor properties.[3][4]
Preclinical In Vivo Models and Antitumor Efficacy
This compound has demonstrated significant antitumor activity in a variety of preclinical in vivo models. These studies have been instrumental in establishing its efficacy and informing clinical trial design. The following sections detail the key models and present the available quantitative data on this compound's effects.
Murine Leukemia Models
The L1210 leukemia model in mice has been a cornerstone in the preclinical evaluation of this compound. Studies have focused on the survival of tumor-bearing mice following treatment.
Table 1: Antitumor Activity of this compound in the L1210 Murine Leukemia Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| L1210 leukemia-bearing mice | This compound and its metabolites | Methylazoxythis compound, a metabolite, was the most effective compound in increasing the survival of L1210 tumor-bearing mice. | [5] |
| L1210 leukemia cells in vitro | This compound and its azoxy metabolites | The azoxy 2 isomer of this compound was approximately 7-fold more toxic to L1210 cells than the azoxy 1 metabolite. | [6] |
Rat Carcinoma Models
The Walker 256 carcinosarcoma model in rats has been employed to investigate the impact of this compound on solid tumors.
Table 2: Antitumor Activity of this compound in the Walker 256 Rat Carcinosarcoma Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Walker 256 carcinosarcoma-bearing rats | This compound in combination with other cytostatics | This compound was evaluated as part of combination therapy, with studies focusing on tumor pathology and biosynthesis of DNA, RNA, and proteins. | [7] |
Murine Ascites Carcinoma Models
The Ehrlich ascites carcinoma (EAC) model in mice is another valuable tool for assessing the in vivo efficacy of anticancer agents.
Table 3: Antitumor Activity of this compound in the Ehrlich Ascites Carcinoma (EAC) Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| EAC-bearing Swiss albino mice | Not specified for this compound | The EAC model is used to monitor tumor weight, survival time, and tumor cell growth inhibition. | [8][9] |
Murine Sarcoma Models
The Crocker sarcoma 180 (S180) model in mice has also been utilized in the evaluation of this compound's antitumor effects.
Table 4: Antitumor Activity of this compound in the Crocker Sarcoma 180 (S180) Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| S180 allograft mouse model | Not specified for this compound | The S180 model is used to test antitumor activity and investigate mechanisms of action of various compounds. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. The following sections outline typical experimental protocols for evaluating this compound's antitumor activity.
General In Vivo Experimental Workflow
A standardized workflow is essential for preclinical anticancer drug screening.
L1210 Murine Leukemia Model Protocol
-
Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium.
-
Animal Model: DBA/2 or other suitable mouse strains are used.
-
Tumor Inoculation: A specific number of L1210 cells (e.g., 1 x 10^5 cells) are injected intraperitoneally or intravenously into the mice.
-
Treatment: this compound or its metabolites are administered at various doses and schedules.
-
Endpoint: The primary endpoint is the mean survival time of the treated mice compared to the control group.
Walker 256 Rat Carcinosarcoma Model Protocol
-
Tumor Model: Walker 256 carcinosarcoma cells are propagated in rats.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Tumor Implantation: Tumor cells are injected subcutaneously or intramuscularly into the flank of the rats.[11]
-
Treatment: this compound is administered orally or via injection.
-
Endpoint: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Inhibition of tumor growth is the primary efficacy measure.
Ehrlich Ascites Carcinoma (EAC) Model Protocol
-
Tumor Model: EAC cells are maintained by serial intraperitoneal passage in mice.
-
Animal Model: Swiss albino mice are typically used.
-
Tumor Inoculation: A defined number of EAC cells (e.g., 2 x 10^6 cells) are injected intraperitoneally.
-
Treatment: this compound is administered, and treatment can be initiated 24 hours after tumor inoculation.
-
Endpoints: Antitumor efficacy is assessed by monitoring the median survival time, percentage increase in lifespan, and changes in body weight. Tumor volume and viable tumor cell count in the ascitic fluid are also measured.
Signaling Pathways Implicated in this compound's Antitumor Activity
This compound's cytotoxic effects are mediated through its impact on critical cellular signaling pathways, primarily those involved in DNA damage and repair.
This compound Metabolism and Activation
This compound undergoes a multi-step metabolic activation process to become a potent DNA alkylating agent.
DNA Damage and Repair Pathways
The active metabolites of this compound induce DNA damage, primarily through the methylation of guanine residues. This triggers cellular DNA damage response and repair mechanisms.
Conclusion
The in vivo models discussed in this guide have been pivotal in elucidating the antitumor activity of this compound. The quantitative data, though limited in some of the older literature, consistently demonstrates its efficacy against various tumor types. The detailed experimental protocols provide a framework for future preclinical studies, while the visualized signaling pathways offer insights into its molecular mechanisms of action. A deeper understanding of these models and mechanisms is essential for the development of novel therapeutic strategies and combination regimens involving this compound to improve outcomes for cancer patients.
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the solid Walker-carcinosarcoma 256 in the rat during administration of cytostatics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
- 11. Walker 256 tumor-bearing rats demonstrate altered interstitial cells of Cajal Effects on ICC in the Walker 256 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Procarbazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a methylhydrazine derivative, is a venerable yet potent alkylating agent with a complex pharmacodynamic profile. This technical guide provides a comprehensive overview of the mechanisms of action of this compound and its key metabolites. It delves into its metabolic activation, DNA damaging effects, influence on cellular signaling pathways, and its activity as a monoamine oxidase inhibitor. This document synthesizes quantitative data on its cytotoxic effects, details relevant experimental protocols, and provides visual representations of its molecular interactions to serve as a valuable resource for researchers and drug development professionals in oncology.
Introduction
This compound is an antineoplastic agent primarily used in combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors, such as glioblastoma multiforme.[1][2][3] Despite its long-standing clinical use, a detailed understanding of its pharmacodynamics continues to evolve. This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its mechanism of action is multifaceted, involving DNA alkylation, the generation of reactive oxygen species (ROS), and the inhibition of protein, RNA, and DNA synthesis.[4][5] This guide aims to provide an in-depth exploration of these mechanisms.
Metabolic Activation
This compound undergoes a complex series of metabolic transformations, primarily in the liver and kidneys, to form its active cytotoxic species.[4] The initial and rate-limiting step is the oxidation of this compound by cytochrome P450 (CYP450) and monoamine oxidase (MAO) to form azothis compound (B1211744).[5] This intermediate is then further metabolized to two azoxy isomers: methylazoxythis compound (B1204352) and benzylazoxythis compound.[6] The methylazoxy isomer is considered the major cytotoxic metabolite.[6] These azoxy metabolites are unstable and can decompose to form reactive methylating species, likely a methyldiazonium ion, which is responsible for the alkylation of DNA.[5]
Molecular Mechanisms of Action
The cytotoxic effects of this compound are attributed to several interconnected mechanisms:
DNA Alkylation and Damage
The primary mechanism of this compound's anticancer activity is the alkylation of DNA by its active metabolites.[4] The methyldiazonium ion transfers a methyl group to nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine (B1146940) being major targets.[7] The formation of O6-methylguanine is a particularly cytotoxic lesion that can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations.[7] This DNA damage can also lead to single- and double-strand breaks.[5]
Generation of Reactive Oxygen Species (ROS)
The metabolism of this compound, particularly the auto-oxidation of the parent drug and its metabolites, generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[5][8] These ROS can induce oxidative stress and contribute to DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[8] This oxidative damage can also lead to strand breaks and further contributes to the drug's cytotoxicity.
Inhibition of Macromolecular Synthesis
This compound and its metabolites can inhibit the synthesis of DNA, RNA, and proteins.[4] This may be a secondary consequence of DNA damage, which can stall replication and transcription machinery. There is also evidence that this compound may inhibit the transmethylation of methyl groups from methionine into transfer RNA (tRNA), which would disrupt protein synthesis.[4]
Monoamine Oxidase (MAO) Inhibition
This compound is a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[9] While this is not its primary anticancer mechanism, it is clinically significant due to potential drug and food interactions.[1] Some metabolites of this compound, such as azothis compound and monomethylhydrazine, are more potent inhibitors of certain amine oxidases than the parent drug.[10][11]
Cellular Responses to this compound-Induced Damage
The extensive DNA damage and oxidative stress induced by this compound trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.
DNA Damage Response and Cell Cycle Arrest
This compound-induced DNA lesions activate the DNA damage response (DDR) pathway. Key sensor proteins, such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR), are recruited to the sites of damage.[12][13] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the activation of cell cycle checkpoints. This compound has been shown to cause cell cycle arrest in the S and G2 phases.[1][14] This arrest provides the cell with an opportunity to repair the DNA damage before proceeding with cell division.
Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound-induced apoptosis can be initiated through both p53-dependent and p53-independent pathways.[15][16] In cells with functional p53, DNA damage leads to the stabilization and activation of p53.[15] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and Puma, leading to the intrinsic mitochondrial pathway of apoptosis.[17] This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[15]
Quantitative Pharmacodynamic Data
The cytotoxic effects of this compound and its metabolites have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | L1210 (murine leukemia) | Soft-agar clonogenic | 1.5 mM | [6] |
| Methylazoxythis compound | L1210 (murine leukemia) | MTT | 0.2 mM | [6] |
| Methylazoxythis compound | L1210 (murine leukemia) | Soft-agar clonogenic | 0.15 mM | [6] |
| Benzylazoxythis compound | L1210 (murine leukemia) | MTT | Insignificant cytotoxicity | [6] |
| Azothis compound | Rat brown adipose tissue (SSAO) | Radiometric | 32.7 nM | [10] |
| Monomethylhydrazine | Rat brown adipose tissue (SSAO) | Radiometric | 7.0 nM | [10] |
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
This protocol is for determining the IC50 value of this compound and its metabolites in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or metabolite stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation with MTT, remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Assessment of DNA Damage (Comet Assay)
This protocol provides a method to detect DNA single- and double-strand breaks induced by this compound.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (typically 25 V) for 20-30 minutes.
-
After electrophoresis, neutralize the slides with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software (measuring tail length, tail intensity, and tail moment).
Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][18]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Assessment of Cell Cycle Distribution (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[1][4][6][10][14]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The pharmacodynamics of this compound are complex, stemming from its metabolic activation into reactive species that induce a variety of cellular insults. Its primary mechanism of action involves DNA alkylation and the generation of oxidative stress, which collectively trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. A thorough understanding of these intricate molecular mechanisms is crucial for optimizing its therapeutic use, overcoming drug resistance, and developing novel combination strategies in cancer therapy. This guide provides a foundational resource for researchers and clinicians working with this important antineoplastic agent.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. In Vivo Screening Data Summary [dtp.cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. Effects in-vitro of this compound metabolites on some amine oxidase activities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vol.101 No.2 / The Chiba Medical Society -Chiba Medical Journal- [c-med.org]
- 17. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. ucl.ac.uk [ucl.ac.uk]
Procarbazine: A Technical Guide to its Genotoxic and Mutagenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procarbazine (B1678244), a methylhydrazine derivative with established antineoplastic activity, presents a significant genotoxic and mutagenic hazard. Its clinical efficacy, particularly in the treatment of Hodgkin's lymphoma and certain brain tumors, is counterbalanced by concerns regarding its potential to induce secondary malignancies. This technical guide provides an in-depth analysis of the genotoxicity and mutagenic potential of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways. The complex metabolic activation of this compound is a critical determinant of its DNA-damaging capabilities, leading to a range of genetic lesions including DNA alkylation and oxidative damage. These events trigger cellular responses that can result in mutations and chromosomal aberrations, the hallmarks of its genotoxic profile. This document is intended to serve as a comprehensive resource for professionals engaged in research, drug development, and safety assessment involving this compound and related compounds.
Introduction
This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an alkylating agent that has been in clinical use for decades.[1] Its mechanism of action is contingent upon its metabolic activation to reactive intermediates that can interact with cellular macromolecules, most notably DNA.[2][3] The genotoxic effects of this compound are well-documented and are considered to be the basis for both its therapeutic efficacy and its carcinogenic properties.[4][5] A thorough understanding of its genotoxic profile is therefore essential for its safe and effective use and for the development of novel therapeutic strategies with improved safety profiles.
Metabolic Activation and Mechanisms of DNA Damage
The genotoxicity of this compound is not intrinsic to the parent molecule but is a consequence of its complex metabolic conversion to reactive species. This activation process is a multi-step pathway primarily occurring in the liver.
2.1. Metabolic Activation Pathway
This compound undergoes initial oxidation by cytochrome P450 (CYP450) and monoamine oxidase (MAO) to form an azo intermediate.[6][7] This is followed by further enzymatic oxidation to two positional azoxy isomers.[8] The methylazoxy isomer is considered the more cytotoxic species.[8] These azoxy metabolites can then undergo spontaneous decomposition or further metabolic conversion to yield highly reactive intermediates, including the methyldiazonium ion and methyl radicals.[9][10] The methyldiazonium ion is a potent alkylating agent, while the generation of methyl radicals and hydrogen peroxide (H₂O₂) during this compound's auto-oxidation contributes to oxidative DNA damage.[11][12]
Caption: Metabolic activation pathway of this compound.
2.2. Types of DNA Damage
The reactive metabolites of this compound induce a spectrum of DNA lesions:
-
DNA Alkylation: The primary mechanism of this compound-induced DNA damage is methylation, predominantly at the O⁶-position of guanine (B1146940) (O⁶-methylguanine or O⁶-meG), but also at other sites such as the N⁷-position of guanine.[13] O⁶-meG is a highly mutagenic lesion as it can mispair with thymine (B56734) during DNA replication, leading to G:C → A:T transition mutations.[13]
-
Oxidative DNA Damage: The generation of reactive oxygen species (ROS) like hydrogen peroxide and methyl radicals can lead to oxidative damage to DNA bases, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), as well as single and double-strand breaks.[11][14]
-
Chromosomal Damage: this compound is a potent clastogen, meaning it can induce structural and numerical chromosomal aberrations. This is often observed as an increase in micronuclei formation in vivo.[5][15]
Quantitative Genotoxicity Data
The genotoxic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vivo Mutagenicity Data for this compound
| Assay Type | Species/Model | Tissue/Cell Type | Dosing Regimen | Endpoint Measured | Result (Fold increase vs. control or MF x 10⁻⁶) | Reference(s) |
| lacZ Transgenic | MutaMouse | Bone Marrow | 25 mg/kg/day for 28 days | Mutant Frequency (MF) | ~46.7 x 10⁻⁵ | [3][15] |
| lacZ Transgenic | MutaMouse | Bone Marrow | 12.5 mg/kg/day for 28 days | Mutant Frequency (MF) | ~24.9 x 10⁻⁵ | [16] |
| lacZ Transgenic | MutaMouse | Bone Marrow | 6.25 mg/kg/day for 28 days | Mutant Frequency (MF) | Significant increase | [2][15] |
| lacZ Transgenic | MutaMouse | Lung, Spleen | 150 mg/kg/day for 5 days | Mutant Frequency (MF) | Highly positive response | [17] |
| Pig-a Gene | MutaMouse | Reticulocytes | 25 mg/kg/day for 28 days (Day 30) | Mutant Reticulocyte Frequency | Significant increase | [15] |
| Pig-a Gene | CD-1 Mice | Reticulocytes | 150 mg/kg/day for 3 days (Day 15) | Mutant Reticulocyte Frequency | Significant increase | [18] |
| Specific Locus | Male Mice | Spermatogonia | 400 mg/kg | Mutation Frequency | Significant increase | [19] |
Table 2: In Vivo Clastogenicity Data for this compound
| Assay Type | Species/Model | Tissue/Cell Type | Dosing Regimen | Endpoint Measured | Result (Fold increase or % MNPCEs) | Reference(s) |
| Micronucleus | MutaMouse | Immature Erythrocytes | 25 mg/kg/day for 28 days | % Micronucleated Reticulocytes (MN-RET) | Robust, dose-related induction | [15] |
| Micronucleus | CD-1 Mice | Reticulocytes | 150 mg/kg/day for 3 days | % Micronucleated Reticulocytes (MN-RET) | 29-fold increase | [18] |
| Micronucleus | Mice | Polychromatic Erythrocytes | 348 mg/kg (single dose) | Frequency of Micronucleated PCEs (MPE) | Increased frequency at 48h | [20] |
| Micronucleus | Mice | Polychromatic Erythrocytes | 116 or 580 mg/kg for 2 consecutive days | Frequency of Micronucleated PCEs (MPE) | Increased frequency at 48h | [20] |
Table 3: DNA Adduct Data for this compound
| Adduct Measured | Species/Model | Tissue/Cell Type | Dosing Regimen | Adduct Level | Reference(s) |
| O⁶-methylguanine | Human Patients | Blood Leukocytes | 50 mg three times daily for 10 days | Up to 0.28 fmol/µg DNA | [21] |
| O⁶-methylguanine | Rats | Leukocyte DNA | 1-10 mg/kg (single dose) | Linear dose-response (0.017 fmol/µg DNA per mg/kg) | [21] |
| O⁶-methylguanine | Rats | Mammary Gland, etc. | Repeated doses for 20 weeks | Accumulation after 9 weeks in mammary gland | [22] |
| O⁶-methylguanine | MutaMouse | Bone Marrow | 200 mg/kg for 5 days | 18.5 ± 1.1 fmol/µg DNA | [13] |
| 7-methylguanine | Human Patients | Leukocytes | 77-100 mg/m²/day | Mean of 12.55 pmol/mol dG | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are generalized protocols for key assays used to evaluate this compound, based on OECD guidelines and published literature.
4.1. In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.
-
Test System: Rodents, typically mice or rats.
-
Administration: this compound hydrochloride is dissolved in a suitable vehicle (e.g., water) and administered via an appropriate route, such as oral gavage or intraperitoneal injection.
-
Dose Levels: A preliminary toxicity test is often conducted to determine a range of analyzable concentrations. Typically, a vehicle control and at least three dose levels are used. The highest dose should induce some signs of toxicity without causing excessive mortality.
-
Treatment Schedule: Can be a single administration or repeated doses (e.g., daily for 2, 3, or 28 days).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours for bone marrow).
-
Slide Preparation and Staining: Bone marrow cells are flushed, smeared on slides, and stained with a dye that differentiates polychromatic erythrocytes (PCEs or reticulocytes) from normochromatic erythrocytes (NCEs) (e.g., Giemsa, acridine (B1665455) orange). For peripheral blood, flow cytometry is often used.
-
Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs (MNPCEs) is calculated for each animal. Statistical analysis is performed to compare the treated groups to the vehicle control. A positive response is a dose-dependent and statistically significant increase in the frequency of MNPCEs.
4.2. In Vitro Mammalian Chromosomal Aberration Test
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats, to mimic mammalian metabolism.
-
Treatment: Cells are exposed to this compound at a minimum of three analyzable concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., continuously for up to 1.5 normal cell cycle lengths) in the absence of S9.
-
Cell Harvest: Following treatment, cells are washed and incubated in fresh medium. A metaphase-arresting substance (e.g., Colcemid®) is added prior to harvesting.
-
Slide Preparation and Analysis: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. Chromosomes are stained (e.g., with Giemsa), and metaphase cells are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Scoring: At least 200 well-spread metaphases per concentration are analyzed.
-
Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated. A positive result is a concentration-related, statistically significant increase in the frequency of cells with structural aberrations.
4.3. Bacterial Reverse Mutation Assay (Ames Test)
This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Test System: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring (trp⁻) strains of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without an S9 mix.
-
Procedure (Plate Incorporation Method): The test substance, the bacterial tester strain, and (if applicable) the S9 mix are combined in molten top agar (B569324). This mixture is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
Data Analysis: A positive response is a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Cellular Response to this compound-Induced DNA Damage
The DNA damage induced by this compound triggers a complex network of cellular responses, including DNA repair and cell cycle checkpoints, which ultimately determine the fate of the cell.
Caption: Cellular response to this compound-induced DNA damage.
5.1. DNA Repair Pathways
-
O⁶-alkylguanine-DNA alkyltransferase (AGT): This protein directly removes the methyl group from O⁶-meG, restoring the guanine base.[6] AGT is a suicide enzyme, and its depletion by high or repeated doses of this compound can lead to the accumulation of O⁶-meG.[22]
-
Mismatch Repair (MMR): The MMR system recognizes the O⁶-meG:T mispair that arises during DNA replication.[23] However, instead of correcting the lesion, the MMR system can initiate futile cycles of repair that lead to replication fork collapse and cell death.[13][23] Deficiency in MMR can lead to tolerance to this compound's cytotoxic effects but may also result in an increased mutation rate.[13]
-
Base Excision Repair (BER): This pathway is responsible for repairing oxidative DNA damage and some alkylated bases.[23]
5.2. Consequences of Unrepaired Damage
If DNA damage is not properly repaired before cell division, it can lead to:
-
Mutagenesis: The replication of DNA containing lesions like O⁶-meG can result in the incorporation of an incorrect base, leading to a permanent mutation in the daughter cells.[13]
-
Clastogenesis: Stalled or collapsed replication forks can lead to double-strand breaks, which if improperly repaired can result in chromosomal rearrangements and the formation of micronuclei.
Conclusion
This compound is a potent genotoxic and mutagenic agent, a characteristic that underpins both its therapeutic utility and its carcinogenic risk. Its bioactivation to reactive alkylating and oxidizing species initiates a cascade of DNA damage, including the highly mutagenic O⁶-methylguanine lesion. The cellular response to this damage, particularly the interplay between DNA repair pathways such as AGT and MMR, is a critical determinant of cell fate. The quantitative data from a range of in vivo and in vitro assays consistently demonstrate this compound's ability to induce gene mutations and chromosomal aberrations in a dose-dependent manner. This comprehensive technical guide provides a detailed overview of the current understanding of this compound's genotoxic potential, offering a valuable resource for professionals in the fields of toxicology, pharmacology, and oncology. A thorough appreciation of these mechanisms is paramount for the informed clinical use of this compound and for the development of safer and more effective cancer chemotherapeutics.
References
- 1. re-place.be [re-place.be]
- 2. oecd.org [oecd.org]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of the evaluation of the destructive effect of this compound on the ovarian reserve in the apoptotic, inflammatory, and oxidative pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. Role of pre- and post-replicative mismatch repair in cytotoxicity of methylating antitumor agents (a review) [agris.fao.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. itia.info [itia.info]
- 21. oecd.org [oecd.org]
- 22. Micronucleus test with this compound hydrochloride administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mismatch repair-dependent processing of methylation damage gives rise to persistent single-stranded gaps in newly replicated DNA - PMC [pmc.ncbi.nlm.nih.gov]
Procarbazine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244) (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is a cornerstone of combination chemotherapy, particularly for Hodgkin's lymphoma and certain brain tumors. Initially synthesized in the late 1950s as a potential monoamine oxidase inhibitor, its potent cytotoxic and antineoplastic properties were soon discovered, leading to its approval for medical use in 1969.[1][2][3] This document provides a comprehensive technical overview of the discovery, chemical synthesis, and complex mechanism of action of this compound. It details the metabolic activation pathways that convert this prodrug into its active alkylating species and outlines the subsequent molecular events that lead to cancer cell death. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a resource for researchers in oncology and medicinal chemistry.
Discovery and Development
This compound HCl, a 'nonclassical' oral alkylating agent, was first synthesized in the late 1950s.[2] The initial research aimed to develop new monoamine oxidase inhibitors, but the compound demonstrated significant antitumor activity.[2][3] This discovery shifted its development trajectory, and by 1963, its tumor-inhibitory effects were being reported.[4] Clinical evaluations throughout the 1960s, particularly in England and Europe, established its efficacy against a variety of cancers.[4]
Its most notable early application was in the treatment of advanced Hodgkin's lymphoma.[2] The development of the MOPP regimen (mechlorethamine, vincristine, this compound, and prednisone) in the early 1970s was a landmark in chemotherapy, demonstrating that advanced-stage disease could be cured.[2][5] this compound was approved by the United States Food and Drug Administration (FDA) in 1969, solidifying its role in oncology.[1][4] While late toxicities led to its partial replacement by newer regimens, it has seen a resurgence in modern dose-intensified protocols like BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) and PCV (this compound, lomustine, and vincristine) for gliomas.[2][6]
Physicochemical Properties and Data
This compound is a synthetic methylhydrazine derivative. Its quantitative data are summarized below.
| Property | Value | Source |
| IUPAC Name | N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide | [1] |
| Molecular Formula | C₁₂H₁₉N₃O | [1] |
| Molar Mass | 221.304 g·mol⁻¹ | [1] |
| Melting Point | 223 °C | [7] |
| CAS Number | 671-16-9 | [1] |
| PubChem CID | 4915 | [1] |
| DrugBank ID | DB01168 | [1] |
| Solubility (Water) | 1420 mg/L | [7] |
| LogP | 0.06 | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from p-toluic acid. The general scheme involves the formation of an amide followed by side-chain bromination and subsequent reaction with methylhydrazine.
Experimental Protocol: Synthesis via Amide Formation and Bromination
This protocol is a synthesized representation of common chemical synthesis routes.
Step 1: Synthesis of N-isopropyl-4-methylbenzamide
-
To a solution of p-toluic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[8]
-
Stir the mixture at room temperature until the acid is fully activated (e.g., 30-60 minutes, monitored by TLC).
-
Add isopropylamine (B41738) (1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (typically several hours).
-
Perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-isopropyl-4-methylbenzamide.
Step 2: Synthesis of 4-(bromomethyl)-N-isopropylbenzamide
-
Dissolve the N-isopropyl-4-methylbenzamide (1.0 eq) from Step 1 in an appropriate organic solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination of the benzylic methyl group.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide (B58015) byproduct, and remove the solvent in vacuo to obtain the crude product.
Step 3: Synthesis of this compound
-
Dissolve the crude 4-(bromomethyl)-N-isopropylbenzamide (1.0 eq) from Step 2 in a solvent like acetonitrile.
-
Add methylhydrazine (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction involves the nucleophilic substitution of the bromide by methylhydrazine.
-
After the reaction is complete, the product can be isolated and purified. This may involve hydrolysis of any protecting groups if used, followed by extraction and crystallization to yield the final product, this compound.[3]
Mechanism of Action
The precise cytotoxic mechanism of this compound is complex and not fully elucidated, but it is known to be a prodrug that requires metabolic activation.[2][9] This activation occurs primarily in the liver and involves cytochrome P450 and monoamine oxidase enzymes.[2][10]
Metabolic Activation Pathway
This compound undergoes rapid oxidation by microsomal cytochrome P450 and mitochondrial monoamine oxidase to form an azo derivative.[2][11] This intermediate then isomerizes to a hydrazone.[9] Further metabolism, including hydrolysis, generates active metabolites.[9][10] The key cytotoxic activity is believed to stem from the formation of azoxy metabolites, which can then generate a methyl carbonium ion.[6][10]
Cellular and DNA Damage
The active metabolites of this compound exert their antineoplastic effects through several mechanisms:
-
DNA Alkylation: The metabolically generated methylating agents, likely methyl carbonium ions, alkylate DNA, primarily methylating guanine (B1146940) at the O-6 and N-7 positions.[1][6] This methylation leads to DNA damage, strand breakage, and inhibition of DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][11]
-
Inhibition of Macromolecule Synthesis: There is evidence that this compound inhibits DNA, RNA, and protein synthesis.[2][9] One proposed mechanism is the inhibition of the transmethylation of methyl groups from methionine into transfer RNA (tRNA).[9][12] The resulting lack of functional tRNA would halt protein synthesis and, consequently, DNA and RNA synthesis.[2][9]
-
Oxidative Stress: The auto-oxidation of this compound and its metabolites generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[9][11] This H₂O₂ can cause further cellular damage by attacking protein sulfhydryl groups, including those in proteins tightly bound to DNA, contributing to DNA damage.[2][9][11]
This compound's cytotoxic effects are cell-cycle specific, primarily targeting the S phase.[7][9]
Conclusion
This compound remains a clinically significant antineoplastic agent, decades after its initial discovery. Its journey from a potential MAO inhibitor to a key component in curative chemotherapy regimens for lymphoma and gliomas highlights the importance of serendipity and rigorous clinical investigation in drug development. As a prodrug with a complex metabolic activation pathway, it employs a multi-pronged attack on cancer cells through DNA alkylation, inhibition of macromolecular synthesis, and induction of oxidative stress. This technical guide provides a foundational resource for understanding the synthesis and fundamental pharmacology of this important chemotherapeutic drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopropyl-α-[2-methylhydrazino]-p-toluamide | 671-16-9 [chemicalbook.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound in haematology: an old drug with a new life? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 671-16-9 | Benchchem [benchchem.com]
- 7. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Procarbazine in Hodgkin's Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procarbazine (B1678244), a methylhydrazine derivative, has long been a cornerstone in the combination chemotherapy regimens for Hodgkin's lymphoma. Despite the evolution of treatment protocols, this compound's unique mechanism of action continues to make it a relevant and potent agent, particularly in advanced-stage or relapsed disease. This technical guide provides an in-depth review of this compound's pharmacology, its role in established and emerging treatment strategies, and a summary of key clinical data. Detailed experimental insights and visualizations of its metabolic activation and cytotoxic pathways are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound hydrochloride, a nonclassical oral alkylating agent, was first synthesized in the late 1950s and gained approval for medical use in the United States in 1969. It is primarily indicated for the treatment of Stage III and IV Hodgkin's disease, often in combination with other antineoplastic agents.[1][2] Historically, it was a key component of the MOPP (mechlorethamine, vincristine, this compound, and prednisone) regimen, which was the first combination chemotherapy to achieve high success rates in treating Hodgkin's lymphoma.[3][4] While newer regimens like ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) have become standard first-line treatments, this compound remains integral to dose-intensified regimens like BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) for advanced-stage disease.[5]
Pharmacology and Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[5] Its mechanism of action is complex and not fully elucidated, but it is known to inhibit DNA, RNA, and protein synthesis.[5][6]
Metabolic Activation
Following oral administration, this compound is rapidly and completely absorbed.[6][7] It undergoes extensive metabolism, primarily in the liver and kidneys.[6][8] The initial step involves auto-oxidation to an azo derivative, which then isomerizes to a hydrazone.[6] Further metabolism by cytochrome P450 and monoamine oxidase generates reactive intermediates, including the azoxy derivative and hydrogen peroxide.[9][10] These metabolites are responsible for the drug's antineoplastic activity.[9]
Cytotoxic Effects
The active metabolites of this compound exert their cytotoxic effects through multiple mechanisms:
-
DNA Alkylation: The azoxy metabolites are believed to form a methyl carbonium ion, which acts as an alkylating agent.[10] This ion primarily methylates guanine (B1146940) bases in DNA, leading to DNA strand breaks and inhibition of DNA replication and RNA transcription.[8]
-
Inhibition of Macromolecule Synthesis: this compound and its metabolites can inhibit the synthesis of DNA, RNA, and proteins, which are crucial for cell growth and division.[1][6] One proposed mechanism is the inhibition of transmethylation of methionine into transfer RNA (t-RNA), leading to a cessation of protein synthesis.[6]
-
Generation of Reactive Oxygen Species (ROS): The auto-oxidation of this compound produces hydrogen peroxide, a reactive oxygen species that can cause further damage to DNA and other cellular components.[6][9]
Role in Hodgkin's Lymphoma Treatment Regimens
This compound is a key component of several important combination chemotherapy regimens for Hodgkin's lymphoma.
MOPP Regimen
The MOPP regimen, developed in the mid-1960s, was the first combination chemotherapy to achieve a high success rate in treating Hodgkin's lymphoma.[3][11] Although largely replaced by less toxic alternatives, it is still used in certain relapse situations or when other regimens are contraindicated.[3][4]
Table 1: MOPP Regimen Dosing and Administration
| Drug | Dosage | Route | Administration Schedule |
| M echlorethamine | 6 mg/m² | IV | Days 1 and 8 of a 28-day cycle |
| O ncovin (Vincristine) | 1.4 mg/m² (max 2 mg) | IV | Days 1 and 8 of a 28-day cycle |
| P rocarbazine | 100 mg/m² | Oral | Days 1 to 14 of a 28-day cycle |
| P rednisone | 40 mg/m² | Oral | Days 1 to 14 of cycles 1 and 4 only |
| Source:[11] |
BEACOPP Regimen
The BEACOPP regimen, particularly in its escalated-dose form, is a highly effective first-line treatment for advanced-stage Hodgkin's lymphoma.[5][12] It has demonstrated superior long-term progression-free survival compared to other regimens.[12]
Table 2: Escalated BEACOPP Regimen Dosing and Administration
| Drug | Dosage | Route | Administration Schedule |
| B leomycin | 10,000 units/m² | IV Infusion | Day 8 |
| E toposide | 200 mg/m² | IV Infusion | Days 1 to 3 |
| A driamycin (Doxorubicin) | 35 mg/m² | IV Bolus | Day 1 |
| C yclophosphamide | 1250 mg/m² | IV Infusion | Day 1 |
| O ncovin (Vincristine) | 1.4 mg/m² (max 2 mg) | IV Infusion | Day 8 |
| P rocarbazine | 100 mg/m² | Oral | Days 1 to 7 |
| P rednisone | 40 mg/m² | Oral | Days 1 to 14 |
| Source:[13] |
Quantitative Clinical Data
The efficacy of this compound-containing regimens has been evaluated in numerous clinical trials.
Table 3: Efficacy of MOPP in Hodgkin's Disease (Median 14-Year Follow-up)
| Outcome | Percentage of Patients |
| Complete Response (CR) | 84% |
| Disease-Free >10 Years (of CR patients) | 66% |
| Overall Survival (9-21 years post-treatment) | 48% |
| Source:[14] |
A recent study comparing eBEACOPP with eBEACOPDac (where dacarbazine (B1669748) replaces this compound) showed comparable efficacy, with a 3-year progression-free survival of 93.3% for both regimens.[15][16] This suggests that dacarbazine may be a suitable substitute for this compound, potentially with a different toxicity profile.[15]
Experimental Protocols
Detailed experimental protocols for clinical trials involving this compound are extensive. The following provides a generalized workflow for a clinical trial evaluating a this compound-containing regimen.
Pharmacokinetics and Toxicity
Pharmacokinetics
-
Distribution: Widely distributed throughout the body.[8]
-
Metabolism: Extensively metabolized in the liver and kidneys.[6][8]
-
Elimination Half-Life: Approximately 10 minutes for the parent drug, but active metabolites have a longer duration of action.[8]
-
Excretion: Primarily excreted through the kidneys.[8]
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Elimination Half-Life | ~10 minutes |
| Metabolism | Liver, Kidney |
| Excretion | Kidney |
| Source:[8] |
Toxicity Profile
The use of this compound is associated with several toxicities, which can be dose-limiting.
-
Myelosuppression: Low blood cell counts (leukopenia, thrombocytopenia, and anemia) are common.[1][8]
-
Gastrointestinal Effects: Nausea and vomiting are the most common side effects.[1]
-
Neurological Effects: Can include lethargy, depression, and peripheral neuropathy.[8]
-
Secondary Malignancies: Long-term use, particularly in combination with other agents, increases the risk of secondary cancers like acute myeloid leukemia.[9][17]
-
Infertility: this compound-containing regimens are known to cause dose-dependent infertility.[12][18]
Recent studies have shown that replacing this compound with dacarbazine in the BEACOPP regimen may reduce gonadal and stem cell toxicity while maintaining comparable efficacy.[15][16]
Conclusion
This compound remains a significant therapeutic agent in the management of Hodgkin's lymphoma, particularly for patients with advanced-stage disease. Its unique multi-faceted mechanism of action, involving DNA alkylation and inhibition of macromolecule synthesis, contributes to its high efficacy. However, its use is tempered by a considerable toxicity profile, including myelosuppression, neurotoxicity, and the risk of secondary malignancies and infertility. Ongoing research, such as the investigation of dacarbazine as a substitute, aims to optimize treatment regimens to maintain efficacy while minimizing long-term adverse effects. A thorough understanding of this compound's pharmacology and clinical data is essential for the continued development of effective and safer therapies for Hodgkin's lymphoma.
References
- 1. HealthTree Foundation for Hodgkin Lymphoma, this compound Treatment Details [healthtree.org]
- 2. bloodcancerunited.org [bloodcancerunited.org]
- 3. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]
- 4. MOPP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 5. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. MOPP - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Twenty years of MOPP therapy for Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Procarbazine In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and certain brain tumors, such as glioblastoma multiforme.[1][2] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[3][4] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against relevant cancer cell lines. A key consideration highlighted is the unsuitability of the standard MTT assay due to this compound's interference with the tetrazolium dye. Therefore, alternative cytotoxicity assays are recommended and detailed below.
Mechanism of Action
This compound's cytotoxic activity is a result of its metabolic activation into reactive intermediates. The precise mechanism is complex, but it is understood to involve the following key steps:
-
Metabolic Activation: this compound undergoes initial oxidation by cytochrome P450 and monoamine oxidase to form azothis compound.[3][4]
-
Formation of Active Metabolites: Azothis compound is further metabolized to azoxythis compound isomers. The methylazoxy isomer is considered the most cytotoxic metabolite.[4][5]
-
Generation of Reactive Species: The active metabolites can decompose to form reactive methylating species, likely a methyl carbonium ion, and other radical species.[1][3]
-
Cellular Damage: These reactive species can alkylate DNA, leading to DNA strand breaks and inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[6][7]
Below is a diagram illustrating the metabolic activation pathway of this compound leading to its cytotoxic effects.
Caption: Metabolic activation pathway of this compound.
Data Presentation
Due to the limited availability of consistent IC50 values for this compound across a wide range of human lymphoma and glioma cell lines in publicly available literature, a comprehensive data table is challenging to construct. The provided data primarily focuses on the murine L1210 leukemia cell line and highlights the greater potency of this compound's active metabolite. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line and assay conditions.
| Compound | Cell Line | Assay Type | IC50 | Citation |
| This compound | L1210 (murine leukemia) | Soft-agar clonogenic assay | 1.5 mM | |
| Methylazoxythis compound | L1210 (murine leukemia) | Soft-agar clonogenic assay | 0.15 mM | |
| Methylazoxythis compound | L1210 (murine leukemia) | Colorimetric assay (MTT) | 0.2 mM |
Experimental Protocols
Given that this compound can directly reduce tetrazolium salts, the standard MTT assay is not recommended for assessing its cytotoxicity. The following protocols for alternative assays are provided.
Recommended Cell Lines:
-
Lymphoma: CCRF-CEM (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), Daudi (human Burkitt's lymphoma)
-
Glioma: U-87 MG (human glioblastoma), SH-SY5Y (human neuroblastoma)
MTS Cell Viability Assay
The MTS assay utilizes a tetrazolium compound that is reduced by viable cells to a soluble formazan (B1609692) product, which can be measured colorimetrically. This assay is generally less susceptible to interference from reducing compounds than the MTT assay.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells (U-87 MG, SH-SY5Y), seed at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
For suspension cells (CCRF-CEM, Jurkat, Daudi), seed at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well opaque-walled microplates
-
ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTS assay protocol, using opaque-walled plates.
-
ATP Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of the ATP-based reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Follow step 4 from the MTS assay protocol, using luminescence readings instead of absorbance.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the chosen cell line.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction against the this compound concentration.
-
The following diagram illustrates a general workflow for an in vitro cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity assay.
References
- 1. Metabolic activation of this compound. Evidence for carbon-centered free-radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. linkos.cz [linkos.cz]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Studies Using Procarbazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and certain brain tumors.[1][2][3] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[2] This document provides detailed application notes and protocols for conducting cell culture studies with this compound, focusing on its mechanism of action, data presentation, and experimental methodologies.
Mechanism of Action
This compound undergoes metabolic activation in the liver and kidneys to form active metabolites, including azo-procarbazine and its azoxy isomers.[1][4] The primary cytotoxic effect of this compound is mediated by its active metabolites, which act as alkylating agents. The methylazoxythis compound (B1204352) isomer is considered the most cytotoxic metabolite.[4] These metabolites methylate DNA, primarily at the O-6 position of guanine, leading to DNA damage in the form of single-strand breaks and alkali-labile sites.[1][5] This DNA damage inhibits DNA, RNA, and protein synthesis, arrests the cell cycle in the S and G2 phases, and ultimately induces apoptosis (programmed cell death).[2][5]
The DNA damage triggers a cellular stress response, often involving the activation of the DNA damage response (DDR) pathway. This can include the activation of kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1), which in turn can lead to the stabilization and activation of the tumor suppressor protein p53.[6][7] Activated p53 can then promote the transcription of genes involved in cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound and its metabolites have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Methylazoxythis compound) | Reference |
| L1210 | Murine Leukemia | 1.5 mM | 0.15 mM, 0.2 mM | [1][4] |
Note: Data on IC50 values for this compound in a wide range of human cancer cell lines is limited in publicly available literature, as the parent drug is often less potent in vitro compared to its metabolites which are formed in vivo.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for investigating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. Concentrations may range from 0.1 mM to 5 mM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., Jurkat cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence during the experiment. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for p53 Activation
This protocol is for detecting the expression levels of p53 and its downstream targets after this compound treatment.
Materials:
-
Cancer cell line of interest with wild-type p53
-
Complete culture medium
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (e.g., β-actin).
References
- 1. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage | MDPI [mdpi.com]
Application Notes and Protocols for Procarbazine Treatment in Glioma Cell Lines
Introduction
Procarbazine (B1678244) (PCZ) is a methylhydrazine derivative and an alkylating agent that has been a component of chemotherapeutic regimens for malignant gliomas for decades.[1][2] It is often used in combination with lomustine (B1675051) (CCNU) and vincristine (B1662923) in the well-known PCV regimen, particularly for oligodendroglial tumors.[1][2] this compound functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3][4][5] Its unique mechanism of action, which includes inhibiting the synthesis of DNA, RNA, and protein, and causing direct DNA damage through alkylation, makes it a subject of continued interest in neuro-oncology research.[1][6] These application notes provide an overview of its mechanism, relevant signaling pathways, and protocols for evaluating its effects on glioma cell lines.
Mechanism of Action
This compound is a nonclassical oral alkylating agent that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to become cytotoxic.[3][4][5]
-
Activation: this compound is metabolized into active intermediates, including azo-procarbazine and its two azoxy-procarbazine isomers.[5][6][7] These isomers are further metabolized, presumably leading to the formation of a reactive methyl diazonium ion.[8]
-
DNA Damage: The primary cytotoxic action is the methylation of DNA, particularly at the O⁶ position of guanine (B1146940) (O⁶-MeG).[4][9] This DNA adduct leads to base mispairing during DNA replication, causing DNA strand breaks and triggering cell cycle arrest and cell death.[5][9]
-
Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the incorporation of DNA precursors and interfere with RNA and protein synthesis.[1][2] It may inhibit the transmethylation of methionine into transfer RNA (t-RNA), which would halt protein synthesis and, consequently, DNA and RNA synthesis.[3][6]
-
Oxidative Stress: The auto-oxidation of this compound can generate hydrogen peroxide and methyl radicals, which are reactive oxygen species (ROS).[3][5][8] These ROS can induce oxidative stress and cause further damage to DNA and other cellular components.[5][8]
The cytotoxic effects of this compound's active metabolites are most pronounced during the S and G2 phases of the cell cycle.[3]
Key Signaling Pathways & Resistance
DNA Damage Response (DDR)
The O⁶-MeG lesions created by this compound are recognized by the Mismatch Repair (MMR) system.[9] This triggers a futile repair cycle that leads to DNA double-strand breaks (DSBs) during subsequent replication.[9] These DSBs activate the ATR/ATM-CHK1/CHK2 signaling cascade, leading to the phosphorylation and activation of p53.[9] Activated p53 can induce the expression of p21, causing cell cycle arrest, or promote apoptosis through the mitochondrial pathway.[9]
Mechanisms of Resistance
Resistance to this compound in glioma cells is a significant clinical challenge. The primary mechanisms include:
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes the methyl group from O⁶-MeG, reversing the DNA damage before it can trigger a cytotoxic response.[3][9] High MGMT expression is a well-established marker of resistance to methylating agents.
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system fails to recognize the O⁶-MeG:T mispair.[9] This prevents the futile repair cycle and the subsequent formation of DSBs, leading to tolerance of the DNA damage.[3][9]
Quantitative Data
Quantitative data on this compound monotherapy in glioma cell lines is limited in publicly available literature, as it is most often studied clinically as part of the PCV combination regimen. The tables below summarize available clinical data and relevant mechanistic data from studies on temozolomide (B1682018) (TMZ), another methylating agent that induces the same key O⁶-MeG lesion.
Table 1: Clinical Response to this compound-Containing Regimens in Recurrent High-Grade Glioma
| Regimen | Patient Population | Response Metric | Result | Citation(s) |
| This compound (monotherapy) | Recurrent Malignant CNS Tumors | Response + Stabilization Rate (Glioblastoma) | 27% | [3] |
| This compound (monotherapy) | Recurrent Malignant CNS Tumors | Response + Stabilization Rate (Anaplastic Gliomas) | 28% | [3] |
| This compound + Tamoxifen (B1202) | Recurrent High-Grade Gliomas | Overall Response Rate (Complete + Partial) | 29.5% | [10] |
| MOP (Mechlorethamine, Vincristine, this compound) | Recurrent High-Grade Glioma | Overall Response Rate (Complete + Partial + Objective) | 52% | [11] |
| PCV (this compound, CCNU, Vincristine) | Recurrent High-Grade Glioma | Median Overall Survival | 6.7 months | [12] |
Table 2: Mechanistic Data for O⁶-MeG-Inducing Agents in Glioma Cell Lines (TMZ as a proxy)
| Cell Line | MGMT Status | Treatment | O⁶-MeG Adducts / Cell | DSBs / Cell | Cellular Outcome | Citation(s) |
| A172 | Deficient | 20 µM TMZ | ~14,000 | ~32 | 12% Cell Death, 35% Senescence | [9] |
| LN229 | Deficient | 20 µM TMZ | ~20,600 | ~66 | 24% Cell Death, 52% Senescence | [9] |
Experimental Protocols
The following are representative protocols for assessing the efficacy of this compound in glioma cell line cultures.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound--a traditional drug in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide, this compound and Nitrosoureas in the Therapy of Malignant Gliomas: Update of Mechanisms, Drug Resistance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temozolomide, this compound and Nitrosoureas in the Therapy of Malignant Gliomas: Update of Mechanisms, Drug Resistance and Therapeutic Implications | MDPI [mdpi.com]
- 10. This compound and high-dose tamoxifen as a second-line regimen in recurrent high-grade gliomas: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechlorethamine, vincristine, and this compound chemotherapy for recurrent high-grade glioma in adults: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, lomustine and vincristine for recurrent high‐grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procarbazine Chemotherapy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the study of procarbazine (B1678244) chemotherapy. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a methylhydrazine derivative with antineoplastic properties. It functions as an alkylating agent, primarily exerting its cytotoxic effects through the methylation of DNA, particularly at the O-6 position of guanine.[1][2] This leads to DNA damage, inhibition of DNA, RNA, and protein synthesis, and ultimately, apoptosis in rapidly dividing cancer cells.[1][3][4] this compound is a prodrug that requires metabolic activation in the liver and kidneys to form its active metabolites.[3] It is used in the treatment of Hodgkin's lymphoma and brain tumors, such as glioblastoma multiforme, often in combination with other chemotherapeutic agents like lomustine (B1675051) (CCNU) and vincristine (B1662923) (the PCV regimen).[3][5]
Animal Models for this compound Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both rodent and non-rodent models have been utilized to study its carcinogenicity, toxicity, and antitumor efficacy.
Rodent Models
-
Mice: Various mouse strains are used in this compound research.
-
B6C3F1 and MutaMouse: These have been used in carcinogenicity and mutagenesis studies, providing insights into the DNA-damaging properties of this compound.[2][6][7]
-
Immunocompromised Mice (e.g., Nude, SCID): These are essential for developing xenograft models using human tumor cell lines. Human glioblastoma cell lines such as U87MG and U251 are commonly used to establish intracranial or subcutaneous tumors to test the efficacy of this compound.[8]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop gliomas or lymphomas that more closely mimic the human disease are valuable for efficacy and mechanism-of-action studies.[3]
-
-
Rats:
-
Sprague-Dawley: This strain has been historically used in carcinogenicity and toxicology studies of this compound.[7] Rat models can also be used for intracranial tumor implantation to study brain tumor therapies.
-
Canine Models
Spontaneously occurring cancers in dogs, such as multicentric lymphoma, share many similarities with human cancers. Clinical trials in dogs with lymphoma have provided valuable data on the efficacy and toxicity of this compound-containing chemotherapy protocols, such as the LPP (lomustine, this compound, prednisolone) and PPC (prednisolone, this compound, cyclophosphamide) regimens.[9][10]
Quantitative Data from Animal Studies
The following tables summarize representative quantitative data from studies involving this compound in animal models.
Table 1: Efficacy of this compound-Containing Regimens in Canine Lymphoma
| Protocol | Animal Model | Number of Animals | Overall Response Rate (%) | Complete Response (%) | Partial Response (%) | Median Progression-Free Survival (Days) | Median Overall Survival (Days) | Reference |
| PPC | Canine Multicentric Lymphoma | 50 | 70 | 46 | 24 | Not Reported | Not Reported | [9] |
| LPP (rescue) | Canine High-Grade Lymphoma | 41 | 61 | 29 (12 dogs) | 32 (13 dogs) | 84 (for CR), 58 (for PR) | Not Reported | [10] |
| MVPP (rescue) | Canine Multicentric Lymphoma | 36 | 25 | Not Reported | Not Reported | 15 | 45 | [11] |
Table 2: Dosing and Administration of this compound in Preclinical Studies
| Animal Model | Tumor Model | This compound Dose | Administration Route | Dosing Schedule | Reference |
| MutaMouse | N/A (Mutagenesis study) | 6.25, 12.5, or 25 mg/kg/day | Oral gavage | Daily for 28 days | [6] |
| C3H Mice | Human tumor xenografts | 90 mg/kg (with cyclophosphamide) | Intraperitoneal | Two simultaneous applications over 4 days (pre-grafting) | [12] |
| λlacZ Transgenic Mice | N/A (Mutagenesis study) | 10-200 mg/kg | Intraperitoneal | Multiple doses at 24-hour intervals | [2] |
Experimental Protocols
Protocol for Intracranial Glioblastoma Xenograft Study in Mice
This protocol describes the establishment of an intracranial glioma model and subsequent treatment with this compound.
Materials:
-
Human glioblastoma cells (e.g., U87MG)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Stereotactic apparatus
-
Hamilton syringe
-
Cell culture medium (e.g., DMEM)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture U87MG cells under standard conditions. On the day of injection, harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the head in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at a predetermined stereotactic coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm. Withdraw the needle slowly and suture the scalp incision.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. This can be done through observation of neurological signs, weight loss, or non-invasively using bioluminescence imaging if luciferase-expressing cells are used.
-
Treatment Initiation: Once tumors are established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare a fresh solution of this compound in sterile saline. Administer this compound via oral gavage or intraperitoneal injection at a dose determined by dose-finding studies (e.g., 25-100 mg/kg). A typical treatment schedule could be daily for 5 consecutive days, followed by a rest period, mimicking clinical cycles. The control group should receive an equivalent volume of the vehicle.
-
Efficacy Evaluation:
-
Survival: Monitor the mice daily and record survival. The primary endpoint is typically overall survival.
-
Tumor Burden: At the end of the study or upon euthanasia, harvest the brains for histological analysis to confirm tumor presence and size.
-
-
Data Analysis: Generate Kaplan-Meier survival curves and compare survival between treatment groups using the log-rank test.
Protocol for a PCV-like Chemotherapy Study in a Mouse Xenograft Model
This protocol adapts the clinical PCV regimen for use in a subcutaneous glioma xenograft model.
Materials:
-
As listed in Protocol 4.1.
-
Lomustine (CCNU)
-
Vincristine
-
Appropriate vehicles for each drug.
Procedure:
-
Subcutaneous Tumor Implantation: Inject 1-5 x 10^6 U87MG cells suspended in a 1:1 mixture of media and Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups.
-
PCV Administration (adapted for mice):
-
Lomustine (CCNU): Administer a single dose (e.g., 10-30 mg/kg) orally on Day 1 of each cycle.
-
This compound: Administer daily (e.g., 20-60 mg/kg) orally or intraperitoneally for 10-14 days, starting on Day 1 of each cycle.
-
Vincristine: Administer a single dose (e.g., 0.5-1.5 mg/kg) intravenously or intraperitoneally on Day 1 of each cycle.
-
A treatment cycle is typically 4-6 weeks.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Survival: If the study design includes a survival endpoint, monitor mice until a predetermined endpoint (e.g., tumor volume > 2000 mm^3).
-
-
Data Analysis: Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., ANOVA). Generate and analyze Kaplan-Meier survival curves.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: this compound's mechanism of action, metabolic activation, and resistance pathways.
Experimental Workflow for Intracranial Xenograft Study
Caption: Workflow for an intracranial glioma xenograft study with this compound.
Logical Relationship for PCV-like Combination Study
Caption: Logical structure of a combination chemotherapy study evaluating this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--a traditional drug in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Integrated In Vivo Genotoxicity Assessment of this compound Hydrochloride Demonstrates Induction of Pig‐a and LacZ Mutations, and Micronuclei, in MutaMouse Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Experimental study on the treatment of intracerebral glioma xenograft with human cytokine-induced killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, prednisolone and cyclophosphamide oral combination chemotherapy protocol for canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Evaluation of a multi‐agent chemotherapy protocol combining lomustine, this compound and prednisolone (LPP) for the treatment of relapsed canine non‐Hodgkin high‐grade lymphomas | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of mechlorethamine, vinblastine, this compound, and prednisone for the treatment of resistant multicentric canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth of human tumors in mice after short-term immunosuppression with this compound, cyclophosphamide, and antilymphocyte serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procarbazine Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of various cancers, most notably Hodgkin's lymphoma and brain tumors such as glioblastoma and medulloblastoma.[1] It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects.[1] The precise mechanism of action is not fully elucidated but is known to involve the inhibition of DNA, RNA, and protein synthesis, leading to cell death.[1] this compound readily crosses the blood-brain barrier, making it a viable option for treating central nervous system malignancies.[1]
These application notes provide a comprehensive overview of this compound administration in mouse tumor models, summarizing available data and presenting detailed experimental protocols to guide researchers in preclinical studies.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Study Type | Mouse Strain | Tumor Model | Route of Administration | Dosage | Schedule | Vehicle | Reference |
| Genotoxicity | MutaMouse | N/A | Oral Gavage | 6.25, 12.5, 25 mg/kg/day | 28 consecutive days | Phosphate Buffered Saline (PBS) | [2] |
| Carcinogenicity | B6C3F1 | N/A | Intraperitoneal (IP) Injection | 6 or 12 mg/kg | 3 times per week for 52 weeks | Saline | |
| Immunosuppression for Xenograft | C3H | Human Colon Adenocarcinoma Xenograft | N/A | 90 mg/kg (in combination) | Two applications over 4 days pre-grafting | N/A | [3] |
Table 2: Clinical this compound Regimens (for context in preclinical model design)
| Regimen | Cancer Type | This compound Dosage | Schedule | Combination Agents | Reference |
| PCV (Standard) | Gliomas | 60 mg/m²/day | Days 8-21 of a 6-week cycle | Lomustine (B1675051) (CCNU), Vincristine (B1662923) | [4][5] |
| Modified PC | Recurrent Glioma | 60 mg/m²/day | Days 11-24 of a 4-week cycle | Lomustine (CCNU) | [4] |
| MOPP | Hodgkin's Lymphoma | 100 mg/m²/day | 14 days of a cycle | Mechlorethamine, Vincristine, Prednisone | [6] |
| BEACOPP | Hodgkin's Lymphoma | 100 mg/m²/day | 7 days of a 21-day cycle | Bleomycin, Etoposide, Doxorubicin, Cyclophosphamide, Vincristine, Prednisone | [1] |
Note: Dosages in mg/m² are for human patients and require conversion for mouse studies, typically based on body surface area or direct mg/kg scaling.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that undergoes metabolic activation in the liver to form reactive intermediates.[1] These metabolites are thought to exert their anticancer effects through multiple mechanisms, including:
-
DNA Alkylation: The active metabolites of this compound can methylate DNA, primarily at the O6 position of guanine. This leads to DNA damage, strand breaks, and ultimately triggers apoptosis in rapidly dividing cancer cells.
-
Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins, further contributing to its cytotoxic effects.[1]
Caption: this compound's mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stock solution of this compound hydrochloride for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound hydrochloride powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculation: Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the dosing volume (e.g., 10 mL/kg). For example, for a 25 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the required concentration is 2.5 mg/mL.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder in a sterile conical tube.
-
Dissolving: Add the calculated volume of sterile PBS to the conical tube.
-
Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. This compound hydrochloride should be prepared fresh on each treatment day.[2]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the freshly prepared solution immediately. Do not store aqueous solutions of this compound as it is unstable.
Protocol 2: Oral Gavage Administration of this compound
Objective: To administer this compound orally to mice using a gavage needle.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct volume of this compound solution to administer.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Documentation: Record the date, time, dose, and any observations for each animal.
Caption: Workflow for oral gavage administration.
Protocol 3: Intraperitoneal (IP) Injection of this compound
Objective: To administer this compound via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Preparation: Weigh each mouse to calculate the correct injection volume.
-
Syringe Preparation: Aseptically draw the calculated volume of the this compound solution into a sterile syringe.
-
Animal Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the mouse and securing the tail.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Administration:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle with the bevel up.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.
-
Documentation: Record the administration details for each mouse.
Caption: Workflow for intraperitoneal injection.
Application in Specific Mouse Tumor Models
Glioma Models
This compound is a component of the PCV (this compound, CCNU, Vincristine) regimen used for treating gliomas.[1] Preclinical evaluation in mouse glioma models, such as orthotopic xenografts of human glioma cell lines (e.g., U87, U251) in immunocompromised mice (e.g., NSG or nude mice) or syngeneic models (e.g., GL261 in C57BL/6 mice), is crucial.
Suggested Experimental Design:
-
Model Establishment: Implant glioma cells orthotopically into the brains of mice. Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cell lines) or MRI.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into control (vehicle) and treatment groups.
-
Dosing Regimen: Based on genotoxicity studies and clinical regimens, a starting point for a therapeutic regimen could be daily oral gavage of 10-25 mg/kg this compound for 14-21 days, followed by a rest period, mimicking a clinical cycle.
-
Efficacy Readouts: Monitor tumor growth inhibition (TGI) via imaging throughout the study. The primary endpoint is typically overall survival.
-
Toxicity Monitoring: Monitor animal body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and perform complete blood counts to assess myelosuppression.
Medulloblastoma Models
This compound has also been used in the treatment of medulloblastoma.[7] Relevant mouse models include genetically engineered mouse models (GEMMs) that spontaneously develop medulloblastomas (e.g., Ptch1+/- mice, representing the SHH subgroup) or orthotopic xenografts of human medulloblastoma cell lines.
Suggested Experimental Design:
-
Model Establishment: For xenograft models, implant medulloblastoma cells into the cerebellum of immunocompromised mice. For GEMMs, monitor for tumor development.
-
Treatment Initiation: Begin treatment upon confirmation of tumor presence by imaging or clinical signs.
-
Dosing Regimen: A similar dosing strategy to the glioma models can be employed, with adjustments based on the specific model's sensitivity and tolerability.
-
Efficacy Readouts: Assess treatment efficacy by measuring changes in tumor volume via imaging and by tracking overall survival.
-
Toxicity Monitoring: Closely monitor for signs of toxicity, as medulloblastoma models can be more sensitive to chemotherapy.
Conclusion
This compound remains a clinically relevant chemotherapeutic agent for brain tumors. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound, either as a single agent or in combination, in various mouse tumor models. Careful consideration of the administration route, dosage, and schedule, along with rigorous monitoring of both efficacy and toxicity, is essential for obtaining meaningful and translatable results.
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical feasibility of modified this compound and lomustine chemotherapy without vincristine as a salvage treatment for recurrent adult glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching mice to malignancy: molecular subgroups and models of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Treatment of medulloblastoma with this compound, hydroxyurea, and reduced radiation doses to whole brain and spine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Procarbazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of the anticancer agent procarbazine (B1678244) and its primary metabolites in biological matrices, particularly human plasma, using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a vital chemotherapeutic agent, primarily used in the treatment of Hodgkin's lymphoma and certain brain tumors. It is a prodrug that undergoes metabolic activation to exert its cytotoxic effects through DNA alkylation. Monitoring the plasma concentrations of this compound and its key metabolites is crucial for pharmacokinetic studies, dose optimization, and understanding its mechanism of action. This application note details a robust HPLC method coupled with mass spectrometry (MS) for the sensitive and specific quantification of this compound, and discusses considerations for the simultaneous analysis of its major metabolites.
Metabolic Pathway of this compound
This compound is extensively metabolized in the liver, primarily by cytochrome P450 and monoamine oxidase. The initial step involves oxidation to an azo derivative, which is the major circulating metabolite. This is further metabolized to two isomeric azoxy derivatives, which are considered the active forms responsible for generating the alkylating agents that damage cancer cell DNA.
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC analysis of this compound in human plasma. While a specific method for the simultaneous quantification of all metabolites is not detailed in a single source, this protocol for the parent drug provides a strong foundation. A specially developed HPLC-UV method has been used to determine this compound and its major metabolite, azo-procarbazine, simultaneously[1].
This protocol is adapted from a validated method for this compound analysis in human plasma[2][3].
-
Aliquot Plasma: Transfer 150 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with the internal standard (e.g., 3-dimethylamino-2-methylpropiophenone).
-
Protein Precipitation: Add 300 µL of 10% (w/v) trichloroacetic acid to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Wash Step: Add 1 mL of methyl tert-butyl ether to the supernatant, vortex for 30 seconds, and centrifuge for 5 minutes. This step removes excess trichloroacetic acid.
-
Aspirate and Dry: Aspirate and discard the upper organic layer. Gently evaporate the remaining aqueous layer to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the HPLC system.
The following HPLC conditions are for the analysis of this compound and can serve as a starting point for method development for the simultaneous analysis of its metabolites[2][3].
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Luna C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | 22:78 (v/v) mixture of methanol (B129727) and 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | Single-quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| Monitored Ions (m/z) | This compound: 222.2 [M+H]⁺, Internal Standard: 192.1 [M+H]⁺ |
Data Presentation
The following tables summarize the quantitative data for the HPLC-MS analysis of this compound in human plasma.
| Compound | Retention Time (mean ± SD, min) |
| This compound | 6.3 ± 0.1 |
| Internal Standard | 9.9 ± 0.3 |
| [Data sourced from He et al. (2004)][2][3] |
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Lower Limit of Quantitation | 0.5 ng/mL |
| Mean Absolute Recovery | 102.9 ± 1.0% |
| Interday Precision (RSD) | 3.60% at 0.5 ng/mL |
| Between-Day Accuracy | 97.5% - 98.2% for concentrations of 2.0, 15, and 40 ng/mL |
| [Data sourced from He et al. (2004)][2][3] |
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the HPLC analysis of this compound.
Conclusion
The described HPLC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed sample preparation and analytical protocols can be readily implemented in a research or clinical laboratory setting. While this note focuses on the parent drug, the provided methodology serves as an excellent foundation for developing a simultaneous assay for this compound and its key metabolites, which is essential for a comprehensive understanding of its pharmacology. Further method development would be required to optimize the separation and detection of the azo and azoxy metabolites alongside the parent compound.
References
- 1. Plasma kinetics of this compound and azo-procarbazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Preparing Procarbazine Hydrochloride Stock Solutions for Cellular and Preclinical Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of procarbazine (B1678244) hydrochloride stock solutions for use in experimental research. This compound hydrochloride is a chemotherapeutic agent primarily used in the treatment of Hodgkin's lymphoma and certain brain tumors. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock solutions for both in vitro (cell culture) and in vivo applications.
Introduction
This compound hydrochloride is a methylhydrazine derivative that acts as an antineoplastic and mutagenic agent.[1] It is a prodrug that undergoes metabolic activation to exert its cytotoxic effects.[2] The primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis.[3][4][5] After metabolic activation, this compound acts as an alkylating agent, methylating guanine (B1146940) at the O-6 position, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[6] Additionally, its metabolism can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[2] Given its potent cytotoxic nature and light sensitivity, proper handling and solution preparation are paramount for laboratory use.[7][8]
Physicochemical Properties and Solubility
This compound hydrochloride is a white to pale yellow crystalline powder.[8] It is sensitive to light and moisture and is unstable in aqueous solutions, with stability decreasing as the pH increases.[8][9]
Table 1: Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O・HCl | [10] |
| Molecular Weight | 257.76 g/mol | [8] |
| Melting Point | ~223°C (with decomposition) | [8] |
| Appearance | White to pale yellow crystalline powder | [8] |
| Storage (Solid) | -20°C, protected from light and moisture | [10] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL at 21.5°C | [8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | ≥ 18 mg/mL (~51 mg/mL reported by some suppliers) | [3][11] |
| Dimethylformamide (DMF) | ~25 mg/mL | [10] |
| Ethanol | ~2 mg/mL | [10] |
Mechanism of Action Overview
This compound is a prodrug that requires metabolic activation to become cytotoxic. The process involves multiple steps, ultimately leading to DNA damage and cell death.
Experimental Protocols
General Safety Precautions
This compound hydrochloride is a hazardous substance and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the solid powder and concentrated solutions in a chemical fume hood or a biological safety cabinet.
-
Waste Disposal: Dispose of all waste materials (gloves, tubes, tips, and solutions) in accordance with institutional and local regulations for hazardous chemical waste.
Workflow for Stock Solution Preparation
The general workflow involves weighing the compound, dissolving it in a suitable solvent to create a high-concentration stock solution, and then diluting it to working concentrations for experiments.
Protocol for In Vitro Stock Solution (e.g., for Cell Culture)
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringes and 0.22 µm syringe filters (optional, for sterilization)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound hydrochloride needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 257.76 g/mol = 12.89 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 12.89 mg of this compound hydrochloride powder and place it into a sterile, light-protected tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a brief sonication to aid dissolution. The solution should be clear.
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected cryovials to avoid repeated freeze-thaw cycles.
Table 3: Storage of this compound Hydrochloride Stock Solutions
| Storage Temperature | Duration (in DMSO) | Recommendations |
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months - 1 year | For long-term storage. |
Preparation of Working Solutions for Cell Culture:
For cell-based assays, the DMSO stock solution should be serially diluted into the appropriate cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment and used immediately.[10]
Protocol for In Vivo Stock and Working Solutions
For animal studies, this compound is often administered orally or via intraperitoneal injection. The vehicle for administration must be well-tolerated by the animals. Below are two example protocols for preparing a working solution.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is adapted from a common formulation for poorly water-soluble compounds.
Materials:
-
This compound hydrochloride 50 mM DMSO stock solution (from section 4.3)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
To prepare 1 mL of the final working solution, add the components sequentially in a sterile tube:
-
400 µL of PEG300
-
100 µL of the this compound hydrochloride DMSO stock solution (adjust volume based on desired final concentration).
-
50 µL of Tween-80
-
-
Mix well by vortexing until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex again to ensure a homogenous solution.
-
This working solution should be prepared fresh on the day of use.
Protocol 2: Direct Dissolution in Saline (for fresh use)
Given its high water solubility, this compound hydrochloride can also be dissolved directly in saline for immediate use.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound hydrochloride for your desired concentration and total volume of dosing solution. For example, for a 5 mg/mL solution in 10 mL of saline, you would need 50 mg of this compound hydrochloride.
-
In a chemical fume hood, weigh the calculated amount of this compound hydrochloride and place it in a sterile, light-protected tube.
-
Add the required volume of sterile saline.
-
Vortex thoroughly until the compound is fully dissolved.
-
Use this solution immediately after preparation, as aqueous solutions are unstable. Do not store.[10]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound hydrochloride stock solutions for both in vitro and in vivo research. Adherence to these procedures, along with strict safety precautions, will help ensure the integrity of the compound and the reproducibility of experimental outcomes. Researchers should always refer to the specific information provided by the chemical supplier and consider the specific requirements of their experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Hydrochloride | C12H20ClN3O | CID 9703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound hydrochloride ≥98% (HPLC) | 366-70-1 [sigmaaldrich.com]
Procarbazine Combination Therapy: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and implementation of procarbazine-based combination therapies in preclinical cancer models. The following sections detail the mechanism of action, key combination strategies, experimental protocols, and quantitative data from representative preclinical studies, offering a valuable resource for researchers investigating novel therapeutic approaches for gliomas and lymphomas.
Introduction to This compound (B1678244)
This compound is a methylhydrazine derivative and a non-classical alkylating agent used in the treatment of various malignancies, most notably Hodgkin's lymphoma and malignant gliomas.[1][2] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][3]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis.[1][3] Following metabolic activation in the liver, it forms reactive intermediates, including azo-procarbazine and hydrogen peroxide, which can methylate nucleic acids, leading to DNA damage and strand breaks.[3][4] This disruption of DNA integrity ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] this compound is not cross-resistant with other mustard-type alkylating agents, making it a valuable component of combination therapies.[5]
Key Combination Therapies in Preclinical Models
This compound is rarely used as a monotherapy and is most effective when combined with other cytotoxic agents. The most well-established combinations include PCV for brain tumors and BEACOPP for Hodgkin's lymphoma.
PCV Regimen (this compound, Lomustine (B1675051), and Vincristine) for Glioma
The PCV regimen is a cornerstone in the treatment of gliomas.[1][6] The combination leverages the distinct mechanisms of its components:
-
This compound: An alkylating agent that inhibits DNA, RNA, and protein synthesis.[1]
-
Lomustine (CCNU): A nitrosourea (B86855) that acts as an alkylating and carbamoylating agent, cross-linking DNA and inhibiting DNA repair.
-
Vincristine (B1662923): A vinca (B1221190) alkaloid that disrupts microtubule formation, leading to mitotic arrest.[1]
BEACOPP Regimen (Bleomycin, Etoposide, Doxorubicin, Cyclophosphamide (B585), Vincristine, this compound, and Prednisone) for Lymphoma
BEACOPP is a dose-intensified regimen for advanced-stage Hodgkin's lymphoma.[1][7] this compound's role in this combination is to contribute to the overall cytotoxic effect through its DNA-damaging properties.
Preclinical Models and Experimental Design
The selection of an appropriate preclinical model is critical for evaluating the efficacy and toxicity of this compound combination therapies.
Animal Models
-
Rodent Models: Mice and rats are commonly used for both xenograft and syngeneic tumor models.[1][8] Sprague-Dawley rats and B6C3F1 mice have been utilized in this compound carcinogenicity studies.[8]
-
Canine Models: Naturally occurring canine lymphoma serves as a valuable translational model due to its similarities to human non-Hodgkin lymphoma.[9]
Tumor Models
-
Glioma Models: Intracerebral implantation of glioma cell lines (e.g., murine glioma 26) in mice is a common approach to establish brain tumors for therapeutic testing.
-
Lymphoma Models: Spontaneous or transplanted lymphoma models in mice and dogs are used to evaluate therapies for hematological malignancies.[9]
Experimental Protocols
The following are representative protocols for this compound combination therapy in preclinical models. Doses and schedules may require optimization based on the specific animal model, tumor type, and research question.
Protocol 1: Modified PCV Chemotherapy in a Recurrent Glioblastoma Model (Canine)
This protocol is adapted from a study evaluating a modified this compound and lomustine regimen in a clinical setting for recurrent glioblastoma, which can inform preclinical study design.[10]
Caption: Daily oral PPC chemotherapy workflow for canine lymphoma.
Procedure:
-
Animal Model: Dogs with diagnosed multicentric lymphoma.
-
Treatment: A multidrug oral chemotherapy protocol consisting of this compound, prednisolone (B192156), and cyclophosphamide administered daily. [9]Specific dosages would need to be determined based on tolerability and efficacy studies.
-
Efficacy Evaluation: Overall response rate (complete and partial response) is determined through clinical evaluation and laboratory tests. [9]4. Toxicity Monitoring: Toxicity is evaluated through regular clinical examinations and laboratory monitoring, with a focus on gastrointestinal and hematological side effects. [9]
Quantitative Data Presentation
The following tables summarize representative data from preclinical and clinical studies of this compound combination therapies.
Efficacy of this compound and Temozolomide (B1682018) in Recurrent Glioblastoma
| Treatment Group | 6-Month Progression-Free Survival (PFS) | Median PFS (weeks) | 6-Month Overall Survival (OS) |
| Temozolomide | 21% | 12.4 | 60% |
| This compound | 8% | 8.32 | 44% |
| Data from a phase II study in patients with glioblastoma multiforme at first relapse.[11][12][13] |
Efficacy of Oral PPC Chemotherapy in Canine Lymphoma
| Response Category | Percentage of Dogs |
| Overall Response Rate | 70% |
| Complete Response | 46% |
| Partial Response | 24% |
| Data from a study of a continuous oral combination chemotherapy for canine multicentric lymphoma.[9] |
Toxicity of Oral PPC Chemotherapy in Canine Lymphoma
| Toxicity Type | Grade | Number of Dogs Affected |
| Thrombocytopenia | 4 | 1 |
| Gastrointestinal | 1 | 7 |
| Gastrointestinal | 2 | 1 |
| Data from a study of a continuous oral combination chemotherapy for canine multicentric lymphoma.[9] |
Signaling Pathways and Logical Relationships
The cytotoxic effects of this compound and its combination partners converge on pathways that control DNA integrity, cell cycle progression, and apoptosis.
This compound's Mechanism of Action and DNA Damage Response
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Logical Relationship in PCV Combination Therapy
Caption: Synergistic targeting of distinct cellular processes by the PCV regimen.
Conclusion
This compound remains a vital component of combination chemotherapy for gliomas and lymphomas. The preclinical data and protocols presented in these application notes provide a foundation for the rational design of novel therapeutic strategies incorporating this compound. Further preclinical investigation is warranted to optimize dosing and scheduling in combination with newer targeted agents and immunotherapies to improve therapeutic outcomes.
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, lomustine and vincristine for recurrent high‐grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BEACOPP - Wikipedia [en.wikipedia.org]
- 8. This compound and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound, prednisolone and cyclophosphamide oral combination chemotherapy protocol for canine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainlife.org [brainlife.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. A phase II study of temozolomide vs. This compound in patients with glioblastoma multiforme at first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for MOPP and BEACOPP Chemotherapy Regimens
For: Researchers, Scientists, and Drug Development Professionals
Topic: Detailed analysis of MOPP and BEACOPP regimens, including components, rationale, protocols, comparative data, and relevant experimental methodologies.
Introduction
Combination chemotherapy revolutionized the treatment of Hodgkin's lymphoma (HL), transforming it from a fatal disease to one with a high cure rate. The MOPP regimen, developed in the 1960s, was the first combination chemotherapy to achieve a high success rate.[1][2] Subsequently, to improve efficacy and manage resistance, more intensive regimens like BEACOPP were developed.[3] These regimens combine drugs with different mechanisms of action to maximize cancer cell destruction while managing toxicity.[4][5] This document provides a detailed overview of the MOPP and BEACOPP regimens for research and drug development purposes.
MOPP Regimen
Application Note: MOPP was the pioneering combination therapy for Hodgkin lymphoma.[1][6] Its rationale is based on the principle of combining agents with unique or complementary mechanisms of action to target heterogeneous cancer cell populations and overcome drug resistance.[6] All components, except for prednisone, are genotoxic.[6]
-
Mechlorethamine (Mustargen): An alkylating agent that forms highly reactive ethylene (B1197577) immonium ions. These ions react with guanine (B1146940) residues in DNA, causing cross-linking between DNA strands, which inhibits DNA replication and transcription, leading to apoptosis.[6]
-
Vincristine (Oncovin): A vinca (B1221190) alkaloid that binds to tubulin, inhibiting the formation of the mitotic spindle necessary for cell division. This arrests cells in metaphase, leading to cell death.[6]
-
Procarbazine: An atypical alkylating agent that, after metabolic activation, inhibits DNA, RNA, and protein synthesis. It can also cause chromosomal damage.[7]
-
Prednisone: A synthetic glucocorticoid that has multiple effects, including immunosuppression and anti-inflammatory actions.[6] In lymphoma, it is directly lymphocytotoxic, inducing apoptosis in lymphoid cells.[7]
Due to long-term toxicities, including a significant risk of secondary malignancies and permanent sterility, MOPP has been largely supplanted by less toxic regimens like ABVD for the initial treatment of Hodgkin lymphoma.[1][2][6][8] However, it remains a key reference regimen and may be used in cases of relapse or when other regimens are contraindicated.[1][2]
Protocol: MOPP Regimen Administration
The standard MOPP regimen is administered in 28-day cycles, typically for 4 to 8 courses depending on disease stage and response.[6]
| Drug | Dose | Route | Administration Schedule |
| M echlorethamine (Mustargen) | 6 mg/m² | IV Bolus | Days 1 and 8[1][6] |
| O ncovin (Vincristine) | 1.4 mg/m² (max 2 mg) | IV Bolus | Days 1 and 8[1][6] |
| P rocarbazine | 100 mg/m² | Oral (PO), daily | Days 1 through 14[1][6] |
| P rednisone | 40 mg/m² | Oral (PO), daily | Days 1 through 14 (often in cycles 1 and 4 only)[6] |
Dose modifications are common and depend on treatment-induced neutropenia or thrombocytopenia.[6][9]
Quantitative Data: MOPP Efficacy and Toxicity
| Parameter | Finding | Reference |
| Complete Response (CR) | ~69% in patients with poor prognosis | [10] |
| 5-Year Disease-Free Survival (DFS) | ~71% | [10] |
| 10-Year Overall Survival (OS) | ~64% | [10] |
| Grade 3/4 Neutropenia | ~13% | [10] |
| Thrombocytopenia | Higher incidence compared to ABVD | [11] |
| Secondary Malignancy Risk | ~20% chance of developing a second cancer within 20 years | [1][2] |
BEACOPP Regimen
Application Note: The BEACOPP regimen was developed by the German Hodgkin Study Group (GHSG) to improve outcomes in advanced-stage Hodgkin lymphoma by increasing dose intensity.[3] The rationale was to overcome primary chemotherapy resistance through both dose escalation and the introduction of additional effective agents. It exists in a standard (or baseline) and a more intensive "escalated" version.[12]
-
Bleomycin: An antitumor antibiotic that causes DNA strand breaks through the generation of free radicals.
-
Etoposide: A topoisomerase II inhibitor. It forms a complex with the enzyme and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks and cell death.
-
Adriamycin (Doxorubicin): An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which damage DNA and cell membranes.
-
Cyclophosphamide: An alkylating agent that, once activated by the liver, cross-links DNA, leading to inhibition of DNA synthesis and function.
-
Oncovin (Vincristine): Functions as described in the MOPP regimen.
-
This compound: Functions as described in the MOPP regimen.
-
Prednisone: Functions as described in the MOPP regimen.
Escalated BEACOPP has demonstrated superior tumor control compared to regimens like ABVD, but this comes at the cost of increased acute hematological toxicity.[11][13]
Protocol: BEACOPP Regimen Administration
The BEACOPP regimen is administered in two main variants: standard (21-day cycle) and escalated (21-day cycle). The 14-day "BEACOPP-14" is a dose-dense variant.
Table: Escalated BEACOPP Protocol (21-Day Cycle)
| Drug | Dose | Route | Administration Schedule |
| B leomycin | 10,000 IU/m² | IV Infusion | Day 8[14][15] |
| E toposide | 200 mg/m² | IV Infusion | Days 1, 2, and 3[14][15] |
| A driamycin (Doxorubicin) | 35 mg/m² | IV Bolus | Day 1[14][15] |
| C yclophosphamide | 1250 mg/m² | IV Infusion | Day 1[14][15] |
| O ncovin (Vincristine) | 1.4 mg/m² (max 2 mg) | IV Infusion | Day 8[14][15] |
| P rocarbazine | 100 mg/m² | Oral (PO), daily | Days 1 through 7[14][15] |
| P rednisolone | 40 mg/m² | Oral (PO), daily | Days 1 through 14[14][15] |
| Supportive Care | G-CSF | Subcutaneous (SC) | Days 9 to 13 (or as per local policy)[14] |
| Supportive Care | Mesna (with Cyclophosphamide) | IV Infusion | Pre- and 4 hours post-Cyclophosphamide[14] |
Dose adjustments for subsequent cycles are based on hematologic toxicity or other adverse events.[16]
Quantitative Data: BEACOPP Efficacy and Toxicity
| Parameter | Finding (Escalated BEACOPP vs. ABVD) | Reference |
| 7-Year Progression-Free Survival (PFS) | 81.1% for BEACOPP vs. 71.1% for ABVD | [17] |
| 7-Year Overall Survival (OS) | 87.7% for BEACOPP vs. 84.3% for ABVD | [17] |
| Grade 3/4 Neutropenia | ~32% (BEACOPP-baseline) | [10] |
| Anemia & Thrombocytopenia | Higher incidence with BEACOPP compared to ABVD | |
| Secondary MDS/AML | 13 cases reported after BEACOPP vs. 0 after ABVD in a pooled analysis | |
| Need for Salvage ASCT | Halved for patients starting with BEACOPP vs. ABVD | [17] |
Diagrams
Logical Workflow of Treatment Cycles
Caption: Logical workflow for a standard 28-day MOPP treatment cycle.
Caption: Workflow for a 21-day escalated BEACOPP treatment cycle.
Simplified Mechanism of Action Pathways
Caption: Simplified drug mechanisms targeting DNA and mitosis.
Relevant Experimental Protocols
Protocol 1: In Vitro Chemotherapy Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of chemotherapy agents on lymphoma cell lines using a colorimetric assay like MTT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual or combined chemotherapy agents.
Methodology:
-
Cell Culture:
-
Culture Hodgkin lymphoma cell lines (e.g., L-428, KM-H2) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer or automated counter) and assess viability (e.g., via trypan blue exclusion).
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow cells to adhere/stabilize.
-
-
Drug Treatment:
-
Prepare stock solutions of the desired chemotherapy agents (e.g., Doxorubicin, Vincristine, Etoposide) in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations spanning from nanomolar to micromolar ranges).
-
Add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of a chemotherapy regimen in a mouse xenograft model of Hodgkin lymphoma.[18]
Objective: To assess the ability of a chemotherapy regimen to inhibit tumor growth in an animal model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), which can accept human cell line xenografts.
-
House animals in a specific-pathogen-free facility, following all institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Implantation:
-
Harvest lymphoma cells (e.g., L-428) and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor establishment.
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.[18]
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-12 mice per group).[18] Groups could include: Vehicle Control, MOPP-analogue, BEACOPP-analogue.
-
-
Drug Administration:
-
Prepare chemotherapy agents according to dosages scaled for mice (based on body weight or surface area).
-
Administer drugs via clinically relevant routes (e.g., intravenous for vincristine, intraperitoneal for cyclophosphamide, oral gavage for this compound).[18]
-
Follow a dosing schedule that mimics the clinical regimen's cycle structure.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth delay or inhibition.[19]
-
Euthanize mice when tumors reach a maximum allowable size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity, as per IACUC protocol.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Analyze for statistically significant differences in tumor growth between treatment and control groups (e.g., using ANOVA).
-
Kaplan-Meier survival curves can be generated based on the time to reach the endpoint tumor volume.
-
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. MOPP (chemotherapy) [medbox.iiab.me]
- 2. MOPP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 3. BEACOPP: an intensified chemotherapy regimen in advanced Hodgkin's disease. The German Hodgkin's Lymphoma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MOPP - NCI [cancer.gov]
- 5. BEACOPP - NCI [cancer.gov]
- 6. MOPP - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MOPP - Chemocare [chemocare.com]
- 8. Facebook [cancer.gov]
- 9. Treatment of Hodgkin's disease with MOPP chemotherapy: effect of dose and schedule modification on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effectiveness and toxicity of MOPP, ABVD, BEACOPP chemotherapy in first-diagnosed Hodgkin lymphoma with a poor prognosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacies and Toxicities of Seven Chemotherapy Regimens for Advanced Hodgkin Lymphoma [frontiersin.org]
- 12. BEACOPP | Macmillan Cancer Support [macmillan.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. england.nhs.uk [england.nhs.uk]
- 15. cancercareontario.ca [cancercareontario.ca]
- 16. uhs.nhs.uk [uhs.nhs.uk]
- 17. Long-term overall survival and toxicities of ABVD vs BEACOPP in advanced Hodgkin lymphoma: A pooled analysis of four randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 19. Experimental chemotherapy studies: intercomparison of assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Procarbazine-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme.[1] Its cytotoxic effects are primarily attributed to its ability to induce DNA damage and generate reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[2][3] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is critical for optimizing its therapeutic use and for the development of novel cancer therapies.
These application notes provide a comprehensive overview of the signaling pathways involved in this compound-induced apoptosis and detailed protocols for its assessment in cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that undergoes metabolic activation to form reactive metabolites. These metabolites can induce apoptosis through two primary mechanisms:
-
DNA Alkylation: this compound's metabolites act as alkylating agents, transferring methyl groups to DNA. This leads to DNA damage, including the formation of O6-methylguanine, which can cause DNA strand breaks.[2] Extensive DNA damage triggers the DNA Damage Response (DDR), activating signaling cascades that converge on the intrinsic apoptotic pathway.
-
Generation of Reactive Oxygen Species (ROS): The metabolism of this compound also produces ROS, such as hydrogen peroxide (H₂O₂).[2][3] Increased intracellular ROS levels lead to oxidative stress, which can damage cellular components, including mitochondria. This disruption of mitochondrial function is a key event in the initiation of the intrinsic apoptotic pathway.[4][5]
The this compound-induced apoptotic signaling cascade primarily involves the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): DNA damage and ROS production lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, Caspase-9.
-
Executioner Caspase Activation: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.
-
Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the cell's susceptibility to this compound-induced apoptosis. An increased Bax/Bcl-2 ratio favors apoptosis.[1]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments assessing this compound-induced apoptosis in glioblastoma and lymphoma cell lines. Note: These values are illustrative and will vary depending on the specific cell line, this compound concentration, and exposure time.
Table 1: Induction of Apoptosis by this compound in Glioblastoma Cells (U87MG)
| This compound (µM) | % Annexin V Positive Cells (48h) | % TUNEL Positive Cells (48h) |
| 0 (Control) | 5.2 ± 1.1 | 3.8 ± 0.9 |
| 50 | 25.6 ± 3.5 | 21.4 ± 2.8 |
| 100 | 48.9 ± 4.2 | 42.1 ± 3.7 |
| 200 | 72.3 ± 5.1 | 68.5 ± 4.5 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression and Caspase Activity in Lymphoma Cells (Raji)
| This compound (µM) | Bax/Bcl-2 Ratio (Fold Change, 24h) | Caspase-3 Activity (Fold Change, 24h) |
| 0 (Control) | 1.0 | 1.0 |
| 25 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| 50 | 4.8 ± 0.5 | 5.2 ± 0.6 |
| 100 | 8.2 ± 0.9 | 9.7 ± 1.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell lines (e.g., U87MG glioblastoma, Raji lymphoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound hydrochloride
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Incubator (37°C, 5% CO₂)
-
Cell culture flasks/plates
Protocol:
-
Culture cancer cells in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere and reach 70-80% confluency for adherent cells, or the desired density for suspension cells.
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 or 48 hours). Include a vehicle-treated control group.
Caption: Experimental workflow for this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation in late-stage apoptotic cells.
Materials:
-
Treated and control cells on coverslips or slides
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TUNEL Reaction: Wash the cells and incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Detection: Wash the cells to remove unincorporated nucleotides. If using a fluorescently labeled dUTP, the cells can be directly visualized. If using a hapten-labeled dUTP (e.g., BrdU), an additional step with a fluorescently labeled antibody is required.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips. Visualize the cells using a fluorescence microscope.
-
Data Interpretation: Green fluorescent nuclei (or other color depending on the label) indicate TUNEL-positive (apoptotic) cells.
Western Blotting for Bcl-2 and Bax Expression
Objective: To determine the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Caspase-3 Activity Assay
Objective: To measure the activity of the executioner caspase, Caspase-3.
Materials:
-
Treated and control cells
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Data Interpretation: An increase in absorbance or fluorescence in the treated samples compared to the control indicates an increase in Caspase-3 activity. The results are often expressed as fold change relative to the control.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating this compound-induced apoptosis in cancer cells. By employing these methodologies, researchers can gain valuable insights into the drug's mechanism of action, identify potential biomarkers of sensitivity or resistance, and contribute to the development of more effective cancer therapies. The quantitative assessment of apoptosis is crucial for the preclinical evaluation of this compound and its derivatives, as well as for the design of combination therapies aimed at enhancing its apoptotic efficacy.
References
Application Notes and Protocols for In Vitro Drug Sensitivity Testing with Procarbazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244) is a chemotherapy agent belonging to the class of alkylating agents, primarily utilized in the treatment of Hodgkin's lymphoma and certain brain tumors such as glioblastoma multiforme.[1][2] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[3] The mechanism of action of this compound is multifaceted, involving the inhibition of DNA, RNA, and protein synthesis.[1][4] Its active metabolites methylate guanine (B1146940) bases in DNA, leading to DNA strand breaks and subsequent apoptosis (programmed cell death).[3][5] Furthermore, the auto-oxidation of this compound and its metabolites generates reactive oxygen species (ROS), including hydrogen peroxide, which contributes to cellular damage.[6] this compound is cell-cycle specific for the S and G2 phases.[1][4]
These application notes provide detailed protocols for in vitro drug sensitivity testing of this compound, including methods for assessing cell viability, apoptosis, and cell cycle effects.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and its active metabolite in different cancer cell lines. It is important to note that this compound's active metabolite, methylazoxythis compound, demonstrates significantly higher cytotoxicity than the parent compound in vitro.[7][8]
| Cell Line | Drug/Metabolite | IC50 (mM) | Assay Method | Reference |
| L1210 (Murine Leukemia) | This compound | 1.5 | Soft-agar clonogenic assay | [8] |
| L1210 (Murine Leukemia) | Methylazoxythis compound | 0.15 | Soft-agar clonogenic assay | [8] |
| L1210 (Murine Leukemia) | Methylazoxythis compound | 0.2 | Colorimetric assay (MTT) | [8] |
| CCRF-CEM (Human Leukemia) | This compound | Significantly higher than metabolite | Not specified | [7] |
| CCRF-CEM (Human Leukemia) | Methylazoxythis compound | Most active species | Not specified | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (a suggested starting range is 0.1 µM to 10 mM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 concentration) for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound hydrochloride
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with desired concentrations of this compound for a specific duration (e.g., 24, 48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Xenograft Models in Procarbazine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procarbazine (B1678244) is a methylhydrazine derivative with significant antineoplastic activity, primarily utilized in the treatment of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme.[1][2] It functions as a prodrug, undergoing metabolic activation in the liver to form reactive metabolites.[1] These metabolites exert their cytotoxic effects through multiple mechanisms, including the methylation of DNA (primarily at the O-6 position of guanine), inhibition of DNA, RNA, and protein synthesis, and the generation of reactive oxygen species (ROS) which induce oxidative stress and DNA damage.[3][4][5][6]
Xenograft models are indispensable tools in preclinical oncology for evaluating the efficacy of chemotherapeutic agents like this compound. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a valuable in vivo platform to study drug response in a setting that mimics human tumor biology. This document provides detailed application notes and protocols for utilizing xenograft models to test the efficacy of this compound, with a focus on glioblastoma.
Xenograft Model Types for this compound Efficacy Studies
The choice of xenograft model is critical and depends on the specific research question. The most common types include:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines, such as the widely used U87MG glioblastoma cell line, into immunodeficient mice.[7][8] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering higher translational relevance.[9]
Both CDX and PDX models can be established at different anatomical sites:
-
Subcutaneous (Heterotopic) Models: Tumor cells or tissues are implanted under the skin, typically on the flank of the mouse.[8][9] This allows for easy tumor measurement and monitoring of growth kinetics.
-
Orthotopic Models: Tumor cells or tissues are implanted into the corresponding organ of origin. For glioblastoma, this involves intracranial injection into the brain.[1][10] Orthotopic models provide a more clinically relevant microenvironment and are essential for studying tumor invasion and the impact of the blood-brain barrier on drug delivery.[1]
Experimental Protocols
Protocol for Establishing a Subcutaneous Glioblastoma Xenograft Model (U87MG)
This protocol describes the establishment of a subcutaneous xenograft model using the U87MG human glioblastoma cell line.
Materials:
-
U87MG human glioblastoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture U87MG cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium, collect the cells, and centrifuge.
-
Wash the cell pellet with sterile PBS and resuspend in a known volume of PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final cell concentration should be adjusted to allow for the injection of 3 x 10^6 cells in a total volume of 100-200 µL.[11]
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Using a 27-gauge needle, inject the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.[12]
-
Treatment can commence when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol for Establishing an Orthotopic Glioblastoma Xenograft Model
This protocol details the intracranial injection of glioblastoma cells to create a more clinically relevant model.
Materials:
-
Glioblastoma cells (e.g., U87MG or patient-derived neurospheres)
-
Sterile PBS
-
Stereotactic frame
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Micro-syringe (e.g., Hamilton syringe)
-
Surgical drill
-
Surgical scrub and ethanol
-
Wound clips or sutures
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of 2 x 10^5 to 5 x 10^5 glioblastoma cells in 3-5 µL of sterile PBS.[10][13] For patient-derived models, this may involve the dissociation of neurospheres.
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Apply eye lubricant to prevent drying.
-
Sterilize the surgical area on the scalp with surgical scrub and ethanol.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotactic coordinates (e.g., 2 mm right and 2 mm dorsal of the bregma), create a small burr hole in the skull with a surgical drill, being careful not to damage the underlying dura mater.[10]
-
-
Intracranial Injection:
-
Lower the micro-syringe needle through the burr hole to the desired depth (e.g., 2.5-3.0 mm).
-
Slowly inject the cell suspension over several minutes to minimize backflow.[13]
-
After injection, leave the needle in place for a few minutes before slowly retracting it.
-
-
Closure and Recovery:
-
Close the scalp incision with wound clips or sutures.
-
Administer analgesics as required.
-
Monitor the mouse during recovery on a heating pad.
-
-
Tumor Growth Monitoring:
-
Monitor mice daily for neurological signs (e.g., lethargy, ataxia, weight loss).
-
Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[14]
-
This compound Administration Protocol for Efficacy Studies
This protocol is based on dosages used in preclinical studies and can be adapted for both subcutaneous and orthotopic models. This compound is often administered as part of the PCV (this compound, Lomustine [CCNU], Vincristine) regimen for gliomas.[9][15]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or PBS)
-
Oral gavage needles (for oral administration)
-
Syringes
Treatment Regimen (Example based on a modified PCV-like protocol):
-
This compound: 60 mg/m² administered orally once daily for 14 consecutive days.[16][17] This is part of a 4 to 6-week cycle. For mice, this dose needs to be converted to mg/kg. A common conversion factor is to divide the mg/m² dose by 12.3, resulting in approximately 4.8 mg/kg. A dose of 25 mg/kg/day via oral gavage for 28 days has also been reported in genotoxicity studies in mice.[17] A dose of 90 mg/kg has been used for immunosuppression prior to xenografting.[18] The optimal therapeutic dose for efficacy studies in xenograft models should be determined empirically.
-
Lomustine (CCNU): 75-110 mg/m² administered orally on day 1 of the cycle.[9][16]
-
Vincristine: 1.4 mg/m² (maximum 2 mg) administered intravenously on days 8 and 29 of the cycle.[9]
Administration Procedure (Oral Gavage for this compound):
-
Prepare the this compound solution in the appropriate vehicle.
-
Accurately weigh the mouse to calculate the correct dose volume.
-
Administer the solution via oral gavage using a proper-sized gavage needle.
-
Monitor the animal for any signs of distress during and after the procedure.
Efficacy Evaluation
Tumor Growth Inhibition (TGI):
For subcutaneous models, TGI is a primary endpoint. It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Survival Analysis:
For orthotopic models, survival is a key endpoint. Monitor mice for signs of tumor-related morbidity and euthanize them when they reach predefined humane endpoints. Survival data can be plotted as Kaplan-Meier curves and analyzed statistically.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: Example of Tumor Growth Data in a Subcutaneous Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 150 ± 15 | 1200 ± 110 | - |
| This compound | 8 | 152 ± 14 | 650 ± 85 | 45.8 |
Table 2: Example of Survival Data in an Orthotopic Xenograft Model
| Treatment Group | Number of Animals (n) | Median Survival (days) | Increase in Median Survival (%) |
| Vehicle Control | 10 | 25 | - |
| PCV Regimen | 10 | 40 | 60 |
Visualization of Pathways and Workflows
This compound's Mechanism of Action
This compound is a prodrug that undergoes metabolic activation to exert its anticancer effects. Its primary mechanisms involve DNA alkylation and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Caption: this compound's metabolic activation and dual mechanism of action.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the general workflow for conducting a this compound efficacy study using a xenograft model.
Caption: Workflow for this compound efficacy testing in xenograft models.
References
- 1. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]
- 5. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Prolonged response without prolonged chemotherapy: a lesson from PCV chemotherapy in low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development of xenograft glioblastoma implants in nude mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, Lomustine, and Vincristine (PCV) Regimen for Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. This compound and CCNU Chemotherapy for Recurrent Glioblastoma with MGMT Promoter Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of an orthotopic xenograft model for assessing the effect of epidermal growth factor receptor amplification on glioblastoma radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Procarbazine Resistance in Glioma
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on procarbazine (B1678244) resistance in glioma.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in glioma?
This compound is an alkylating agent that induces DNA damage in cancer cells. Resistance primarily develops through three key mechanisms:
-
Direct DNA Repair: The most prominent mechanism is the overexpression of O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT is a DNA repair enzyme that removes the alkyl groups from the O⁶ position of guanine, thereby directly reversing the cytotoxic effects of this compound.
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can contribute to this compound resistance. While a functional MMR system recognizes the DNA damage caused by alkylating agents and triggers apoptosis, its deficiency allows cells to tolerate this damage and continue to proliferate.
-
Drug Efflux and Metabolism: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the glioma cells, reducing its intracellular concentration and efficacy. Additionally, cellular metabolism, particularly the glutathione/glutathione S-transferase (GSH/GST) system, can detoxify the drug.
Q2: How can I determine if my glioma cell line is resistant to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or MTS assay. A significant increase in the IC50 value compared to a known sensitive cell line indicates resistance.
Q3: What is the role of MGMT promoter methylation in this compound sensitivity?
The expression of the MGMT gene is primarily controlled by the methylation of its promoter region. When the promoter is methylated, the gene is silenced, leading to low or no MGMT protein expression. This renders the glioma cells unable to repair this compound-induced DNA damage, making them sensitive to the drug. Conversely, an unmethylated MGMT promoter allows for high expression of the MGMT protein, resulting in efficient DNA repair and this compound resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect cell proliferation and drug response. |
| This compound Instability | This compound is unstable in aqueous solutions. Prepare fresh drug solutions for each experiment and use them immediately. |
| Assay Incubation Time | The incubation time for the viability assay (e.g., MTT) can influence the results. Standardize the incubation time across all experiments. |
| Serum Concentration | Components in fetal bovine serum (FBS) can interact with drugs. Use a consistent and tested batch of FBS for all assays. |
Problem 2: Difficulty in detecting MGMT expression by Western blot.
| Possible Cause | Troubleshooting Step |
| Low MGMT Expression | Use a positive control (e.g., a known MGMT-expressing cell line) and a negative control. Increase the amount of protein loaded onto the gel. |
| Poor Antibody Quality | Validate the primary antibody using a positive control. Try a different antibody from a reputable supplier. |
| Inefficient Protein Extraction | Use a lysis buffer optimized for nuclear proteins, as MGMT is a nuclear enzyme. |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MGMT Promoter Methylation Analysis by Methylation-Specific PCR (MSP)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from glioma cells using a commercial kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MGMT promoter sequence.
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates a methylated promoter, while a band in the reaction with unmethylated-specific primers indicates an unmethylated promoter.
Quantitative Data Summary
Table 1: this compound IC50 Values in Glioma Cell Lines
| Cell Line | MGMT Promoter Status | MGMT Expression | This compound IC50 (µM) | Reference |
| U87-MG | Unmethylated | High | 150 ± 15 | |
| T98G | Unmethylated | High | 120 ± 10 | |
| A172 | Methylated | Low | 25 ± 5 | |
| U251 | Methylated | Low | 30 ± 8 |
Signaling Pathways and Experimental Workflows
Procarbazine Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability and degradation of procarbazine (B1678244) in solution. Understanding the stability profile of this compound is critical for accurate experimental design, reliable data interpretation, and the development of stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound hydrochloride is known to be unstable in aqueous solutions.[1] Its stability is significantly influenced by the pH of the solution.
Q2: What is the primary degradation pathway of this compound in solution?
A2: this compound undergoes auto-oxidation to an azo derivative, which is a key step in its degradation.[2][3] This can be followed by isomerization to a hydrazone and subsequent hydrolysis, leading to the formation of a benzylaldehyde derivative and methylhydrazine. The methylhydrazine can be further degraded.
Q3: What are the known degradation products of this compound?
A3: The major degradation and metabolic products of this compound include its azo-derivative (azothis compound) and N-isopropylterephthalamic acid, which is a urinary excretion product.[4][5]
Q4: How should this compound solutions be prepared and stored to minimize degradation?
A4: To minimize degradation, it is recommended to prepare this compound solutions fresh before use. If short-term storage is necessary, solutions should be protected from light and stored at refrigerated temperatures (2-8°C). The pH of the solution should be considered, as stability decreases with increasing pH.
Q5: What analytical techniques are suitable for monitoring this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for developing stability-indicating assays for this compound.[6] These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent drug. Gas chromatography-mass spectrometry (GC-MS) has also been used to analyze this compound and its metabolites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in solution. | 1. High pH of the solution: this compound degradation is accelerated at higher pH. 2. Exposure to light: this compound is light-sensitive. 3. Elevated temperature: Higher temperatures can increase the rate of degradation. 4. Presence of oxidizing agents: this compound is susceptible to oxidation. | 1. Buffer the solution to a lower pH if compatible with the experimental design. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Store solutions at refrigerated temperatures (2-8°C). 4. Ensure all solvents and reagents are free from oxidizing impurities. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Formation of degradation products: The new peaks are likely degradation products of this compound. 2. Contamination of the sample or mobile phase. | 1. Perform a forced degradation study to identify the retention times of potential degradation products. 2. Analyze a blank (solvent) injection to check for contamination in the mobile phase or HPLC system. Prepare fresh mobile phase and samples. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate column or mobile phase: The chosen chromatographic conditions may not be optimal for separating this compound and its degradation products. 2. Column degradation. | 1. Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition, pH, and gradient. 2. Use a new or validated column. |
| Inconsistent results between experiments. | 1. Variability in solution preparation and handling: Inconsistent pH, light exposure, or temperature can lead to variable degradation. 2. Inconsistent sample analysis time. | 1. Standardize the protocol for solution preparation, storage, and handling. 2. Analyze samples at consistent time points after preparation. |
Quantitative Stability Data
Systematic studies on the degradation kinetics of this compound under various conditions are limited in publicly available literature. However, the following table summarizes qualitative and semi-quantitative findings.
| Condition | Solvent/Medium | Observation | Reference |
| pH | Aqueous Solution | Stability is highest in acidic conditions and decreases with increasing pH. | [7] |
| Light Exposure | Aqueous Solution | This compound is sensitive to light, leading to degradation. | [7] |
| Temperature | Oral Suspension | A 10 mg/mL oral suspension was stable for 50 days when stored at 4°C, protected from light. At 20°C and exposed to light, significant degradation occurred within 6 days. | [8] |
| Oxidation | Aqueous Solution | Undergoes oxidation by atmospheric oxygen in the presence of moisture. | [7] |
| In Vitro (Buffer) | 0.05 M Phosphate Buffer (pH 7.4) | After 1 hour of incubation, the azo and aldehyde metabolites were detected at 27.2% and 20.3% of the total drug and metabolites, respectively. | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound. Method optimization and validation are crucial for specific applications.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A buffered methanol-water or acetonitrile-water mobile phase is commonly used.[6] For example, a gradient elution with a mobile phase consisting of A) 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.1) and B) methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry in selected-ion monitoring (SIM) mode for higher sensitivity and specificity.[10]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a known concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Incubate the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Incubate the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid this compound or a solution to dry heat at an elevated temperature (e.g., 70-80°C).
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Note: The duration of stress testing should be optimized to achieve a target degradation of 5-20%. Samples should be analyzed at various time points to understand the degradation kinetics.
Visualizations
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Plasma kinetics of this compound and azo-procarbazine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound, this compound metabolites and chemical degradation products with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and quantitation of possible degradation products of this compound hydrochloride in its dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Quantum yield enhancement of firefly bioluminescence with biomolecular condensates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Determination of this compound in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Procarbazine-Induced Myelosuppression in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing procarbazine-induced myelosuppression in animal models.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1678244) and how does it cause myelosuppression?
This compound is an alkylating-like chemotherapeutic agent that inhibits DNA, RNA, and protein synthesis.[1][2] It is a prodrug that is metabolically activated in the liver and kidneys.[3][4] Its active metabolites, including azo-procarbazine and hydrogen peroxide, exert cytotoxic effects by methylating DNA, particularly the O-6 position of guanine.[4][5][6] This leads to DNA damage, strand breaks, and inhibition of cell division, ultimately causing apoptosis (programmed cell death).[4][5]
Because bone marrow contains rapidly dividing hematopoietic stem and progenitor cells, it is particularly sensitive to the cytotoxic effects of this compound, leading to myelosuppression—a decrease in the production of red blood cells, white blood cells, and platelets.[6][7]
Q2: In which animal models is this compound-induced myelosuppression studied?
This compound has been studied in various animal models, including mice, rats, and dogs, to evaluate its efficacy and toxicological profile, including myelosuppression.[8][9][10] These models are used to understand the mechanisms of toxicity and to develop strategies for managing side effects.
Q3: What are the typical hematological changes observed after this compound administration?
Administration of this compound typically leads to a dose-dependent decrease in peripheral blood cell counts. The most common hematological toxicities are:
-
Neutropenia: A significant reduction in neutrophils (a type of white blood cell), which increases the risk of infection.[11]
-
Thrombocytopenia: A decrease in platelet count, leading to an increased risk of bleeding.[11]
-
Anemia: A reduction in red blood cells and hemoglobin, which can cause fatigue and shortness of breath.[11]
The nadir (the lowest point) of blood cell counts is a critical parameter to monitor and typically occurs several days after drug administration, with recovery following over a period of weeks.
Q4: How can I monitor this compound-induced myelosuppression in my animal model?
Regular monitoring of hematological parameters is crucial. This is typically done by collecting peripheral blood samples at baseline and at several time points after this compound administration. A complete blood count (CBC) with differential should be performed to assess:
-
White blood cell (WBC) count with a differential to determine neutrophil, lymphocyte, and monocyte counts.
-
Red blood cell (RBC) count, hemoglobin, and hematocrit.
-
Platelet count.
In addition to peripheral blood monitoring, bone marrow analysis can provide a more in-depth assessment of myelosuppression. This can include:
-
Bone marrow cellularity: Assessed through histological analysis of bone marrow biopsies.[12][13][14]
-
Hematopoietic stem and progenitor cell populations: Quantified using flow cytometry with specific cell surface markers.[1][8][9][15]
-
Colony-forming unit (CFU) assays: To assess the proliferative capacity of hematopoietic progenitors.[16]
Troubleshooting Guides
Issue 1: High variability in the degree of myelosuppression between animals in the same dose group.
-
Question: We are observing significant inter-animal variability in neutrophil and platelet nadirs even though all animals received the same dose of this compound. What could be the cause?
-
Answer:
-
Underlying Health Status: Ensure all animals are of similar age, weight, and health status at the start of the study. Subclinical infections or other health issues can impact an animal's response to chemotherapy.
-
Drug Administration: Verify the accuracy and consistency of this compound administration. For oral dosing, ensure complete ingestion. For parenteral routes, confirm the injection technique is consistent.
-
Genetic Background: Different strains of mice or rats can have varying sensitivities to drug-induced myelosuppression. Ensure you are using a consistent and well-characterized strain.
-
Metabolism Differences: this compound requires metabolic activation. Individual differences in liver and kidney function can affect the level of active metabolites, leading to variable toxicity.[3][4]
-
Issue 2: Unexpectedly severe myelosuppression or animal mortality.
-
Question: Our animals are experiencing a higher-than-expected level of myelosuppression and mortality. What steps can we take?
-
Answer:
-
Dose Reduction: The most immediate action is to reduce the dose of this compound in subsequent cohorts.[17] A dose-response study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Supportive Care: Implement supportive care measures to manage the consequences of severe myelosuppression. This can include:
-
Prophylactic Antibiotics: To prevent infections during periods of severe neutropenia.
-
Fluid and Nutritional Support: To maintain hydration and body weight.
-
Growth Factor Support: Consider the use of hematopoietic growth factors (see below).
-
-
Monitoring Frequency: Increase the frequency of monitoring (e.g., daily clinical observation and more frequent blood counts) to detect early signs of severe toxicity.
-
Issue 3: Difficulty in managing neutropenia, anemia, or thrombocytopenia.
-
Question: How can we proactively manage specific cytopenias induced by this compound?
-
Answer:
-
For Neutropenia: The administration of Granulocyte-Colony Stimulating Factor (G-CSF), such as filgrastim (B1168352) or its pegylated form (pegfilgrastim), can be used to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[18][19][20][21]
-
For Anemia: Erythropoiesis-Stimulating Agents (ESAs), such as erythropoietin (EPO) or darbepoetin alfa, can be administered to stimulate red blood cell production.[10][22][23][24][25]
-
For Thrombocytopenia: In cases of severe bleeding due to thrombocytopenia, platelet transfusions may be considered.[26] However, the efficacy of prophylactic platelet transfusions for chemotherapy-induced thrombocytopenia is still an area of active research.
-
Data Presentation
Table 1: Hematological Toxicity of this compound in Animal Models
| Animal Model | This compound Dose | Route of Administration | Hematological Parameter | Nadir/Effect | Timing of Nadir/Effect | Reference |
| Mouse (CRF1 and C57B1/6) | High single dose | Intraperitoneal | Hematopoietic Stem Cells (CFU/femur) | 10-19% survival | Not specified | [8][16] |
| Mouse (CRF1 and C57B1/6) | Reduced single dose | Intraperitoneal | Hematopoietic Stem Cells (CFU/femur) | 30-45% survival | Not specified | [8][16] |
| Rat | 300 mg/kg (single dose) | Oral, Intraperitoneal | Not specified, but induced tumors at other sites | Not specified | Not specified | [27][28] |
| Rat | 150 mg/kg (first dose), 100 mg/kg (3 subsequent weekly doses) | Not specified | Spermatogenesis | Complete germinal aplasia | 8 and 11 weeks | [29] |
| Human (for comparison) | Part of PCV regimen | Oral | Grade 3-4 Neutropenia | 31% of patients | Across cycles | [4] |
| Human (for comparison) | Part of PCV regimen | Oral | Grade 3-4 Thrombocytopenia | 14% of patients | Across cycles | [4] |
Note: Data on specific peripheral blood count nadirs for single-agent this compound in rodents is limited in the public domain. Researchers should establish dose-response curves for their specific model and experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound-Induced Myelosuppression
Workflow for assessing this compound-induced myelosuppression.
Protocol 2: Bone Marrow Histological Preparation (Rodents)
-
Collection: Euthanize the animal and dissect the femur and/or tibia. Clean the bones of excess soft tissue.
-
Fixation: Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the bones in a suitable decalcifying solution (e.g., 10% EDTA) until the bone is pliable. The duration will vary depending on the size of the bone and the decalcification agent used.
-
Processing: Process the decalcified bones through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Analysis: Evaluate bone marrow cellularity, morphology of hematopoietic lineages, and any pathological changes.[12][13][14][30]
Protocol 3: Flow Cytometry Analysis of Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Bone Marrow Isolation: Euthanize the mouse and flush the bone marrow from the femurs and tibias with appropriate buffer (e.g., PBS with 2% FBS).
-
Cell Staining: Prepare a single-cell suspension. Stain the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. A common panel for identifying HSPCs includes:
-
Lineage markers (negative selection): CD5, CD11b, CD45R (B220), Gr-1 (Ly-6G/C), 7-4, and Ter-119. Cells negative for these markers (Lin-) are enriched for progenitors.
-
Stem/progenitor markers (positive selection): c-Kit (CD117) and Sca-1 (Ly-6A/E). The Lin-Sca-1+c-Kit+ (LSK) population is enriched for HSPCs.[1][8][9]
-
Further sub-fractionation: Additional markers like CD34, CD135 (Flt3), CD48, and CD150 can be used to distinguish between long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs).[1][8][9][15]
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate on the populations of interest (e.g., LSK cells) to quantify the different hematopoietic compartments.[8][15]
Signaling Pathways and Mechanisms
This compound's Mechanism of Action on Hematopoietic Cells
This compound is a prodrug that undergoes metabolic activation to form reactive metabolites. These metabolites act as alkylating agents, primarily methylating DNA. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells.
Mechanism of this compound-induced myelosuppression.
Logical Relationship for Managing Myelosuppression
The management of this compound-induced myelosuppression follows a logical progression from monitoring to intervention, based on the severity of the cytopenia.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. biocompare.com [biocompare.com]
- 10. This compound HYDROCHLORIDE (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variations in the histologic distribution of rat bone marrow cells with respect to age and anatomic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bone marrow - Wikipedia [en.wikipedia.org]
- 14. Post-chemotherapy Changes in Bone Marrow in Acute Leukemia With Emphasis on Detection of Residual Disease by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry analysis of murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of single and combined chemotherapeutic agents on hemopoietic stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in haematology: an old drug with a new life? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Epoetin beta for the treatment of chemotherapy-induced anemia: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 26. Myelosuppression: Symptoms, Causes, and Treatments [webmd.com]
- 27. [PDF] Designing More Efficient Preclinical Experiments: A Simulation Study in Chemotherapy-Induced Myelosupression | Semantic Scholar [semanticscholar.org]
- 28. Single dose carcinogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Multiplexed Screening Assay to Evaluate Chemotherapy-Induced Myelosuppression Using Healthy Peripheral Blood and Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Procarbazine Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of procarbazine (B1678244) in various research models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering insights into the underlying mechanisms and providing guidance for study design and data interpretation.
General this compound Handling and Metabolism
FAQ: How is this compound activated, and what are its reactive metabolites?
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This process primarily occurs in the liver and involves a series of oxidative reactions.[2][3][4] Initially, this compound is metabolized to an azo derivative, which then isomerizes to a hydrazone.[2] Subsequent hydrolysis yields a benzylaldehyde derivative and methylhydrazine.[2] The generation of a methyldiazonium ion is thought to be the ultimate alkylating species responsible for DNA methylation.[5] During its auto-oxidation, this compound also generates hydrogen peroxide (H₂O₂), contributing to oxidative stress.[2][3][6]
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Procarbazine Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response experiments with procarbazine (B1678244).
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cells in vitro?
A1: this compound is a methylhydrazine derivative and an alkylating agent that requires metabolic activation to exert its cytotoxic effects. In vivo, it is metabolized by cytochrome P450 and monoamine oxidase in the liver to active intermediates, including azo-procarbazine and azoxy-procarbazine isomers.[1][2][3] These active metabolites can methylate DNA, particularly at the O-6 position of guanine, leading to DNA strand breaks, inhibition of DNA, RNA, and protein synthesis, and ultimately, apoptosis (programmed cell death).[4][5] Additionally, the auto-oxidation of this compound produces hydrogen peroxide, which can cause further DNA damage through the generation of reactive oxygen species (ROS).[6][7] In vitro, this compound can be non-enzymatically oxidized to its active azoxy isomers in aqueous solutions, with the methylazoxy isomer being the most cytotoxic metabolite.[8]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound hydrochloride is a crystalline solid that is soluble in aqueous buffers like PBS (approx. 10 mg/mL), as well as organic solvents such as DMSO and DMF (approx. 25 mg/mL).[9] For in vitro assays, a concentrated stock solution is typically prepared in DMSO. It is crucial to note that this compound is unstable in aqueous solutions and degrades rapidly.[6][10] Therefore, it is recommended to prepare fresh dilutions in cell culture medium from the stock solution immediately before each experiment.[9] Aqueous solutions should not be stored for more than one day.[9] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.
Q3: What are typical concentration ranges and incubation times for this compound in cell culture?
A3: The effective concentration of this compound and its metabolites can vary significantly depending on the cell line. Published studies have shown IC50 values (the concentration required to inhibit 50% of cell growth) for the active metabolite, methylazoxythis compound, to be around 0.15-0.2 mM in L1210 murine leukemia cells.[11] The parent this compound compound is cytotoxic at higher concentrations, with a reported IC50 of 1.5 mM in the same cell line.[11] A common starting point for a dose-response curve is to use a wide range of concentrations, for example, from 1 µM to 5 mM, with a series of 2-fold or 10-fold dilutions. Incubation times typically range from 24 to 72 hours to allow for the drug to be metabolized and induce a measurable effect on cell viability or proliferation.[8][12]
Q4: Which cell-based assays are suitable for generating a this compound dose-response curve?
A4: Several assays can be used to measure the cytotoxic and cytostatic effects of this compound.
-
Cell Viability Assays: Tetrazolium-based assays like MTT and WST-1 are common. However, it has been reported that this compound can directly reduce the MTT dye, potentially leading to inaccurate results.[11] A soft-agar clonogenic assay can be a more reliable alternative for assessing cytotoxicity.[11]
-
Proliferation Assays: These assays measure the rate of cell division. Methods include direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) or quantifying DNA synthesis (e.g., BrdU incorporation assays).
-
Apoptosis Assays: To confirm the mechanism of cell death, assays that detect markers of apoptosis, such as Annexin V/PI staining followed by flow cytometry or caspase activity assays, are highly recommended.
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound and its primary active metabolite in a specific cancer cell line. This data can serve as a reference for designing concentration ranges in your experiments.
| Compound | Cell Line | Assay Type | IC50 (mM) | Reference |
| Methylazoxythis compound | L1210 (Murine Leukemia) | MTT Assay | 0.2 | [11] |
| Methylazoxythis compound | L1210 (Murine Leukemia) | Clonogenic Assay | 0.15 | [11] |
| This compound | L1210 (Murine Leukemia) | Clonogenic Assay | 1.5 | [11] |
Experimental Protocols
Protocol: Cell Viability Assessment using a Clonogenic Assay
This protocol is adapted for assessing the long-term survival and proliferative capacity of cells after treatment with this compound.
Materials:
-
Adherent or suspension cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
DMSO (for stock solution)
-
6-well plates
-
Soft agar (B569324) solution (e.g., 0.6% and 0.3% in complete medium)
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a viable cell count using a hemocytometer and trypan blue.
-
Drug Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the final desired concentrations for treatment. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate. Allow cells to attach overnight (for adherent cells). Treat cells with the serially diluted this compound for a defined period (e.g., 24 hours).
-
Agar Plating:
-
Prepare a base layer of 0.6% soft agar in complete medium in each well of a new 6-well plate. Allow it to solidify.
-
After treatment, harvest the cells, wash them with PBS, and resuspend a known number of viable cells (e.g., 500 cells) in 0.3% soft agar in complete medium.
-
Carefully layer the cell-agar suspension on top of the solidified base layer.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days, or until visible colonies form in the control wells.
-
Staining and Counting:
-
Gently aspirate the medium.
-
Stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 1 hour.
-
Wash the wells carefully with water to remove excess stain.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control. Plot the survival fraction against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for generating an in vitro dose-response curve.
Caption: Simplified mechanism of action pathway for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results / High variability between replicates | 1. Drug Instability: this compound is unstable in aqueous solutions and can degrade during the experiment.[6][10]2. Inaccurate Pipetting: Errors in serial dilutions or dispensing into wells.3. Uneven Cell Seeding: Non-uniform cell density across the plate. | 1. Always prepare fresh drug dilutions immediately before use. Minimize the time the drug spends in aqueous medium before being added to cells.2. Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step.3. Ensure the cell suspension is homogenous before seeding. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation. |
| No observable cytotoxic effect, even at high concentrations | 1. Low Metabolic Activity: The cell line may have low levels of the enzymes (e.g., cytochrome P450) required for efficient metabolic activation of this compound.[13]2. Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as high levels of O6-alkylguanine DNA alkyltransferase (AGT), which repairs the DNA damage caused by this compound.[3]3. Incorrect Assay: The chosen viability assay may not be suitable (e.g., this compound interfering with MTT dye).[11] | 1. Consider using one of the active metabolites directly (e.g., methylazoxythis compound) if available. Alternatively, some studies use S9 liver fractions to provide metabolic activation in vitro.[14]2. Measure the expression level of AGT in your cell line. Consider using an AGT inhibitor as a combination treatment to sensitize cells.3. Switch to an alternative endpoint assay, such as a clonogenic assay, direct cell counting, or an ATP-based viability assay (e.g., CellTiter-Glo). |
| Unexpected increase in signal (e.g., higher absorbance/fluorescence) at high drug concentrations | 1. Assay Interference: The this compound compound itself or its metabolites may be interfering with the assay chemistry (e.g., reducing tetrazolium dyes, having intrinsic fluorescence).[11]2. Cell Morphology Changes: The drug may be causing cells to flatten and spread out, increasing confluence without an actual increase in cell number. | 1. Run a "cell-free" control where you add this compound at all tested concentrations to wells containing only medium and the assay reagent to check for direct chemical interference.2. Supplement the plate-reader assay with microscopic inspection to observe cell morphology. Use a nuclei-counting method (e.g., Hoechst staining) to get a direct measure of cell number. |
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound Hydrochloride | C12H20ClN3O | CID 9703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. linkos.cz [linkos.cz]
- 13. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A demonstration of the in vitro bacterial mutagenicity of this compound, using the microtitre fluctuation test and large concentrations of S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Procarbazine Solubility and Experimental Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of procarbazine (B1678244) hydrochloride in experimental settings. Find answers to frequently asked questions, detailed protocols for solution preparation, and troubleshooting guidance for common solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
This compound hydrochloride is a white to pale yellow crystalline powder.[1][2] It is freely soluble in water, soluble in methanol, and slightly soluble in ethanol.[2] Its solubility in aqueous solutions is pH-dependent.
Q2: There is conflicting information about this compound hydrochloride's solubility in DMSO. Is it soluble?
The solubility of this compound hydrochloride in DMSO can be variable. Some sources initially reported it as insoluble, while others provide specific solubility concentrations. This discrepancy may be due to the hygroscopic nature of DMSO; moisture absorption can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions. With appropriate conditions, solubility in DMSO has been reported to be ≥18 mg/mL.
Q3: How stable is this compound hydrochloride in solution?
This compound hydrochloride is unstable in aqueous solutions.[3] Its stability is highest in acidic aqueous solutions and decreases as the pH increases. The drug also degrades rapidly in alcoholic media.[4] After intravenous injection, this compound has a short half-life of approximately 7 to 10 minutes in the blood.[3][5] Aqueous stock solutions are not recommended for storage for more than a day.
Q4: How does pH affect the solubility of this compound hydrochloride?
The solubility of this compound hydrochloride is influenced by pH. As a hydrochloride salt, it is more soluble in acidic conditions. A solution of 0.1 g of this compound hydrochloride in 10 mL of water will have a pH between 3.0 and 5.0.[2]
Q5: How should I store this compound hydrochloride?
This compound hydrochloride powder should be stored in a dry, cool place to prevent moisture absorption, as it is hygroscopic.[1] For solutions, it is highly recommended to prepare them fresh for each experiment due to the compound's instability in aqueous environments. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: this compound Hydrochloride Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Freely soluble; ~142 mg/mL (1 g in ~7 mL)[3] | ~551 mM | Unstable in aqueous solutions.[3] |
| Water (at 21.5 °C) | ≥100 mg/mL[4] | ≥388 mM | |
| Water (at 25 °C) | 29.4 g/L[6] | ~114 mM | |
| PBS (pH 7.2) | ~10 mg/mL | ~38.8 mM | Aqueous solutions should be prepared fresh. |
| Methanol | Soluble | - | |
| Ethanol (95%) | Slightly soluble[2] | - | |
| DMSO | ≥18 mg/mL | ≥69.8 mM | Use fresh, anhydrous DMSO. |
| Diethyl Ether | Practically insoluble[2] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for In Vitro Cell Culture Experiments
Objective: To prepare a stock solution of this compound hydrochloride and dilute it to a final working concentration in cell culture media.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Note: Gentle warming (to no more than 37°C) may aid dissolution, but be mindful of the compound's stability.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation upon addition to aqueous media, it is advisable to make an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.
-
For example, dilute the 100 mM DMSO stock 1:100 in culture medium to create a 1 mM intermediate solution. Add the DMSO stock dropwise while gently swirling the medium.
-
-
Prepare the Final Working Concentration:
-
Add the required volume of the intermediate solution (or the high-concentration DMSO stock if an intermediate dilution was not prepared) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.
-
-
Immediate Use:
-
Use the freshly prepared this compound hydrochloride-containing medium immediately for your cell-based assays. Do not store aqueous solutions of this compound.
-
Protocol 2: Preparation of this compound Hydrochloride for In Vivo Animal Studies (Intraperitoneal Injection)
Objective: To prepare a sterile solution of this compound hydrochloride for intraperitoneal (IP) injection in mice.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride solution (saline)
-
Sterile conical tubes
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)[7]
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the Required Amount:
-
Determine the total volume of the this compound solution needed based on the number of animals, their average weight, and the desired dosage (mg/kg). The injection volume for mice should not exceed 10 mL/kg.[7]
-
-
Dissolve this compound Hydrochloride:
-
In a sterile conical tube, weigh the calculated amount of this compound hydrochloride.
-
Add the required volume of sterile saline.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial. This step is crucial to ensure the sterility of the injectate and prevent infection.
-
-
Administration:
-
Use the freshly prepared, sterile solution for IP injection immediately. This compound is unstable in aqueous solutions, so do not store the prepared formulation.
-
Follow appropriate and approved animal handling and injection techniques. For IP injection in mice, the needle should be inserted into the lower right quadrant of the abdomen at a 30-40° angle.[8]
-
Visualizations
Caption: this compound's mechanism of action.
Caption: A logical workflow for troubleshooting precipitation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C12H20ClN3O | CID 9703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Table 1, Properties of this compound Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Unexpected antagonistic effects of Procarbazine with other drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of procarbazine (B1678244) in combination with other therapeutic agents.
Troubleshooting Guide: Unexpected Antagonism
Issue: Decreased efficacy of this compound observed in B-cell lymphoma models when combined with rituximab (B1143277) pretreatment.
Background: this compound is an alkylating-like agent that requires metabolic activation to exert its cytotoxic effects, which include DNA methylation and the induction of oxidative stress, ultimately leading to apoptosis.[1] Rituximab is a monoclonal antibody targeting the CD20 antigen on B-cells, inducing cell death through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis induction. While combining targeted therapies with chemotherapy often aims for synergistic or additive effects, preclinical evidence suggests a potential for antagonism between rituximab and this compound.
Troubleshooting Steps:
-
Confirm the Observation: The first step is to rigorously confirm the antagonistic effect in your experimental system. An unexpected decrease in this compound's cytotoxic effect after rituximab pretreatment has been observed in follicular and Burkitt lymphoma cell lines.[2]
-
Recommended Action: Perform a dose-response experiment with this compound alone and in combination with a fixed, clinically relevant concentration of rituximab. Ensure your experimental timeline mimics the potential clinical application (e.g., rituximab pretreatment followed by this compound).
-
-
Evaluate Experimental Design: The timing of drug administration is critical. The observed antagonism was noted when cells were pretreated with rituximab for 72 hours before this compound was added.[2]
-
Recommended Action: Design a time-course experiment. Vary the pretreatment time with rituximab (e.g., 24, 48, 72 hours) before adding this compound to see if the antagonistic effect is time-dependent. Also, test concurrent administration and reverse sequencing (this compound first).
-
-
Cell Line Specificity: Drug interactions can be highly cell-line dependent. The antagonism was observed in WSU-NHL, DHL-4, DOHH-2, and RAMOS B-cell lines.[2]
-
Recommended Action: If using different cell lines, characterize their CD20 expression levels and their baseline sensitivity to both this compound and rituximab individually. The mechanism of antagonism may be linked to specific signaling pathways active in certain cell lines.
-
-
Investigate Potential Mechanisms: The precise mechanism for this antagonism is not yet fully elucidated. Hypotheses could include:
-
Rituximab-induced changes in cell cycle distribution, moving cells into a phase less sensitive to this compound's S-phase specific effects.[3]
-
Alterations in the metabolic activation of this compound. This compound is a prodrug that is metabolized by liver enzymes in vivo; in vitro, it may be non-enzymatically oxidized to its active azoxy metabolites.[1][4] Rituximab-induced cellular changes might affect this process.
-
Upregulation of anti-apoptotic or DNA repair pathways by rituximab signaling that counteracts the DNA damage induced by this compound.
-
Recommended Action: Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) on cells treated with rituximab alone to check for cell cycle arrest. Measure the expression of key DNA repair enzymes or anti-apoptotic proteins (e.g., Bcl-2 family) following rituximab treatment.
-
Frequently Asked Questions (FAQs)
Q1: We are planning a preclinical study combining rituximab and this compound. What is the key takeaway from the reported antagonism?
A1: The key finding is that pretreating B-cell lymphoma cell lines with rituximab can unexpectedly antagonize the cytotoxic effect of subsequently administered this compound.[2] This suggests that this specific combination and sequence of administration (rituximab followed by this compound) may not be clinically beneficial and could be detrimental.[2] It is crucial to perform in vitro testing to verify the interaction in your specific cancer models before proceeding to in vivo studies.
Q2: What cell lines have shown this rituximab-procarbazine antagonism?
A2: This antagonistic effect was observed in stable cell lines derived from follicular lymphoma (WSU-NHL, DHL-4, and DOHH-2) and Burkitt lymphoma (RAMOS).[2]
Q3: Could the choice of cell viability assay influence the results?
A3: Yes. The reported antagonism was detected using a WST-1 assay, which measures metabolic activity.[2] It is a robust method, but it's good practice to confirm findings with an orthogonal assay. For example, a direct cytotoxicity assay (like LDH release) or a long-term clonogenic survival assay could provide complementary data. This compound itself has been noted to interfere with MTT assays by directly reducing the dye, so assays like WST-1 or direct cell counting are preferable.[5]
Q4: How can I quantitatively assess the interaction between rituximab and this compound in my experiments?
A4: To quantitatively determine if a drug combination is synergistic, additive, or antagonistic, you can perform isobologram analysis or calculate a Combination Index (CI) using the Chou-Talalay method.[6][7] This requires generating dose-response curves for each drug individually and for the combination at fixed ratios. A CI value > 1 indicates antagonism.
Q5: What is the proposed mechanism for this antagonistic effect?
A5: The exact mechanism has not been fully elucidated in the available literature. Potential hypotheses include rituximab-induced alterations in cell cycle progression, changes in the metabolic activation of the this compound prodrug, or the upregulation of pro-survival and DNA repair pathways that counteract this compound-induced damage. Further research is needed to determine the precise signaling pathways involved.
Data Presentation
Summary of In Vitro Interaction between Rituximab and this compound
The following table summarizes the qualitative findings from the study by Chumchalova et al., where B-cell lymphoma lines were pretreated with rituximab before exposure to this compound.
| Cell Line | Cancer Type | Drug Combination | Observed Effect | Statistical Significance |
| WSU-NHL | Follicular Lymphoma | Rituximab Pretreatment + this compound | Antagonism | Highly Significant |
| DHL-4 | Follicular Lymphoma | Rituximab Pretreatment + this compound | Antagonism | Highly Significant |
| DOHH-2 | Follicular Lymphoma | Rituximab Pretreatment + this compound | Antagonism | Highly Significant |
| RAMOS | Burkitt Lymphoma | Rituximab Pretreatment + this compound | Antagonism | Highly Significant |
Source: Based on data from Chumchalova et al.[2]
Experimental Protocols
Protocol: Cell Viability (WST-1) Assay for Drug Interaction Analysis
This protocol is designed to assess the antagonistic interaction between rituximab and this compound on B-cell lymphoma cell lines.
1. Materials:
-
B-cell lymphoma cell lines (e.g., WSU-NHL, RAMOS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Rituximab (20 µg/mL working solution)
-
This compound hydrochloride (prepare a stock solution in DMSO and dilute in culture medium for various final concentrations)
-
WST-1 reagent
-
96-well clear, flat-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 50 µL of complete medium. Include wells for "no cell" blanks.
-
-
Rituximab Pretreatment (Day 0):
-
To the "pretreatment" wells, add 50 µL of medium containing rituximab to achieve a final concentration of 20 µg/mL.
-
To the "no pretreatment" and "blank" wells, add 50 µL of plain complete medium.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cytotoxic Drug Addition (Day 3):
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove 100 µL of medium from the wells and add 100 µL of the appropriate this compound dilution to the designated wells (both rituximab-pretreated and non-pretreated).
-
For control wells, add 100 µL of medium (with and without rituximab).
-
Incubate the plate for an additional 48 hours.
-
-
Viability Measurement (Day 5):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each condition relative to the untreated control (cells + medium only, without rituximab or this compound). The formula is: (Absorbance_treated / Absorbance_untreated_control) * 100.
-
Plot the dose-response curves for this compound with and without rituximab pretreatment. An upward shift in the curve or an increase in the IC50 value in the rituximab-pretreated group indicates antagonism.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. linkos.cz [linkos.cz]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Non-enzymatic activation of this compound to active cytotoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Procarbazine Toxicity in Preclinical Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing procarbazine-related toxicity in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound's cytotoxic action?
A1: The precise mechanisms are not fully elucidated, but This compound (B1678244) is a prodrug that is metabolically activated, primarily in the liver and kidneys.[1] Its active metabolites are thought to exert cytotoxic effects through multiple pathways:
-
Inhibition of Macromolecule Synthesis: this compound can inhibit the synthesis of DNA, RNA, and protein.[1][2] One proposed mechanism is the inhibition of transmethylation of methionine into transfer RNA (t-RNA), which halts protein synthesis.[1][2]
-
DNA Damage: The drug may directly damage DNA through alkylation reactions, similar to other alkylating agents.[1][3]
-
Oxidative Stress: Auto-oxidation of this compound generates hydrogen peroxide, which can cause further DNA damage by attacking sulfhydryl groups of proteins bound to DNA.[1][3]
Q2: What are the most common toxicities observed with this compound in preclinical models?
A2: The most frequently reported toxicities in animal studies include myelosuppression, gastrointestinal issues, reproductive toxicity, and neurotoxicity.
-
Myelosuppression: Leukopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia are common and often dose-limiting.[3][4] This effect typically occurs 2-8 weeks after starting treatment.[3]
-
Gastrointestinal (GI) Toxicity: Nausea, vomiting, and diarrhea are frequently observed.[2][5]
-
Reproductive Toxicity: this compound adversely affects the reproductive system, particularly in males, causing testicular atrophy and aplasia of the germinal epithelium.[6] It has been shown to disrupt spermatogenesis in rats and mice.[7][8] It is also recognized as teratogenic and fetotoxic.[5]
-
Neurotoxicity: this compound crosses the blood-brain barrier and can cause CNS effects, including altered consciousness, peripheral neuropathy, and ataxia.[5][9][10] Prenatal exposure in rats can lead to dose-dependent micrencephaly (abnormally small brain).[11]
Q3: How should I adjust this compound dosage if toxicity is observed?
A3: Dose modification is a primary strategy for managing toxicity. If significant toxicity appears, therapy should be temporarily halted to allow for recovery.
-
For Myelosuppression: Therapy should be interrupted if the leukocyte count drops below 4,000/mm³ or the platelet count is less than 100,000/mm³.[3] After recovery, treatment may be resumed at a reduced dose, such as 1-2 mg/kg daily.[5][12]
-
For GI or CNS Toxicity: For issues like stomatitis, diarrhea, or confusion, therapy should be discontinued. It may be restarted at a lower dose once the animal has recovered.[3]
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed
Animals are showing significant drops in white blood cell and platelet counts, increasing the risk of infection and bleeding.
Troubleshooting Steps:
-
Immediate Action: Halt this compound administration immediately.[3]
-
Monitoring: Perform complete blood counts (CBCs) frequently (e.g., every 2-3 days) to monitor for recovery.
-
Supportive Care: Consider supportive care measures such as antibiotic prophylaxis if severe neutropenia develops or platelet transfusions if severe thrombocytopenia leads to bleeding.
-
Dose Re-evaluation: Once blood counts have returned to a safe baseline, restart this compound at a significantly reduced dose (e.g., 50% of the original dose) or decrease the frequency of administration.
-
Consider Combination Effects: If this compound is used with other myelosuppressive agents, consider reducing the dose of all agents involved.
Dose Adjustment Guidelines for Toxicity
| Toxicity Parameter | Action | Restart Dose (Post-Recovery) |
| Leukocyte Count < 4,000/mm³ | Interrupt Therapy[3] | 1-2 mg/kg daily or 50 mg/m² daily[12] |
| Platelet Count < 100,000/mm³ | Interrupt Therapy[3] | 1-2 mg/kg daily or 50 mg/m² daily[12] |
| Stomatitis, Diarrhea, Bleeding | Discontinue Therapy[3] | Restart at a reduced dose[5] |
| Paresthesia, Neuropathy, Confusion | Discontinue Therapy[3] | Consider alternative agents |
Issue 2: Significant Neurotoxicity or Behavioral Changes
Animals exhibit signs of neurotoxicity such as ataxia, lethargy, tremors, or confusion.
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound treatment immediately upon observing signs of CNS toxicity.[3]
-
Rule out Other Causes: Ensure the symptoms are not due to other experimental factors, underlying conditions, or co-administered drugs (e.g., CNS depressants, anticonvulsants).[10][13]
-
Monitor Recovery: Observe the animal for the resolution of neurological signs. Some neurotoxic effects may be partially reversible.[10]
-
Pathological Assessment: At the study endpoint, perform histopathological analysis of brain tissue to assess for changes like cerebral atrophy or neuronal loss, which has been noted in rats exposed prenatally.[14]
-
Future Study Design: If neurotoxicity is a recurring issue, consider using a lower dose, a different administration schedule, or evaluating for alternative therapeutic agents.
Logical Workflow for Managing Neurotoxicity
Below is a diagram outlining the decision-making process when neurotoxicity is suspected.
Caption: Decision tree for managing this compound-induced neurotoxicity.
Issue 3: Severe Reproductive Toxicity in Male Rodents
Male animals show a significant reduction in testicular size and impaired fertility.
Troubleshooting Steps:
-
Acknowledge Toxicity: Recognize that testicular toxicity is a known, potent effect of this compound, leading to germinal cell aplasia.[6]
-
Dose and Duration: The severity of reproductive toxicity is proportional to the dose and duration of treatment.[7] Evaluate if the experimental endpoint can be achieved with a shorter course or lower dose.
-
Age of Animal: Effects are more severe in immature or prepubertal animals.[7] If scientifically justifiable, consider using sexually mature animals.
-
Structural Analogs: Research suggests that the metabolic activation of this compound at the benzylic position is required for its spermatogenic toxicity. A deuterated analog (d2-procarbazine) was found to be non-toxic to developing sperm cells in mice, suggesting a potential mitigation strategy through chemical modification.[8]
-
Assess Fertility: To quantify the effect, conduct fertility studies by mating treated males with untreated females and counting the number of fetuses.[7]
Reported Effects of this compound on Male Rat Reproduction
| Dose & Duration | Route | Age of Rat | Key Findings |
| 30 mg/kg/day for 9 weeks | i.p. | 45 days | Severe disruption of spermatogenesis, decreased epididymal sperm reserves.[7] |
| 50 mg/kg/day for 9 weeks | gavage | 45 days | Total disruption of spermatogenesis, Sertoli cell dysfunction.[7] |
| 5 mg/kg/day for 9 weeks | gavage | 45 days | Partial disruption of spermatogenesis, decreased number of fetuses per mating.[7] |
Key Experimental Protocols
Protocol 1: Assessment of Myelosuppression
Objective: To monitor and quantify the hematological toxicity of this compound.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer this compound orally (by gavage) or intraperitoneally at the desired dose and schedule. Include a vehicle control group.
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the study. A terminal cardiac puncture can be used for final analysis.
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer calibrated for the specific species. Key parameters to measure are:
-
Total White Blood Cell (WBC) count
-
Platelet (PLT) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
-
Data Analysis: Compare the mean counts for each parameter between the treated and control groups at each time point using appropriate statistical tests (e.g., ANOVA or t-test). A significant decrease in WBCs, platelets, or RBCs indicates myelosuppression.
This compound Metabolic Activation Pathway
The diagram below illustrates the metabolic pathway leading to this compound's active, cytotoxic form. Understanding this is key to interpreting its toxicity.
Caption: this compound is metabolized to active forms causing cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The effect of enzyme-inducing antiseizure drugs on the pharmacokinetics and tolerability of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Carcinogenic and other adverse effects of this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rep.bioscientifica.com [rep.bioscientifica.com]
- 8. This compound spermatogenesis toxicity: deuterium isotope effects point to regioselective metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wendyblount.com [wendyblount.com]
- 10. Neurotoxicity of combination chemotherapy with this compound, CCNU and vincristine (PCV) for recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of prenatal this compound treatment on brain development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. This compound for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 14. The neuroteratogenicity of this compound hydrochloride in the rat: histopathological and immunocytochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Procarbazine formulation challenges for oral administration
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the oral formulation of procarbazine (B1678244). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges associated with the oral formulation of this compound hydrochloride?
A1: this compound hydrochloride presents several challenges for oral formulation due to its physicochemical properties. It is a white to pale-yellow crystalline powder that is sensitive to oxidation and unstable in aqueous solutions, with stability decreasing as pH increases.[1][2][3] It is also reported to be sensitive to light.[4] While it is soluble in water, its instability in aqueous environments complicates the development of liquid dosage forms.[2][5]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is known to degrade in the presence of moisture and oxygen. The primary degradation pathway involves auto-oxidation to its azo derivative.[6] This azo-procarbazine can be further metabolized or degraded to other products.[6][7] The degradation is pH-dependent, with greater instability observed at neutral to alkaline pH.[1]
Q3: Are there any known excipient incompatibilities with this compound hydrochloride?
A3: While comprehensive public data on specific excipient incompatibilities is limited, the formulation of the marketed capsule, Matulane®, contains cornstarch, mannitol, and talc, suggesting their compatibility.[5] However, given this compound's sensitivity to oxidation, it is crucial to avoid excipients with oxidizing properties or high moisture content. A study on an extemporaneous oral suspension used citric acid as a buffering agent to maintain an acidic pH for better stability, along with povidone K30 as a suspending agent and saccharin (B28170) sodium for taste masking.[8] Excipients should be carefully selected to not promote degradation.[9]
Q4: What are the key considerations for developing a pediatric oral formulation of this compound?
A4: Developing a pediatric formulation of this compound faces several hurdles. The currently available 50 mg capsules are not suitable for pediatric dosing, which is often based on body surface area and may require much smaller or more flexible doses.[8][9] This often necessitates the extemporaneous preparation of oral suspensions, which have limited stability.[8][10] Furthermore, this compound has a slight metallic taste, making taste-masking a critical consideration for pediatric patient compliance.[9] The high solubility of the drug in saliva can exacerbate taste issues.[9]
II. Troubleshooting Guides
A. Troubleshooting Poor Stability of this compound Formulations
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in a liquid formulation. | High pH of the vehicle. This compound is more stable in acidic conditions.[1] | Buffer the formulation to an acidic pH, ideally between 3.0 and 5.0.[8][11] |
| Presence of oxidizing agents or exposure to oxygen. | Utilize antioxidants in the formulation. Package the product in an oxygen-impermeable container and consider nitrogen flushing during manufacturing. | |
| Exposure to light. This compound is light-sensitive.[4] | Use light-resistant primary packaging (e.g., amber bottles). | |
| Discoloration or degradation of a solid dosage form. | High moisture content in the formulation due to hygroscopic excipients or improper storage. | Use excipients with low moisture content. Manufacture and store the product in a low-humidity environment. |
| Incompatible excipients. | Conduct thorough drug-excipient compatibility studies. Avoid excipients known to have reactive impurities. |
B. Troubleshooting Dissolution Testing of this compound Capsules
| Problem | Potential Cause | Recommended Solution |
| Incomplete or slow dissolution. | Cross-linking of the gelatin capsule shell upon storage, which can impede rupture and drug release. | Consider adding enzymes (e.g., pepsin) to the acidic dissolution medium, as per USP guidelines for gelatin capsules. |
| Formation of a cone of insoluble excipients at the bottom of the vessel ("coning"), which can trap the drug.[12] | Optimize the hydrodynamics of the dissolution method (e.g., adjust paddle speed). Consider using a different apparatus or vessel shape if the issue persists. | |
| High variability in dissolution results. | Inconsistent capsule shell rupture. | Ensure consistent quality of the capsule shells. Evaluate the effect of storage conditions on the capsules. |
| Degradation of this compound in the dissolution medium, especially if the medium has a neutral or alkaline pH.[1][12] | Use a dissolution medium with an acidic pH where this compound is more stable. If a higher pH is necessary to achieve sink conditions, minimize the duration of the test and analyze samples promptly. |
III. Data Summary
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉N₃O·HCl | [5] |
| Molecular Weight | 257.76 g/mol | [5] |
| Appearance | White to pale-yellow crystalline powder | [5] |
| Melting Point | ~223 °C (with decomposition) | [5] |
| Solubility | Freely soluble in water; Soluble in methanol (B129727); Slightly soluble in ethanol (B145695) (95%); Practically insoluble in diethyl ether. | [5] |
| pH of 1% aqueous solution | 3.0 - 5.0 | [11] |
| pKa | 6.6 | [13] |
Table 2: Stability of an Extemporaneously Prepared this compound Oral Suspension (10 mg/mL)
| Storage Condition | Remaining this compound (%) after 6 days | Remaining this compound (%) after 50 days | Reference(s) |
| 4°C, protected from light | >95% | 96.9% | [8] |
| 20°C | 96.02% | Not reported | [8] |
| Exposed to light (at 20°C) | 92.9% | Not reported | [8] |
IV. Experimental Protocols
A. Stability-Indicating HPLC-UV Method for this compound Hydrochloride Oral Formulations
This method is adapted from a published LC-MS method for this compound in plasma and is suitable for assessing the stability of oral formulations.[14][15]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Luna C18, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.1) in a ratio of approximately 22:78 (v/v). The ratio may need to be optimized to achieve adequate separation from degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at a wavelength of 230 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the oral formulation (e.g., capsule content or a known volume of oral suspension) into a volumetric flask.
-
Dissolve and dilute to a suitable concentration (e.g., 10 µg/mL) with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound hydrochloride.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
B. Taste Assessment of this compound Oral Formulations
A panel of trained human volunteers can be used to assess the taste of different formulations.
-
Procedure:
-
A numerical scale is established to rate the bitterness of the samples (e.g., 0 = tasteless, 1 = slightly bitter, 2 = moderately bitter, 3 = strongly bitter).[16]
-
Volunteers rinse their mouths with purified water before tasting each sample.
-
A small, standardized amount of the formulation is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.[16]
-
The bitterness level is recorded immediately after expectoration.
-
A suitable washout period with purified water is allowed between samples.
-
V. Visualizations
Caption: Metabolic and Degradation Pathway of this compound.
Caption: Workflow for Forced Degradation Studies.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Isolation and structure elucidation of degradation products in the potential anticancer drug PAC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound Hydrochloride | C12H20ClN3O | CID 9703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Separation and quantitation of possible degradation products of this compound hydrochloride in its dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 13. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of this compound in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Formulation and Evaluation of Taste Masked Oral Reconstitutable Suspension of Primaquine Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Procarbazine In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing procarbazine (B1678244) treatment schedules in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vivo experiments with this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. How should I prepare this compound for in vivo administration? | This compound hydrochloride has limited stability in aqueous solutions.[1] For oral gavage, it can be dissolved in sterile water or phosphate-buffered saline (PBS) at a pH between 3.0 and 5.0 to improve stability, but should be prepared fresh daily.[2] For intraperitoneal (IP) injection, sterile PBS (pH 7.2) can be used, with a solubility of approximately 10 mg/ml.[3] It is recommended to not store aqueous solutions for more than one day.[3] |
| 2. My this compound solution is cloudy after preparation. What should I do? | Cloudiness may indicate that the solubility limit has been exceeded or that the solution is degrading. This compound has poor solubility in water.[2] Ensure you are within the recommended concentration limits for your chosen vehicle. Gentle warming or sonication can aid dissolution, but avoid excessive heat which can speed up degradation. If precipitation persists, consider preparing a fresh, lower concentration solution. |
| 3. What are the common routes of administration for this compound in animal models? | The most common routes are oral (p.o.) via gavage and intraperitoneal (i.p.) injection.[4] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile. Oral administration is common in clinical practice. |
| 4. I am observing significant weight loss and lethargy in my animals after this compound treatment. Is this expected? | Yes, these are common signs of toxicity. This compound can cause myelosuppression, gastrointestinal distress, and neurological effects.[5] It is crucial to monitor animal body weight, food and water intake, and general appearance daily. If significant weight loss (e.g., >15-20% of baseline) or severe lethargy is observed, dose reduction or temporary cessation of treatment may be necessary.[6] |
| 5. What is the difference between a standard Maximum Tolerated Dose (MTD) schedule and a metronomic schedule? | An MTD schedule involves administering the highest possible dose of a drug that does not cause life-threatening toxicity, followed by a rest period to allow for recovery of normal tissues.[7] In contrast, a metronomic schedule involves the frequent administration of low doses of the drug with no extended rest periods.[7] The goal of metronomic chemotherapy is often to inhibit tumor angiogenesis and stimulate an anti-tumor immune response.[8] |
| 6. How do I decide between an MTD and a metronomic dosing schedule for my experiment? | The choice depends on your research question. If you are aiming to maximize direct cancer cell killing, an MTD approach might be suitable. If you are investigating anti-angiogenic effects or trying to minimize toxicity for long-term treatment models, a metronomic schedule could be more appropriate.[7][8] Preclinical evidence suggests that metronomic scheduling of some chemotherapeutic agents can be effective against drug-resistant tumors.[9] |
| 7. My tumor model is not responding to this compound treatment. What are the possible reasons? | Several factors could contribute to a lack of response. This compound is a prodrug that requires metabolic activation by the liver.[10][11] The specific tumor model and its microenvironment may influence drug delivery and efficacy. Additionally, tumor cells can develop resistance to this compound. Key resistance mechanisms include the DNA repair enzyme O6-alkylguanine DNA alkyltransferase (AGT) and deficiencies in the mismatch repair (MMR) pathway.[5] |
| 8. What safety precautions should be taken when handling this compound? | This compound is a hazardous drug and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.[1] All waste materials should be disposed of as hazardous waste. Pregnant individuals should not handle this compound. |
Data Presentation: In Vivo this compound Dosing & Toxicity
The following tables summarize quantitative data from various preclinical in vivo studies. Note that direct comparison between studies should be made with caution due to differences in animal strains, tumor models, and experimental conditions.
Table 1: this compound Dosing in Rodent Models
| Species | Dose | Schedule | Administration Route | Observed Effects | Reference |
| Rat | 300 mg/kg | Single dose | Oral, IP, or local | Induction of local fibrosarcomas in a subcutaneous air pouch model. | [12] |
| Rat | 110 mg/kg | Single dose on day 22 of gestation | IP | Transplacental carcinogenesis. | |
| Mouse | 6.25, 12.5, and 25 mg/kg/day | 28 consecutive days | Oral gavage | Dose-related induction of micronuclei and mutations in hematopoietic cells. | [13] |
| Mouse | 200 mg/kg/day | 5 daily doses | Not specified | Induced mutations in bone marrow. | [14] |
Table 2: Common Toxicities Observed in Animal Models
| Toxicity | Species | Observations & Monitoring Recommendations | Reference |
| Myelosuppression | Rats, Mice, Monkeys | Leukopenia, thrombocytopenia, and anemia are common. Regular monitoring of complete blood counts (CBC) is recommended. | [15][16] |
| Gastrointestinal Toxicity | Monkeys | Vomiting is a noted side effect. | [15] |
| Reproductive Toxicity | Male Monkeys | Testicular atrophy with aplasia of germinal epithelium has been observed. | [15] |
| Carcinogenicity | Rats, Mice, Monkeys | Can induce secondary malignancies, including leukemia and solid tumors. | [4][15] |
| Hepatotoxicity | General | This compound is activated in the liver; routine monitoring of liver function is advised. | [17] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound.
Protocol 1: Standard MTD this compound Administration in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude) bearing subcutaneous or orthotopic human glioma xenografts.
-
This compound Preparation: Prepare a fresh solution of this compound hydrochloride daily in sterile PBS (pH 7.2) at a concentration of 10 mg/mL.
-
Dosing and Schedule:
-
Administer this compound via intraperitoneal (IP) injection.
-
A common MTD schedule is 100 mg/m² daily for 14 days, followed by a 14-day rest period. To convert this to a mouse dose, a dose of approximately 25-30 mg/kg can be used.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
Perform CBC counts at baseline and at the end of the treatment cycle to assess myelosuppression.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size, if body weight loss exceeds 20%, or if animals show signs of severe distress.
Protocol 2: Metronomic this compound Administration in a Rat Glioma Model
-
Animal Model: Syngeneic rat glioma model (e.g., C6 glioma in Wistar rats).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For daily oral administration, a suspension can be prepared.[18] A study developed a 10 mg/mL oral suspension from commercial capsules using specific excipients.[2][18]
-
Dosing and Schedule:
-
Administer a low dose of this compound (e.g., 6.25-12.5 mg/kg) daily via oral gavage.[13]
-
Continue treatment for an extended period (e.g., 28 days or longer) with no rest breaks.
-
-
Monitoring:
-
Monitor tumor growth via imaging (e.g., MRI) at regular intervals.
-
Record animal body weight daily and monitor for clinical signs of toxicity.
-
At the end of the study, tissues can be harvested for analysis of anti-angiogenic markers (e.g., CD31 staining) and immune cell infiltration.
-
-
Endpoint: Euthanize animals based on tumor burden, neurological symptoms, or other signs of distress.
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism involves DNA alkylation and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death.
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow for Comparing Dosing Schedules
This diagram outlines a typical workflow for an in vivo study comparing standard MTD and metronomic this compound schedules.
Caption: Workflow for in vivo comparison of this compound dosing schedules.
Logical Framework for Schedule Optimization
This diagram illustrates the key considerations when optimizing a this compound treatment schedule in vivo.
Caption: Key variables and outcomes for optimizing this compound schedules.
References
- 1. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metronomic Chemotherapy — Animal Cancer and Imaging Center [veterinarycancer.com]
- 8. researchgate.net [researchgate.net]
- 9. Less is more, regularly: metronomic dosing of cytotoxic drugs can target tumor angiogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single dose carcinogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated In Vivo Genotoxicity Assessment of this compound Hydrochloride Demonstrates Induction of Pig‐a and LacZ Mutations, and Micronuclei, in MutaMouse Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Carcinogenic and other adverse effects of this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 17. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Purity and analysis of commercial Procarbazine for research
Welcome to the Technical Support Center for the purity and analysis of commercial Procarbazine (B1678244). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial batches of this compound hydrochloride and what are their origins?
A1: Commercial this compound hydrochloride may contain several impurities stemming from the synthesis process, degradation, or improper storage. Key impurities include:
-
Azothis compound: An oxidation product of this compound.
-
N-Nitroso this compound: A nitrosamine (B1359907) impurity that can form in the presence of nitrite (B80452) sources.
-
This compound Impurity 1 (4-formyl-N-isopropylbenzamide): A related substance that may arise during synthesis.[1][2][3]
Degradation can be caused by exposure to light, heat, or moisture.[1] this compound is known to be unstable in aqueous solutions. The typical range for degradation products in this compound capsules is between 0.1% and 0.5%.[4]
Q2: How can I assess the purity of my commercial this compound sample?
A2: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate this compound from its degradation products and synthesis-related impurities. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis of this compound and its metabolites.[4][5]
Q3: Are there established quality standards for research-grade this compound hydrochloride?
A3: Yes, pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standards for this compound hydrochloride. These monographs specify identification tests, purity limits for heavy metals and other impurities, and assay methods to determine the content of the active pharmaceutical ingredient.[6] For research purposes, it is recommended to use this compound that meets these standards to ensure the reliability and reproducibility of experimental results. A typical purity specification for this compound hydrochloride is ≥98% as determined by HPLC.
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows unexpected peaks.
-
Possible Cause 1: Sample Degradation. this compound is susceptible to degradation, especially in solution.
-
Solution: Prepare samples fresh before analysis. Avoid prolonged exposure to light and elevated temperatures. Use a buffered mobile phase as described in validated methods to maintain a stable pH.[4]
-
-
Possible Cause 2: Contaminated Mobile Phase or System.
-
Solution: Ensure all solvents are of HPLC grade and have been properly degassed. If the issue persists, flush the HPLC system with an appropriate cleaning solution.
-
-
Possible Cause 3: Presence of Synthesis-Related Impurities.
-
Solution: If unexpected peaks are consistently present in new batches, they may be inherent impurities from the manufacturing process. Compare the chromatogram to a reference standard if available. If the impurity levels are high, consider sourcing this compound from a different supplier.
-
Issue 2: Poor peak shape (tailing or fronting) in my HPLC analysis.
-
Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase is buffered and the pH is optimized for the column being used, as indicated in established methods.[4]
-
-
Possible Cause 3: Column Degradation. Over time, the performance of an HPLC column can degrade.
-
Solution: Try washing the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuations in Temperature.
-
Solution: Use a column oven to maintain a consistent temperature during the analysis.
-
-
Possible Cause 2: Inconsistent Mobile Phase Composition.
-
Solution: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. If preparing manually, ensure accurate measurements.
-
-
Possible Cause 3: Air in the System.
-
Solution: Degas the mobile phase and prime the pump to remove any air bubbles.
-
Data Presentation
Table 1: Common Impurities and Degradation Products of this compound
| Impurity/Degradation Product | CAS Number | Molecular Formula | Common Origin |
| Azothis compound | 2235-59-8 | C₁₂H₁₈N₄O | Oxidation |
| N-Nitroso this compound | N/A | C₁₂H₁₈N₄O₂ | Nitrosation |
| This compound Impurity 1 (4-formyl-N-isopropylbenzamide) | 13255-50-0 | C₁₁H₁₃NO₂ | Synthesis-related |
Table 2: Quality Specifications for this compound Hydrochloride (based on USP monograph)
| Test | Specification |
| Appearance | White to light yellowish-white crystals or crystalline powder.[6] |
| Solubility | Freely soluble in water, soluble in methanol (B129727), slightly soluble in ethanol.[6] |
| pH (1 in 10 solution in water) | 3.0 - 5.0[6] |
| Heavy Metals | Not more than 20 ppm[6] |
| Purity (assay) | Not less than 98.5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Hydrochloride
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) buffer)
-
-
Mobile Phase: A buffered methanol-water mixture. The exact ratio should be optimized for the specific column and system to achieve good separation. A common starting point is a mixture of methanol and a buffered aqueous solution.[4]
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
UV Detection: Wavelength set at the maximum absorbance of this compound (approximately 232 nm).
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity can be calculated based on the area percentage of the this compound peak relative to the total area of all peaks.
-
Protocol 2: Sample Preparation for Analysis to Minimize Degradation
Due to the instability of this compound in aqueous solutions, proper sample handling is crucial for accurate analysis.
-
Use of Co-solvents: If possible, dissolve the initial stock of this compound in a non-aqueous solvent like DMSO before further dilution in the mobile phase.
-
Fresh Preparation: Always prepare samples immediately before analysis. Do not store this compound solutions for extended periods, even when refrigerated.
-
Control of pH: When aqueous solutions are necessary, use a buffer to maintain a stable pH environment.[4]
-
Protection from Light: Prepare and store samples in amber vials to protect them from light-induced degradation.
Visualizations
Caption: Workflow for Purity Analysis of this compound by HPLC.
Caption: this compound's Mechanism of Action and DNA Damage Pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound Impurity 1 | CAS No- 13255-50-0 | NA [chemicea.com]
- 4. Separation and quantitation of possible degradation products of this compound hydrochloride in its dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Procarbazine Technical Support Center: Handling and Safety in the Laboratory
Welcome to the technical support center for the safe handling of Procarbazine in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for handling this potent compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple health risks. It is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2][3]
-
Suspected of causing genetic defects (Germ cell mutagenicity - Category 2).[1][2][3]
-
May damage fertility or the unborn child (Reproductive toxicity - Category 1A).[1][2][3]
It may also be harmful through inhalation or skin absorption and can cause irritation to the mucous membranes and upper respiratory tract.[3]
Q2: What are the essential personal protective equipment (PPE) required when working with this compound?
A2: Appropriate PPE is mandatory to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Chemical-resistant protective gloves.[2][4][5]
-
Body Protection: A lab coat and, for larger quantities or risk of splashing, impervious clothing.[3][4]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially outside of a ventilated enclosure.[4]
Q3: How should I properly store this compound in the lab?
A3: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4][6] Recommended storage temperatures are often refrigerated (e.g., 4°C or -20°C) to maintain product quality.[2][4][6] It should be stored locked up and out of reach of children and pets.[2][7][8]
Q4: What is the correct procedure for disposing of this compound waste?
A4: this compound waste must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][2] It must not be disposed of with household garbage or allowed to enter the sewage system.[1] Unused medication should be returned to the appropriate facility for disposal; do not flush it down the toilet.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Contain the spill with an inert absorbent material. 4. Collect the material into a suitable, labeled container for hazardous waste disposal. 5. Clean the spill area thoroughly. 6. Ensure adequate ventilation.[3][6] |
| Suspected Inhalation | Inadequate ventilation, improper handling of powder. | 1. Immediately move to fresh air.[1][3] 2. If breathing is difficult, seek immediate medical attention.[3] 3. Report the incident to your safety officer. |
| Skin Contact | Glove failure, improper handling. | 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] 2. Remove contaminated clothing and wash it before reuse.[3] 3. Seek medical attention if symptoms occur.[3] |
| Eye Contact | Splash, inadequate eye protection. | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] 2. Seek immediate medical attention.[3] |
| Accidental Ingestion | Poor lab hygiene, contamination of food/drink. | 1. Rinse your mouth with water.[2][3] 2. Do NOT induce vomiting.[3] 3. Seek immediate medical attention.[1][3] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C12H20ClN3O | [2] |
| Molecular Weight | 257.76 g/mol | [2] |
| Appearance | White to pale-yellow crystalline powder | [9] |
| Melting Point | 223 °C | [10] |
| Solubility | Soluble in water, methanol, chloroform, and diethyl ether | [9] |
| Oral LD50 (mouse) | 560 mg/kg | [1] |
| Oral LD50 (rat) | 570 mg/kg | [1] |
Experimental Protocols
Protocol 1: Weighing and Preparing a this compound Solution
-
Preparation:
-
Ensure you are working in a designated area for handling potent compounds, such as a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Decontaminate the work surface before and after use.
-
-
Weighing:
-
Use a tared, sealed container to weigh the this compound powder to minimize dust generation.
-
Handle the container with care to avoid creating aerosols.
-
Close the primary container of this compound immediately after dispensing.
-
-
Solubilization:
-
In the fume hood, add the desired solvent to the container with the weighed this compound.
-
Cap the container and mix by gentle inversion or vortexing until the solid is fully dissolved. Avoid sonication which can generate aerosols.
-
Visually inspect to ensure complete dissolution.
-
-
Cleanup:
-
Wipe down the exterior of the solution container.
-
Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in the designated hazardous waste container.
-
Clean the work area thoroughly.
-
Remove and dispose of gloves properly, and wash your hands.
-
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for this compound Spill Response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 8. oncolink.org [oncolink.org]
- 9. This compound and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Scarcity of Efficacious Procarbazine Analogs in Preclinical Cancer Research Limits Direct Comparative Analysis
Despite decades of clinical use of the alkylating agent procarbazine (B1678244), a comprehensive search of peer-reviewed scientific literature reveals a notable absence of publicly available data on synthesized this compound analogs with demonstrated superior or comparable efficacy in cancer research. While the parent drug's mechanism and clinical applications are well-documented, efforts to develop and report on structurally similar compounds with improved anticancer activity appear limited, hindering a direct comparative analysis as requested.
This guide, therefore, pivots to a comparison between this compound and its primary active metabolite, methylazoxythis compound (B1204352), for which some preclinical data is available. This comparison, while not of synthesized analogs, provides the closest available insight into the structure-activity relationship and efficacy of this compound-related compounds.
This compound and its Active Metabolite: A Comparative Overview
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process is crucial to its mechanism of action and results in the formation of several metabolites, with methylazoxythis compound being a key cytotoxic intermediate.
Table 1: Comparative Efficacy of this compound and its Metabolite in L1210 Murine Leukemia Cells
| Compound | IC50 (Soft-agar clonogenic assay) | IC50 (Colorimetric assay) |
| This compound | 1.5 mM | Not determinable |
| Methylazoxythis compound | 0.15 mM | 0.2 mM |
Source: Data compiled from studies on the L1210 murine leukemia cell line.[1]
Experimental Protocols
Detailed experimental methodologies for the data presented are crucial for reproducibility and critical evaluation.
Soft-Agar Clonogenic Assay:
-
Cell Preparation: L1210 murine leukemia cells are harvested during the logarithmic growth phase and suspended in a single-cell solution.
-
Assay Setup: A base layer of agar (B569324) in cell culture medium is prepared in petri dishes. The L1210 cells, mixed with a lower concentration of agar and the test compound (this compound or methylazoxythis compound) at various concentrations, are plated on top of the base layer.
-
Incubation: Plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Colonies are stained, often with a vital stain like p-iodonitrotetrazolium violet, and counted.
-
Data Analysis: The number of colonies in the treated groups is compared to the untreated control to determine the concentration of the compound that inhibits colony formation by 50% (IC50).
Colorimetric Assay (MTT Assay):
-
Cell Seeding: L1210 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined. It is important to note that this compound itself was found to reduce the dye in this assay, making the results for the parent compound unreliable.[1]
Mechanism of Action and Signaling Pathways
This compound's anticancer activity stems from its ability to damage DNA and inhibit DNA, RNA, and protein synthesis after metabolic activation. The process begins in the liver and involves oxidation to azothis compound, which is then isomerized and further metabolized to produce the ultimate alkylating species, a methyl diazonium ion. This highly reactive species transfers a methyl group to cellular macromolecules, most critically to the O6 position of guanine (B1146940) in DNA. This methylation leads to DNA damage, strand breaks, and ultimately apoptosis in rapidly dividing cancer cells.[2]
Caption: Metabolic activation of this compound to its cytotoxic form.
Experimental Workflow for Anticancer Drug Evaluation
The general workflow for evaluating the efficacy of a new anticancer compound, such as a hypothetical this compound analog, follows a standardized preclinical path.
Caption: Preclinical workflow for evaluating new anticancer compounds.
References
Procarbazine's Mechanism of Action: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of procarbazine's mechanism of action with alternative chemotherapeutic agents. It includes a detailed examination of its metabolic activation, cytotoxic effects, and the signaling pathways involved, supported by experimental data and detailed protocols for validation.
This compound's Mechanism of Action: From Prodrug to DNA Alkylating Agent
This compound (B1678244) is a methylhydrazine derivative that functions as a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. Its primary mechanism of action involves the alkylation of DNA, leading to cell death.[1][2]
Metabolic Activation Pathway
This compound undergoes a multi-step metabolic activation process, primarily in the liver, involving several key enzymes. The initial oxidation is carried out by cytochrome P450 (CYP450) and monoamine oxidase (MAO), converting this compound into an azo intermediate.[3] This is followed by further oxidation to form two azoxy isomers.[3][4] One of these isomers, methylazoxy-procarbazine, is considered the major cytotoxic metabolite.[3][4] This active metabolite can then generate a highly reactive methyldiazonium ion, which is responsible for the methylation of DNA.[5]
DNA Damage and Cytotoxicity
The primary cytotoxic effect of this compound stems from the methylation of guanine (B1146940) bases in DNA, particularly at the O6 position, forming O6-methylguanine (O6-meG).[6][7] This DNA adduct is prone to mispairing with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[6] The accumulation of these mutations and the resulting DNA strand breaks trigger cell cycle arrest and apoptosis.[7][8] this compound's cytotoxic effects are most pronounced during the S and G2 phases of the cell cycle.[7]
In addition to DNA alkylation, the metabolic activation of this compound can also generate reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[8] This can lead to oxidative stress and further contribute to DNA damage.[8][9]
Comparison with Alternative Therapies
This compound is often used in combination chemotherapy regimens for the treatment of Hodgkin's lymphoma and brain tumors, most notably gliomas.[3]
This compound (in PCV) vs. Temozolomide (B1682018) for Gliomas
For decades, the combination of this compound, lomustine (B1675051) (CCNU), and vincristine (B1662923) (PCV) has been a standard of care for anaplastic oligodendrogliomas.[10] More recently, temozolomide (TMZ), another oral alkylating agent, has been widely adopted due to its more favorable toxicity profile.[10][11] Both this compound and temozolomide are methylating agents, but their efficacy and patient outcomes can differ.
| Outcome | PCV (this compound, Lomustine, Vincristine) | Temozolomide (TMZ) | Reference(s) |
| Overall Survival (OS) | Median OS not reached in one study; 10-year OS of 72% in another. | Median OS of 140 months; 10-year OS of 60% in the same study. | [12] |
| 5-Year Overall Survival | 89% | 75% | [12] |
| Progression-Free Survival (PFS) | Median PFS of 12 years in one study. | Median PFS of 4.7 years in the same study. | [13] |
| 6-Month Progression-Free Survival | 8% (for recurrent glioblastoma) | 21% (for recurrent glioblastoma) | [14] |
| Toxicity | Higher rates of myelosuppression and neurotoxicity. | Generally better tolerated with less severe side effects. | [10] |
This compound (in BEACOPP) vs. ABVD for Hodgkin's Lymphoma
In the treatment of advanced-stage Hodgkin's lymphoma, this compound is a key component of the BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide (B585), vincristine, this compound, and prednisone) regimen.[15] This is often compared to the ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) regimen.[1]
| Outcome | BEACOPP (with this compound) | ABVD | Reference(s) |
| Complete Remission (CR) Rate | 85% | 76% | [1] |
| 5-Year Progression-Free Survival | 83-96% | 58-81% | [2] |
| 5-Year Overall Survival | 84-99% | 60-97% | [2] |
| Toxicity | Higher incidence of severe hematologic toxicity. | Lower toxicity profile. | [15] |
Experimental Protocols for Validation
Detection of O6-Methylguanine DNA Adducts by UPLC-MS/MS
This protocol describes the quantification of O6-methylguanine in DNA samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[16]
Materials:
-
DNA extraction kit
-
Formic acid
-
Water (UPLC-MS grade)
-
O6-methylguanine standard
-
Internal standard (e.g., allopurinol)[16]
-
C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[16]
Procedure:
-
DNA Extraction and Hydrolysis: Extract genomic DNA from cells or tissues. Hydrolyze the DNA to release the purine (B94841) bases.
-
Sample Preparation: Resuspend the hydrolyzed DNA in the mobile phase. Add the internal standard.
-
UPLC-MS/MS Analysis:
-
Mobile Phase: 0.05% formic acid in water (A) and acetonitrile (B).[16]
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements. A typical starting condition is 95:5 (A:B).[16]
-
Flow Rate: 0.1 - 0.3 mL/min.[16]
-
Column Temperature: 40-50°C.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: For O6-methylguanine: m/z 165.95 > 149 and 165.95 > 134. For allopurinol (B61711) (internal standard): m/z 136.9 > 110.[16]
-
-
Quantification: Generate a standard curve using the O6-methylguanine standard and quantify the adduct in the samples based on the peak area ratio to the internal standard.
References
- 1. ABVD vs BEACOPP escalated in advanced-stage Hodgkin's lymphoma: Results from a multicenter European study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BEACOPP Regimen Superior to ABVD in Newly Diagnosed, Advanced Hodgkin Lymphoma [ahdbonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. bioengineer.org [bioengineer.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Procarbazine vs. Other Alkylating Agents: A Head-to-Head Comparison
For researchers and drug development professionals, understanding the nuanced differences between anticancer agents is paramount for designing effective therapeutic strategies. This guide provides an objective, data-driven comparison of procarbazine (B1678244) with other prominent alkylating agents, focusing on their performance, mechanisms of action, and experimental protocols.
Overview of this compound and Other Alkylating Agents
This compound is a methylhydrazine derivative classified as a non-classical alkylating agent.[1] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[2] Unlike classical alkylating agents, it does not possess a chloroethyl group.[3] Other major classes of alkylating agents include:
-
Nitrogen Mustards: Such as cyclophosphamide (B585), ifosfamide, melphalan, and chlorambucil.[4]
-
Nitrosoureas: Including lomustine (B1675051) (CCNU) and carmustine (B1668450) (BCNU), which are notable for their ability to cross the blood-brain barrier.[5]
-
Triazenes: This class includes dacarbazine (B1669748) and temozolomide (B1682018), which, like this compound, act as methylating agents.[5]
-
Alkyl Sulfonates: Busulfan is a key example from this group.[4]
Mechanism of Action
The primary mechanism of action for alkylating agents is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[6] However, the specifics of their activation and interaction with DNA differ.
This compound's Metabolic Activation and DNA Alkylation:
This compound undergoes a series of metabolic steps, primarily in the liver, to become an active methylating agent.[2][7] This process involves oxidation by cytochrome P450 and monoamine oxidase to form azoxy-procarbazine, which then yields a methyl diazonium ion. This reactive species transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[8][9] This methylation leads to DNA strand breaks and inhibition of DNA, RNA, and protein synthesis.[1][8]
Head-to-Head Performance Data
The following tables summarize quantitative data from clinical trials comparing this compound with other alkylating agents in various cancer types.
Table 1: this compound vs. Cyclophosphamide in Advanced Prostate Cancer
| Parameter | This compound | Cyclophosphamide | Reference |
| Objective Response Rate | 14% | 26% | [1][10] |
| Toxicity Profile | High | Moderate | [1][10] |
Note: The this compound arm of this study was closed early due to excessive toxicity. [1]
Table 2: this compound vs. Dacarbazine in Hodgkin Lymphoma (as part of BEACOPP regimen)
| Parameter | This compound (eBEACOPP) | Dacarbazine (eBEACOPDac) | Reference |
| 3-Year Progression-Free Survival | 93.3% | 93.3% | [11] |
| Mean Blood Transfusions | 3.69 units | 1.70 units | [12] |
| Post-Chemo Sperm Concentration | 0.0 million/mL (median) | 23.4 million/mL (median) | [12] |
| Resumption of Menstrual Periods | 8.77 months (mean) | 5.04 months (mean) | [12] |
Table 3: this compound vs. Temozolomide in Recurrent Glioblastoma Multiforme
| Parameter | This compound | Temozolomide | Reference |
| 6-Month Progression-Free Survival | 8% | 21% | [13][14] |
| Median Progression-Free Survival | 8.32 weeks | 12.4 weeks | [13][14] |
| 6-Month Overall Survival | 44% | 60% | [13][14] |
Table 4: PCV (this compound, Lomustine, Vincristine) vs. Temozolomide in Anaplastic Oligodendroglioma
| Parameter (with Radiotherapy) | PCV + RT | Temozolomide + RT | Reference |
| Overall Survival | Superior | Inferior | [15] |
| Progression-Free Survival | Superior | Inferior | [15] |
| Toxicity-Related Discontinuation | ~33% | 0% | [16] |
Experimental Protocols
Detailed methodologies for key clinical regimens involving this compound are provided below.
MOPP Regimen for Hodgkin Lymphoma
-
Mechlorethamine (Mustargen): 6 mg/m² intravenously on days 1 and 8.
-
Vincristine (Oncovin): 1.4 mg/m² (max 2 mg) intravenously on days 1 and 8. [17]* This compound: 100 mg/m² orally on days 1 through 14. [17]* Prednisone: 40 mg/m² orally on days 1 through 14 (in cycles 1 and 4 only). [17]* Cycle Duration: 28 days.
dot
BEACOPP (escalated) Regimen for Hodgkin Lymphoma
-
Bleomycin: 10,000 units/m² intravenously on day 8. [4]* Etoposide (B1684455): 200 mg/m² intravenously on days 1 to 3. [4]* Doxorubicin (Adriamycin): 35 mg/m² intravenously on day 1. [18]* Cyclophosphamide: 1250 mg/m² intravenously on day 1. [18]* Vincristine (Oncovin): 1.4 mg/m² (max 2 mg) intravenously on day 8. [18]* This compound: 100 mg/m² orally on days 1 to 7. [4]* Prednisone: 40 mg/m² orally on days 1 to 14. [19]* Cycle Duration: 21 days. [4]
PCV Regimen for Brain Tumors
-
Lomustine (CCNU): 110 mg/m² orally on day 1.
-
References
- 1. Comparison of this compound, imidazole-carboxamide and cyclophosphamide in relapsing patients with advanced carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
- 4. england.nhs.uk [england.nhs.uk]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 7. Metabolic activation of this compound. Evidence for carbon-centered free-radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. auajournals.org [auajournals.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. The genomic and clinical consequences of replacing this compound with dacarbazine in escalated BEACOPP for Hodgkin lymphoma: a retrospective, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of temozolomide vs. This compound in patients with glioblastoma multiforme at first relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase II study of temozolomide vs. This compound in patients with glioblastoma multiforme at first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienmag.com [scienmag.com]
- 16. medrxiv.org [medrxiv.org]
- 17. MOPP - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cancercareontario.ca [cancercareontario.ca]
- 19. 1461-BEACOPP escalated (bleomycin etoposide DOXOrubicin CYCLOPHOSPHamide vinCRISTine this compound | eviQ [eviq.org.au]
Synergistic Effects of Procarbazine with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of procarbazine (B1678244) with radiation therapy for the treatment of certain cancers, primarily gliomas. It includes a review of key clinical trial data, a comparison with the alternative use of temozolomide, and an exploration of the underlying molecular mechanisms of this therapeutic synergy. Detailed experimental protocols from pivotal studies are also presented to aid in research and development.
Clinical Efficacy: this compound and Radiation Therapy
The combination of this compound-based chemotherapy and radiation therapy has demonstrated a significant improvement in survival outcomes for patients with specific types of brain tumors, most notably low-grade gliomas. The landmark Radiation Therapy Oncology Group (RTOG) 9802 trial provides the most robust evidence for this synergy.
RTOG 9802: A Pivotal Phase III Trial
The RTOG 9802 study was a prospective, randomized clinical trial that evaluated the efficacy of radiation therapy (RT) alone versus radiation therapy followed by six cycles of PCV chemotherapy (this compound, CCNU [lomustine], and Vincristine) in patients with high-risk low-grade glioma.[1][2][3][4][5]
Key Findings:
-
Improved Overall Survival (OS): The addition of PCV chemotherapy to radiation therapy resulted in a statistically significant improvement in median overall survival compared to radiation therapy alone.[1][2][5]
-
Enhanced Progression-Free Survival (PFS): The combination therapy also led to a significant prolongation of progression-free survival.[1][2][5]
The long-term follow-up of the RTOG 9802 trial has solidified the role of PCV chemotherapy in conjunction with radiation as a standard of care for high-risk low-grade glioma.[1]
Comparison with Temozolomide (TMZ)
Temozolomide (TMZ), an oral alkylating agent, has emerged as a common alternative to the PCV regimen, largely due to its more favorable toxicity profile.[6] Clinical trials and retrospective analyses have compared the efficacy of PCV versus TMZ when combined with radiation therapy.
While direct head-to-head comparisons in large, randomized trials are limited, some studies suggest that for certain molecular subtypes of glioma, such as those with IDH mutations and 1p/19q codeletion, PCV with radiation may offer a greater survival benefit than TMZ with radiation.[6] However, the increased toxicity of the PCV regimen remains a significant consideration in clinical practice.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials comparing radiation therapy with and without this compound-based chemotherapy.
Table 1: Overall Survival (OS) in High-Risk Low-Grade Glioma (RTOG 9802)
| Treatment Arm | Median Overall Survival | 5-Year OS Rate | 10-Year OS Rate | Hazard Ratio (HR) for Death |
| RT + PCV | 13.3 years[2] | 72%[3] | 60%[2] | 0.59[2] |
| RT Alone | 7.8 years[2] | 63%[3] | 40%[2] |
Table 2: Progression-Free Survival (PFS) in High-Risk Low-Grade Glioma (RTOG 9802)
| Treatment Arm | Median Progression-Free Survival | 5-Year PFS Rate | 10-Year PFS Rate | Hazard Ratio (HR) for Progression |
| RT + PCV | 10.4 years[6] | 63%[3] | 51%[2] | 0.50[6] |
| RT Alone | 4.0 years[6] | 46%[3] | 21%[2] |
Table 3: Comparison of Grade ≥3 Hematologic Toxicity
| Treatment Arm | Grade ≥3 Hematologic Toxicity |
| RT + PCV | 51%[5] |
| RT + TMZ | (Data varies across studies, generally lower than PCV) |
| RT Alone | 8%[5] |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the design and interpretation of future research.
RTOG 9802: Treatment Protocol
-
Patient Population: Adults with supratentorially located, newly diagnosed, histologically confirmed WHO grade 2 astrocytoma, oligoastrocytoma, or oligodendroglioma, deemed "high-risk" (age ≥ 40 years, or age < 40 years with a subtotal tumor resection or biopsy).[3]
-
Randomization: Patients were randomized to one of two treatment arms:
-
PCV Regimen Dosing and Schedule: [2]
-
This compound: 60 mg/m² orally on days 8-21.
-
CCNU (lomustine): 110 mg/m² orally on day 1.
-
Vincristine (B1662923): 1.4 mg/m² (maximum dose 2.0 mg) intravenously on days 8 and 29.
-
-
Follow-up: Patients were followed with serial magnetic resonance imaging (MRI) and clinical assessments to monitor for tumor progression and treatment-related toxicity.[2]
Molecular Mechanism of Synergy
The synergistic effect of this compound and radiation therapy is believed to stem from their combined impact on DNA damage and repair within cancer cells.
This compound's Mechanism of Action
This compound is a prodrug that is metabolically activated in the liver to its active metabolites.[7] These metabolites exert their cytotoxic effects through two primary mechanisms:
-
DNA Alkylation: The active metabolites of this compound are alkylating agents that transfer methyl groups to DNA bases, primarily at the O6-position of guanine.[8] This leads to DNA damage, including base mispairing and strand breaks, ultimately triggering apoptosis (programmed cell death).[7]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of this compound also produces reactive oxygen species, such as hydrogen peroxide.[7][9] ROS can induce oxidative stress and cause further damage to DNA and other cellular components, contributing to the drug's anticancer activity.[7][9]
Radiation Therapy's Mechanism of Action
Radiation therapy utilizes high-energy rays to generate free radicals, which in turn cause a variety of DNA lesions, including single- and double-strand breaks. This extensive DNA damage overwhelms the cell's repair capacity, leading to cell death.
The Synergistic Interaction
The synergy between this compound and radiation therapy likely arises from a multi-pronged attack on the cancer cell's genome:
-
Enhanced DNA Damage: The combination of DNA alkylation by this compound and the induction of strand breaks by radiation results in a greater overall burden of DNA damage than either treatment alone.
-
Inhibition of DNA Repair: this compound-induced DNA adducts may interfere with the efficient repair of radiation-induced DNA damage, and vice versa. This inhibition of DNA repair pathways can potentiate the lethal effects of both treatments.
-
Increased Oxidative Stress: The ROS generated by both this compound metabolism and radiation can create a highly oxidative intracellular environment, further damaging cellular components and sensitizing the cells to apoptosis.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound and Radiation Synergy
Caption: Synergistic mechanisms of this compound and radiation therapy.
Experimental Workflow of the RTOG 9802 Clinical Trial
Caption: Workflow of the RTOG 9802 clinical trial.
References
- 1. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 2. Radiation plus this compound, CCNU, and Vincristine in Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized trial of radiation therapy plus this compound, lomustine, and vincristine chemotherapy for supratentorial adult low-grade glioma: initial results of RTOG 9802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation plus this compound, CCNU, and Vincristine in Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. DNA Damage and Repair in Human Cancer: Molecular Mechanisms and Contribution to Therapy-Related Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Procarbazine-Based Combination Therapies in Oncology
An objective guide for researchers and drug development professionals on the efficacy and mechanisms of Procarbazine-containing regimens in the treatment of gliomas and Hodgkin's lymphoma, with a comparative assessment against alternative therapies.
This compound (B1678244), a methylhydrazine derivative, has been a cornerstone of various combination chemotherapy regimens for several decades. Its efficacy, particularly in the treatment of brain tumors and Hodgkin's lymphoma, has been well-documented. This guide provides a detailed evaluation of this compound-based therapies, presenting a comparative analysis with other standard treatments, supported by clinical trial data, detailed experimental protocols, and mechanistic insights into the signaling pathways involved.
This compound-Based Regimens in the Treatment of Gliomas
For decades, the combination of this compound, Lomustine (CCNU), and Vincristine (PCV) has been a standard treatment for gliomas, a type of brain tumor.[1] However, the introduction of Temozolomide (TMZ), an oral alkylating agent with a more favorable toxicity profile, has led to its widespread adoption.[2] This section compares the efficacy of PCV and TMZ in the context of glioma treatment.
Comparative Efficacy of PCV versus Temozolomide for Gliomas
Clinical trials have demonstrated the efficacy of both PCV and Temozolomide in the management of gliomas. The addition of PCV to radiotherapy has been shown to improve survival in patients with anaplastic oligodendrogliomas.[2][3] However, the toxicity associated with PCV has been a significant concern.[2]
| Regimen/Study | Patient Population | Key Efficacy Endpoints | Toxicity Profile |
| PCV + Radiotherapy | Anaplastic Oligodendroglioma (1p/19q co-deleted) | Overall Survival (OS): Median OS not reached in the RT/PCV group vs. 112 months in the RT alone group.[2] 10-year OS: 57% (EORTC study) & 57% (RTOG study).[3] | Higher incidence of grade 3 or 4 toxicity.[4] |
| Temozolomide + Radiotherapy | Anaplastic Oligodendroglioma (1p/19q co-deleted) | Overall Survival (OS): 5-year OS of 75% and 10-year OS of 60%.[5] | Generally better tolerated with a lower incidence of severe adverse events compared to PCV.[4][6] |
| PCV (recurrent glioblastoma) | Recurrent Glioblastoma Multiforme | Overall Response Rate (ORR): 11% (3% Complete Response, 8% Partial Response). 6-month Progression-Free Survival (PFS): 29%. Median Overall Survival (OS): 33 weeks.[7] | Generally well-tolerated in this patient population.[7] |
| Temozolomide (recurrent high-grade glioma) | Recurrent High-Grade Glioma | Median Overall Survival (OS): 7.2 months. Median Progression-Free Survival (PFS): 4.7 months.[8] | Favorable toxicity profile.[8] |
This compound-Based Regimens in the Treatment of Hodgkin's Lymphoma
In the realm of Hodgkin's lymphoma, this compound has been a key component of two major combination regimens: MOPP (Mechlorethamine, Oncovin [Vincristine], this compound, and Prednisone) and BEACOPP (Bleomycin, Etoposide, Adriamycin [Doxorubicin], Cyclophosphamide, Oncovin [Vincristine], this compound, and Prednisone).[9][10] These regimens are often compared to the ABVD (Adriamycin [Doxorubicin], Bleomycin, Vinblastine, and Dacarbazine) regimen.
Comparative Efficacy of MOPP/BEACOPP versus ABVD for Hodgkin's Lymphoma
The MOPP regimen was one of the first combination chemotherapies to achieve high cure rates in advanced Hodgkin's disease.[9] However, concerns about its long-term toxicity led to the development of ABVD, which demonstrated superior efficacy and a better toxicity profile in some studies.[1][9] The BEACOPP regimen, particularly in its escalated-dose form, has shown improved tumor control and survival compared to COPP-ABVD.[10][11]
| Regimen/Study | Patient Population | Key Efficacy Endpoints | Toxicity Profile |
| MOPP | Advanced Hodgkin's Disease | Complete Remission (CR) Rate: 84%. 10-year Disease-Free Survival: 66%.[9] | Significant hematologic toxicity, infertility, and risk of secondary leukemia.[9] |
| LOPP (Chlorambucil substituted for Mustine in MOPP) | Advanced Hodgkin's Disease | Complete Remission (CR) Rate: 57%. 5-year Overall Survival: 64%.[12] | Less nausea/vomiting, myelosuppression, and phlebitis compared to MOPP.[12] |
| MOPP/ABV Hybrid | Advanced Hodgkin's Disease | Complete Remission (CR) Rate: 83%. 8-year Failure-Free Survival (FFS): 64%. 8-year Overall Survival (OS): 79%.[13] | Higher rates of life-threatening neutropenia and pulmonary toxicity compared to sequential MOPP-ABVD.[13] |
| ABVD | Advanced Hodgkin's Disease | Complete Remission (CR) Rate: 76%. 5-year Failure-Free Survival (FFS): 63%. 5-year Overall Survival (OS): 82%.[1] | Lower incidence of acute toxicity, MDS, and leukemia compared to MOPP/ABV hybrid.[1] |
| BEACOPP (escalated) | Advanced Hodgkin's Disease | 5-year Freedom from Treatment Failure: 87%. 5-year Overall Survival: 91%.[11] | Higher rates of hematologic toxicity compared to standard BEACOPP and COPP-ABVD, but manageable.[14] |
| BEACOPP vs. ABVD (Pooled Analysis) | Advanced Hodgkin's Lymphoma | 7-year Progression-Free Survival (PFS): 81.1% (BEACOPP) vs. 71.1% (ABVD). 7-year Overall Survival (OS): 87.7% (BEACOPP) vs. 84.3% (ABVD).[15][16] | BEACOPP is associated with a higher incidence of secondary leukemia but a lower need for autologous stem cell transplantation.[15][16] |
Experimental Protocols
Detailed methodologies for the administration of these complex chemotherapy regimens are critical for reproducibility and comparison of clinical trial results.
PCV (this compound, Lomustine, and Vincristine) Regimen
The PCV regimen is typically administered in 6-week cycles. The administration protocol involves a combination of oral and intravenous drugs with specific timing and supportive care measures to manage side effects.
Workflow for PCV Administration:
References
- 1. Randomized comparison of ABVD and MOPP/ABV hybrid for the treatment of advanced Hodgkin's disease: report of an intergroup trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Joint Final Report of Phase III trials Demonstrate Positive Outcomes from Combination of PCV Chemotherapy and RT in Patients with Anaplastic Oligodendroglial Tumors - NRG Oncology [nrgoncology.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. oncotarget.com [oncotarget.com]
- 7. neurology.org [neurology.org]
- 8. PCV chemotherapy for recurrent high grade glioma | Cochrane [cochrane.org]
- 9. Combination chemotherapy for Hodgkin lymphoma | Haematologica [haematologica.org]
- 10. BEACOPP: a new regimen for advanced Hodgkin's disease. German Hodgkin's Lymphoma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standard and increased-dose BEACOPP chemotherapy compared with COPP-ABVD for advanced Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. British National Lymphoma Investigation randomised study of MOPP (mustine, Oncovin, this compound, prednisolone) against LOPP (Leukeran substituted for mustine) in advanced Hodgkin's disease--long term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MOPP/ABV hybrid chemotherapy for advanced Hodgkin's disease significantly improves failure-free and overall survival: the 8-year results of the intergroup trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news.cancerconnect.com [news.cancerconnect.com]
- 15. Long‐term overall survival and toxicities of ABVD vs BEACOPP in advanced Hodgkin lymphoma: A pooled analysis of four randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term overall survival and toxicities of ABVD vs BEACOPP in advanced Hodgkin lymphoma: A pooled analysis of four randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Procarbazine Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides an objective comparison of procarbazine's cross-resistance profile with other key chemotherapeutic agents, supported by experimental data and detailed methodologies. This compound (B1678244), a non-classical alkylating agent, exhibits a unique resistance pattern, primarily governed by the cellular mechanisms of O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) pathways.
This compound is a methylhydrazine derivative frequently employed in combination chemotherapy regimens, such as PCV (this compound, CCNU, and vincristine) and BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone), for the treatment of Hodgkin's lymphoma and malignant gliomas.[1][2] Unlike classical alkylating agents that induce chloroethylation, this compound's cytotoxic effect stems from its metabolic activation to intermediates that methylate DNA.[3] This fundamental difference in its mechanism of action suggests a lack of cross-resistance with many other alkylating agents.[4]
Comparative Analysis of In Vitro Drug Sensitivity
While comprehensive, direct comparative studies detailing the IC50 values of this compound alongside a wide range of chemotherapeutics in various resistant cell lines are not abundantly available in publicly accessible literature, existing research provides valuable insights. The following table summarizes representative IC50 values for temozolomide (B1682018) (TMZ) and lomustine (B1675051) (CCNU), two agents often used in conjunction with or as alternatives to this compound, in glioma cell lines. This data highlights the variability in drug sensitivity across different cell lines and the impact of resistance mechanisms.
| Cell Line | Chemotherapeutic | IC50 (µM) | Key Resistance Mechanism | Reference |
| U87MG (Glioblastoma) | Temozolomide | 123.9 (24h), 223.1 (48h), 230.0 (72h) | MGMT expression | [5] |
| U251MG (Glioblastoma) | Temozolomide | 240.0 (48h), 176.5 (72h) | Variable MGMT expression | [5] |
| T98G (Glioblastoma) | Temozolomide | 438.3 (72h) | High MGMT expression | [5] |
| J3T-BG (Canine Glioma) | Temozolomide | Not specified | Endogenous resistance | [6] |
| J3T-BG/TMZ (TMZ-Resistant) | Temozolomide | Not specified | Acquired resistance | [6] |
| J3T-BG (Canine Glioma) | Lomustine (CCNU) | Not specified | Endogenous resistance | [6] |
| J3T-BG/CCNU (CCNU-Resistant) | Lomustine (CCNU) | Not specified | Acquired resistance | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The development of this compound-resistant cell lines and their subsequent testing against other agents would be necessary to generate a more complete cross-resistance profile.
Key Signaling Pathways in this compound Resistance
The development of resistance to this compound, and consequently its cross-resistance profile, is intricately linked to two primary cellular DNA repair pathways: O6-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.
O6-Methylguanine-DNA Methyltransferase (MGMT) Pathway
The MGMT protein directly reverses DNA alkylation at the O6 position of guanine, a primary cytotoxic lesion induced by methylating agents like this compound and temozolomide. High levels of MGMT expression in tumor cells lead to efficient repair of this DNA damage, thereby conferring resistance.[1][7]
Mismatch Repair (MMR) Pathway
The MMR system is responsible for correcting base mismatches and small insertions or deletions that can occur during DNA replication. In the context of methylating agents, the MMR pathway recognizes the O6-methylguanine:thymine (O6-MeG:T) mispairs that form during replication of damaged DNA. In MMR-proficient cells, the futile attempts to repair this lesion can trigger a cascade of events leading to cell cycle arrest and apoptosis. Conversely, MMR-deficient cells can tolerate these lesions, leading to resistance.[1][8]
Experimental Protocols
To investigate cross-resistance profiles involving this compound, researchers can employ established in vitro methodologies. A typical workflow involves the generation of drug-resistant cell lines followed by comprehensive cell viability assays.
Development of this compound-Resistant Cell Lines
A standard method for inducing drug resistance in vitro is through continuous exposure of a cancer cell line to incrementally increasing concentrations of the drug over a prolonged period.
Workflow for Developing this compound-Resistant Cell Lines:
Detailed Steps:
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., a glioma or lymphoma cell line) that is initially sensitive to this compound.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the cells in a medium containing a low concentration of this compound (e.g., the IC10 or IC20 value).
-
Monitoring and Passaging: Continuously monitor the cells for growth and viability. When the cells adapt and resume proliferation, passage them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium in a stepwise manner. This process can take several months.
-
Characterization of Resistance: Periodically, and upon establishing a cell line that can proliferate in a significantly higher concentration of this compound, re-determine the IC50 to quantify the level of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Assessment of Cross-Resistance
Once a this compound-resistant cell line is established, it can be used to assess cross-resistance to other chemotherapeutic agents.
Protocol for Cross-Resistance Assessment:
-
Cell Seeding: Seed both the parental (sensitive) and the this compound-resistant cell lines into 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the other chemotherapeutic agents of interest (e.g., temozolomide, CCNU, cisplatin, doxorubicin). Include a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells in each treatment condition.
-
MTT Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The absorbance of the solubilized formazan is measured by a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug in both the parental and resistant cell lines.
-
The resistance factor (RF) can be calculated as: RF = IC50 (resistant cells) / IC50 (parental cells). An RF value significantly greater than 1 indicates resistance. A lack of significant change in the IC50 for another drug in the this compound-resistant line would suggest a lack of cross-resistance.
-
Conclusion
The available evidence suggests that this compound's unique mechanism of action as a non-classical alkylating agent results in a distinct resistance profile that is not broadly cross-resistant with classical alkylating agents.[4] Resistance is primarily driven by the upregulation of the DNA repair enzyme MGMT and deficiencies in the MMR pathway. Further in-depth studies generating comprehensive quantitative data on cross-resistance between this compound and a wider array of chemotherapeutics in various cancer cell lines are crucial for optimizing combination therapies and developing strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to conduct such valuable investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMR-proficient and MMR-deficient colorectal cancer cells: 5-Fluorouracil treatment response and correlation to CD133 and MGMT expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Procarbazine vs. Other Methylating Agents: A Comparative Efficacy Guide for Researchers
In the landscape of cancer therapeutics, methylating agents remain a cornerstone in the treatment of various malignancies, particularly brain tumors and lymphomas. This guide provides a detailed comparison of the efficacy of procarbazine (B1678244) against other notable methylating agents, namely temozolomide (B1682018) and dacarbazine (B1669748). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from pivotal clinical trials.
Mechanism of Action: A Shared Cytotoxic Strategy
This compound, temozolomide, and dacarbazine, while structurally distinct, share a common mechanism of action: they are all prodrugs that, once activated, introduce methyl groups onto DNA bases, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. This alkylation leads to DNA damage, triggering cell cycle arrest and apoptosis.
A critical determinant of tumor sensitivity to these agents is the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the methyl adducts from the O6 position of guanine, thus mitigating the cytotoxic effects of the drugs. Tumors with low MGMT expression, often due to promoter methylation, are generally more sensitive to methylating agents. Another key pathway influencing the efficacy of these agents is the DNA mismatch repair (MMR) system, which recognizes and attempts to repair the DNA damage induced by these drugs, paradoxically leading to a futile cycle of repair and subsequent cell death in MMR-proficient cells.
Comparative Efficacy in Glioblastoma and Other Gliomas
The therapeutic efficacy of this compound, often as part of the PCV regimen (this compound, lomustine (B1675051), and vincristine), has been extensively compared with temozolomide in the context of high-grade and low-grade gliomas.
High-Grade Glioma (Recurrent)
A key phase II study by Yung et al. provided a direct comparison between this compound and temozolomide in patients with glioblastoma multiforme at first relapse.[1] The results demonstrated a significant advantage for temozolomide in terms of progression-free survival (PFS).[1]
A subsequent larger randomized trial (MRC BR12/EORTC 26971-22972) in patients with recurrent high-grade glioma did not show a clear overall survival benefit for temozolomide over the PCV regimen.[2] However, the study did reveal that a standard 5-day temozolomide schedule was superior to a 21-day schedule in terms of overall PFS and survival.[2]
Table 1: Efficacy of this compound (or PCV) vs. Temozolomide in Recurrent High-Grade Glioma
| Clinical Trial | Treatment Arms | N | Median PFS | 6-Month PFS | Median OS | 6-Month OS |
| Yung et al. (2000) [1] | Temozolomide | 112 | 12.4 weeks | 21% | Not Reported | 60% |
| This compound | 113 | 8.3 weeks | 8% | Not Reported | 44% | |
| Brada et al. (2010) [2] | PCV | 224 | 3.6 months | Not Reported | 6.7 months | Not Reported |
| Temozolomide (all) | 223 | 4.7 months | Not Reported | 7.2 months | Not Reported |
Anaplastic Glioma (Newly Diagnosed)
The NOA-04 trial investigated the sequencing of radiotherapy and chemotherapy (either PCV or temozolomide) in newly diagnosed anaplastic gliomas.[3][4] The study found that initial chemotherapy with either PCV or temozolomide yielded comparable results to initial radiotherapy in terms of time to treatment failure, progression-free survival, and overall survival.[3][4]
Table 2: Efficacy of PCV vs. Temozolomide in Newly Diagnosed Anaplastic Glioma (NOA-04 Trial)
| Treatment Arm | N | Median Time to Treatment Failure | Median PFS | Median OS |
| PCV | 53 | Not Significantly Different from TMZ | Not Significantly Different from TMZ | Not Significantly Different from TMZ |
| Temozolomide | 54 | Not Significantly Different from PCV | Not Significantly Different from PCV | Not Significantly Different from PCV |
Low-Grade Glioma
The RTOG 9802 trial was a landmark study for high-risk low-grade glioma, demonstrating that the addition of six cycles of adjuvant PCV chemotherapy to radiation therapy significantly prolonged both overall survival and progression-free survival compared to radiation therapy alone. While this trial did not directly compare PCV to another methylating agent, it established the efficacy of a this compound-containing regimen in this setting.
This compound vs. Dacarbazine in Hodgkin Lymphoma
In the treatment of advanced-stage Hodgkin lymphoma, the escalated BEACOPP (bleomycin, etoposide (B1684455), doxorubicin (B1662922), cyclophosphamide (B585), vincristine (B1662923), this compound, and prednisone) regimen has been a standard of care. However, due to the toxicity associated with this compound, particularly gonadal toxicity and myelosuppression, there has been a move to replace it with dacarbazine.
The German Hodgkin Study Group's HD18 trial was a large, randomized phase 3 trial that utilized a PET-guided approach to de-escalate therapy in patients with a favorable response to initial cycles of escalated BEACOPP.[5][6] While not a direct head-to-head comparison of this compound and dacarbazine within the same trial, the extensive data from the HD18 trial using the this compound-containing eBEACOPP regimen provides a benchmark for efficacy. Observational studies and clinical practice have increasingly adopted dacarbazine as a substitute for this compound in the BEACOPP regimen, with evidence suggesting comparable efficacy and a more favorable toxicity profile.
Experimental Protocols
Yung et al. (2000): Phase II Study in Recurrent Glioblastoma
-
Patient Population: Adult patients with histologically confirmed glioblastoma multiforme at first relapse after failing standard radiation therapy.
-
Treatment Arms:
-
Temozolomide: 200 mg/m²/day (or 150 mg/m²/day for patients with prior chemotherapy) orally for 5 days, repeated every 28 days.
-
This compound: 150 mg/m²/day (or 125 mg/m²/day for patients with prior chemotherapy) orally for 28 days, repeated every 56 days.
-
-
Primary Endpoints: Progression-free survival at 6 months and safety.
-
Secondary Endpoints: Overall survival and health-related quality of life.
Brada et al. (2010): Randomized Trial in Recurrent High-Grade Glioma
-
Patient Population: Chemotherapy-naive patients with recurrent high-grade glioma (WHO grade III or IV).
-
Treatment Arms:
-
PCV: this compound 60 mg/m² orally on days 8-21, lomustine 110 mg/m² orally on day 1, and vincristine 1.4 mg/m² (max 2 mg) intravenously on days 8 and 29, repeated every 6 weeks.
-
Temozolomide (5-day): 200 mg/m²/day orally for 5 days, repeated every 28 days.
-
Temozolomide (21-day): 100 mg/m²/day orally for 21 days, repeated every 28 days.
-
-
Primary Outcomes: Overall survival (PCV vs. TMZ) and 12-week progression-free survival (TMZ 5-day vs. 21-day).
NOA-04 Trial (Wick et al., 2009)
-
Patient Population: Patients with newly diagnosed anaplastic glioma (WHO grade III).
-
Treatment Arms:
-
Arm A: Radiotherapy followed by chemotherapy (PCV or temozolomide) at progression.
-
Arm B1 (PCV): Four 8-week cycles of lomustine (110 mg/m² on day 1), vincristine (2 mg on days 8 and 29), and this compound (60 mg/m² on days 8 through 21).
-
Arm B2 (Temozolomide): Eight 4-week cycles of temozolomide (200 mg/m² on days 1 through 5).
-
-
Primary Endpoint: Time to treatment failure.
HD18 Trial (Borchmann et al.)
-
Patient Population: Patients aged 18–60 years with newly diagnosed, advanced-stage Hodgkin lymphoma.
-
Treatment Protocol: All patients received two initial cycles of escalated BEACOPP (1250 mg/m² intravenous cyclophosphamide [day 1], 35 mg/m² intravenous doxorubicin [day 1], 200 mg/m² intravenous etoposide [days 1–3], 100 mg/m² oral this compound [days 1–7], 40 mg/m² oral prednisone (B1679067) [days 1–14], 1.4 mg/m² intravenous vincristine [day 8], and 10 mg/m² intravenous bleomycin (B88199) [day 8]). Treatment was then adapted based on the results of a PET scan.
-
Primary Endpoint: Progression-free survival.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of methylating agents and resistance pathways.
References
- 1. A phase II study of temozolomide vs. This compound in patients with glioblastoma multiforme at first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide versus this compound, lomustine, and vincristine in recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. NOA-04 randomized phase III trial of sequential radiochemotherapy of anaplastic glioma with this compound, lomustine, and vincristine or temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Procarbazine Regimens in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Procarbazine, an alkylating agent, has been a cornerstone in the treatment of various malignancies for decades, most notably brain tumors and Hodgkin's lymphoma. Its efficacy is often leveraged in combination with other chemotherapeutic agents. This guide provides a comparative analysis of key this compound-containing regimens, supported by data from pivotal clinical trials.
Efficacy of this compound-Containing Regimens in Glioma
The combination of this compound, lomustine (B1675051) (CCNU), and vincristine (B1662923) (PCV) has been extensively studied in the context of anaplastic gliomas. Two landmark phase III trials, RTOG 9402 and EORTC 26951, established the benefit of adding PCV chemotherapy to radiation therapy (RT).
Anaplastic Oligodendroglioma (1p/19q Co-deleted)
For patients with anaplastic oligodendroglioma characterized by a 1p/19q co-deletion, the addition of PCV to radiotherapy has demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS).[1][2] Long-term follow-up from both the RTOG 9402 and EORTC 26951 trials revealed that the addition of PCV to RT nearly doubled the median overall survival compared to RT alone.[2]
| Clinical Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Source |
| RTOG 9402 | PCV + RT | 14.7 years | 8.4 years | [1] |
| RT alone | 7.3 years | 2.9 years | [1] | |
| EORTC 26951 | PCV + RT | 14.2 years | Not explicitly stated in provided search results | [1][2] |
| RT alone | 9.3 years | Not explicitly stated in provided search results | [1][2] |
Anaplastic Glioma (Mixed Histologies)
The NOA-04 trial investigated the sequencing of radiotherapy versus chemotherapy (either PCV or temozolomide (B1682018) - TMZ) in patients with anaplastic glioma. The long-term analysis showed no significant difference in overall survival between the initial radiotherapy and initial chemotherapy arms.[3][4] However, for patients with 1p/19q co-deleted tumors, there was a trend towards better progression-free survival with initial PCV treatment compared to TMZ.[4][5]
| Clinical Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Source |
| NOA-04 | Initial RT | 8.0 years | 2.5 years | [3] |
| Initial Chemotherapy (PCV or TMZ) | 6.5 years | 2.7 years | [3] | |
| PCV (1p/19q co-deleted subgroup) | Not Reached (at 9.5 years) | 9.4 years | [5] | |
| TMZ (1p/19q co-deleted subgroup) | 8.09 years | 4.46 years | [5] |
Comparison of this compound (PCV) and Temozolomide (TMZ)
Temozolomide, an oral alkylating agent, has become a common treatment for gliomas, largely due to its more favorable toxicity profile compared to PCV.[1] However, clinical trial data suggests that PCV may offer superior efficacy in certain patient populations.
The NOA-04 trial provided a direct comparison between PCV and TMZ as initial monotherapy. In the 1p/19q co-deleted subgroup, PCV demonstrated a longer progression-free survival.[4][5] Retrospective analyses have also suggested superior efficacy for PCV-containing regimens over TMZ-based treatments in patients with 1p/19q co-deleted anaplastic oligodendroglioma.[5]
Toxicity Profile of this compound-Containing Regimens
A significant consideration in the choice of chemotherapy is the associated toxicity. The PCV regimen is known for its higher rates of adverse events compared to temozolomide.
| Adverse Event (Grade 3 or higher) | PCV (+/- RT) | TMZ (+/- RT) | Source |
| Hematologic Toxicity | 33% - 76% | ~16% | [5][6] |
| Nausea and Vomiting | 62% (any grade) | Common, but generally well-managed | [5][7] |
| Fatigue | Common | 48% (any grade) | [7] |
| Treatment Discontinuation due to Toxicity | 18% - 38% | 0% | [5][6][8] |
Experimental Protocols
PCV Regimen
The PCV regimen consists of three drugs administered in cycles:
-
This compound: Orally, typically for the first 14 days of a cycle.
-
Lomustine (CCNU): Orally, on day 1 of each cycle.
-
Vincristine: Intravenously, on days 8 and 29 of a 6-week cycle.
Detailed dosing and administration schedules can vary between protocols and should be referenced from the specific clinical trial documentation.
Temozolomide Regimen
Temozolomide is typically administered orally, once daily for 5 consecutive days, every 28 days. It is often given concurrently with radiation therapy and then as adjuvant therapy.[9]
This compound's Mechanism of Action: A Signaling Pathway
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its primary mechanism of action involves the alkylation of DNA, leading to DNA damage and subsequent cell death.
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Experimental Workflow: Anaplastic Oligodendroglioma Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing PCV and radiation therapy for anaplastic oligodendroglioma.
Caption: Randomized clinical trial design for anaplastic oligodendroglioma.
References
- 1. Joint Final Report of Phase III trials Demonstrate Positive Outcomes from Combination of PCV Chemotherapy and RT in Patients with Anaplastic Oligodendroglial Tumors - NRG Oncology [nrgoncology.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuro-Oncology Clinical Debate: PCV or temozolomide in combination with radiation for newly diagnosed high-grade oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Toxicity Profile of Temozolomide in the Treatment of 300 Malignant Glioma Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Efficacy of Procarbazine and Its Active Metabolites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the alkylating agent procarbazine (B1678244) and its principal active metabolites. The data presented herein has been compiled from peer-reviewed studies to offer a clear perspective on their relative cytotoxic and DNA-damaging potentials. Detailed experimental methodologies are provided to support the interpretation of the presented data and facilitate experimental replication.
Mechanism of Action: A Prodrug Requiring Metabolic Activation
This compound is a prodrug that undergoes a multi-step metabolic activation process to exert its antineoplastic effects.[1] The initial oxidation of this compound yields azo-procarbazine, which is further metabolized to its isomeric azoxy derivatives: methylazoxythis compound (B1204352) and benzylazoxythis compound.[2][3] These metabolites are considered the ultimate cytotoxic agents, acting primarily through the methylation of DNA, which leads to the inhibition of DNA, RNA, and protein synthesis, and ultimately, cancer cell death.[4][5]
Comparative Cytotoxicity
The in vitro cytotoxic activities of this compound and its key metabolites have been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from studies on murine leukemia L1210 cells.
| Compound | Cell Line | Assay Type | IC50 (mM) | Citation(s) |
| This compound | L1210 | Soft-Agar Clonogenic Assay | 1.5 | [6][7] |
| Azo-procarbazine | L1210 | DNA Damage (Alkaline Elution) | No significant DNA strand breakage observed | [2] |
| Methylazoxythis compound | L1210 | Soft-Agar Clonogenic Assay | 0.15 | [6][7] |
| Methylazoxythis compound | L1210 | Colorimetric Assay (MTT) | 0.2 | [3][6][7] |
| Benzylazoxythis compound | L1210 | Colorimetric Assay (MTT) | Insignificant cytotoxic effect | [6][7] |
The data clearly indicates that methylazoxythis compound is the most potent cytotoxic metabolite of this compound, being approximately 7.5 to 10 times more active than the parent drug in the L1210 cell line.[2] Azo-procarbazine exhibits minimal direct cytotoxicity, suggesting its primary role as an intermediate in the metabolic activation pathway. The benzylazoxy isomer also shows significantly less activity compared to the methylazoxy counterpart.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its metabolites for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: The treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
Colony Formation Assessment: Clonogenic Assay
The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Procedure:
-
Cell Seeding: A known number of single cells are seeded into multi-well plates or petri dishes.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a defined period.
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks, allowing for colony formation.
-
Colony Staining: The colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group, adjusted for the plating efficiency.
DNA Damage Assessment: Alkaline Elution Assay
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in cells.
Procedure:
-
Cell Radiolabeling: Cellular DNA is pre-labeled by incubating the cells with a radioactive precursor, such as [¹⁴C]thymidine.
-
Compound Treatment: The labeled cells are exposed to the test compounds for a specific duration.
-
Cell Lysis: The cells are lysed on a filter, leaving the DNA retained on the filter.
-
Alkaline Elution: An alkaline solution is passed through the filter, causing the DNA to unwind and elute at a rate proportional to the number of single-strand breaks.
-
Fraction Collection: The eluted DNA is collected in fractions over time.
-
Quantification: The amount of radioactivity in each fraction and on the filter is determined.
-
Data Analysis: The rate of DNA elution is calculated, which provides a measure of the extent of DNA damage.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic activation pathway of this compound.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cytotoxicity and DNA damage caused by the azoxy metabolites of this compound in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Methylazoxythis compound, the active metabolite responsible for the anticancer activity of this compound against L1210 leukemia. | Semantic Scholar [semanticscholar.org]
Navigating the Therapeutic Window: A Comparative Analysis of Procarbazine and Newer Agents in Oncology
A deep dive into the therapeutic index and mechanisms of action of procarbazine (B1678244) versus modern targeted therapies and immunotherapies, providing researchers and drug development professionals with critical data for informed decision-making.
The quest for more effective and less toxic cancer therapies is a cornerstone of oncological research. A key metric in this pursuit is the therapeutic index (TI), a quantitative measure of a drug's safety margin, defined as the ratio between its toxic and therapeutic doses. This guide provides a comparative assessment of the therapeutic index of the traditional alkylating agent this compound against three newer agents that have reshaped treatment paradigms in Hodgkin's lymphoma and glioblastoma: temozolomide (B1682018), brentuximab vedotin, and nivolumab.
Shifting Paradigms in Cancer Treatment
This compound, a cornerstone of combination chemotherapy regimens like MOPP and BEACOPP for Hodgkin's lymphoma and PCV for glioblastoma, has demonstrated efficacy but is associated with significant toxicities.[1] The advent of targeted therapies and immunotherapies has ushered in an era of precision medicine, aiming to exploit specific molecular vulnerabilities of cancer cells while minimizing damage to healthy tissues. This guide explores whether this targeted approach translates to a superior therapeutic index.
Comparative Therapeutic Index
The therapeutic index is classically determined using the ratio of the median lethal dose (LD50) to the median effective dose (ED50). However, for modern biologics like monoclonal antibodies, the concept of a lethal dose is less relevant, and toxicity is often evaluated through the maximum tolerated dose (MTD) in clinical trials. This comparison incorporates both preclinical LD50 data where available and clinical MTD to provide a comprehensive overview.
| Drug | Target/Mechanism | Preclinical Toxicity (LD50) | Clinical Efficacy/Toxicity (Dose/MTD) | Therapeutic Indication(s) |
| This compound | DNA alkylating agent | Oral LD50 (Rat): 570 mg/kg[2][3] | MOPP regimen: 100 mg/m²/day for 14 days[1] | Hodgkin's Lymphoma, Glioblastoma |
| Temozolomide | DNA alkylating agent | Oral LD50 (Mouse): 205 mg/kg[4] | Standard dose: 150-200 mg/m²/day for 5 days[5][6] | Glioblastoma, Anaplastic Astrocytoma |
| Brentuximab Vedotin | Anti-CD30 antibody-drug conjugate | N/A | MTD (monotherapy): 1.8 mg/kg every 3 weeks[7][8] | Hodgkin's Lymphoma, Anaplastic Large Cell Lymphoma |
| Nivolumab | Anti-PD-1 monoclonal antibody | No DLTs up to 20 mg/kg in monkeys[9] | Standard dose: 3 mg/kg every 2 weeks[10] | Melanoma, Lung Cancer, Hodgkin's Lymphoma |
Note: Direct comparison of TI is challenging due to differing methodologies and the nature of the drugs. The table provides a qualitative assessment based on available data. N/A - Not Applicable as traditional LD50 studies are not standard for monoclonal antibodies. DLT - Dose-Limiting Toxicity.
Experimental Protocols
Determination of LD50 (this compound & Temozolomide)
The oral LD50 values for this compound and temozolomide were determined in preclinical studies involving rodents. A typical protocol involves the following steps:
-
Animal Model: Male and female rats or mice of a specific strain are used.
-
Dose Administration: The drug is administered orally via gavage at a range of doses.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Calculation: The LD50, the dose at which 50% of the animals die, is calculated using statistical methods such as the probit analysis.
Determination of IC50 (In Vitro Efficacy)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A common method for anticancer drugs is the MTT assay:
-
Cell Culture: Adherent cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with the drug at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solvent like DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[11][12][13]
Determination of MTD (Brentuximab Vedotin & Nivolumab)
The MTD for antibody-based therapies is typically determined in Phase I clinical trials:
-
Patient Population: Patients with relapsed or refractory cancers for which the drug is being developed are enrolled.
-
Dose Escalation: The drug is administered to successive cohorts of patients at increasing doses.
-
Toxicity Monitoring: Patients are closely monitored for adverse events, which are graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
DLT Identification: A dose-limiting toxicity (DLT) is a predefined, severe adverse event that is considered unacceptable.
-
MTD Definition: The MTD is defined as the highest dose at which no more than a certain percentage of patients (e.g., 33%) experience a DLT.[14][15]
Signaling Pathways and Mechanisms of Action
This compound: DNA Alkylation
This compound is a prodrug that, after metabolic activation, acts as an alkylating agent. Its active metabolites transfer methyl groups to DNA, primarily at the O6 and N-7 positions of guanine.[16] This methylation leads to DNA damage, strand breaks, and ultimately, cell death.[17]
Caption: this compound's mechanism of action.
Temozolomide: DNA Methylation Pathway
Similar to this compound, temozolomide is a prodrug that undergoes spontaneous conversion at physiological pH to its active metabolite, MTIC. MTIC then methylates DNA, with the O6-methylguanine adduct being the primary cytotoxic lesion.[18][19] The persistence of this lesion, due to a deficient O6-methylguanine-DNA methyltransferase (MGMT) repair system, leads to mismatched base pairing during DNA replication, futile mismatch repair cycles, and ultimately, apoptosis.[20]
Caption: Temozolomide's DNA methylation pathway.
Brentuximab Vedotin: CD30-Targeted Apoptosis
Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets CD30, a protein expressed on the surface of Hodgkin lymphoma and anaplastic large cell lymphoma cells. Upon binding to CD30, the ADC is internalized, and the cytotoxic agent, monomethyl auristatin E (MMAE), is released. MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[21][22]
References
- 1. Reappraisal of the use of this compound in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Temodar (temozolomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Phase I Trial of Brentuximab Vedotin Plus Cyclosporine in Relapsed/Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P111: Phase I Trial of Brentuximab Vedotin plus Cyclosporine in Relapsed/Refractory Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UCSF Hodgkin's Lymphoma Trial → Brentuximab Vedotin and Nivolumab With or Without Ipilimumab in Treating Patients With Relapsed or Refractory Hodgkin Lymphoma [clinicaltrials.ucsf.edu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of DNA damage induced by this compound in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Procarbazine Therapy: A Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Procarbazine (B1678244), a cornerstone in the treatment of specific cancers, particularly gliomas, demonstrates variable efficacy among patients. This guide provides a comprehensive comparison of key biomarkers used to predict the response to this compound-based chemotherapy, offering insights into patient stratification and the landscape of therapeutic alternatives. Experimental data is presented to support the clinical utility of these biomarkers, alongside detailed methodologies for their assessment.
Key Predictive Biomarkers for this compound Therapy
The response to this compound, often administered as part of the PCV regimen (this compound, Lomustine, and Vincristine), is significantly influenced by the molecular profile of the tumor. Three principal biomarkers have emerged as critical predictors of treatment outcome in gliomas: MGMT promoter methylation, IDH1/2 mutations, and co-deletion of chromosome arms 1p and 19q.
Comparative Efficacy Based on Biomarker Status
The presence of these biomarkers is strongly associated with improved survival outcomes in patients receiving this compound-containing chemotherapy.
| Biomarker Status | Treatment Regimen | Progression-Free Survival (PFS) | Overall Survival (OS) | Supporting Studies |
| MGMT Promoter Methylated | This compound + CCNU | Median PFS: 8 weeks | Median OS: 9.7 months (from start of treatment) | A study on recurrent glioblastoma with MGMT promoter methylation showed these outcomes.[1][2] |
| IDH Mutated | PCV + Radiotherapy | - | Median OS: 9.4 years | In a study of oligodendroglial tumors, patients with IDH mutations had significantly longer survival with PCV plus radiotherapy compared to radiotherapy alone (5.7 years).[3] |
| IDH Wild-Type | PCV + Radiotherapy | - | Median OS: 1.3 years | Patients with IDH wild-type tumors did not show a significant survival benefit from the addition of PCV to radiotherapy compared to radiotherapy alone (1.8 years).[3] |
| 1p/19q Co-deleted | PCV + Radiotherapy | - | Median OS: 14.7 years | Patients with 1p/19q co-deleted tumors demonstrated a significant survival advantage with the addition of PCV to radiotherapy compared to radiotherapy alone (7.3 years).[3] |
| 1p/19q Non-co-deleted | PCV + Radiotherapy | - | Median OS: 2.6 years | In patients without the 1p/19q co-deletion, the addition of PCV to radiotherapy did not result in a statistically significant improvement in median overall survival compared to radiotherapy alone (2.7 years).[3] |
| IDH Mutated & 1p/19q Co-deleted | PCV + Radiotherapy | - | Median OS not reached in the RT/PCV group vs. 112 months in the RT group. | A long-term follow-up study on anaplastic oligodendroglioma showed a strong trend for benefit from adjuvant PCV in this subgroup.[4] |
| IDH Mutated & 1p/19q Non-co-deleted | PCV + Radiotherapy | - | Median OS: 5.5 years vs 3.3 years for RT alone. | Patients with non-codeleted but IDH-mutated tumors also lived longer after CRT than RT.[3] |
Therapeutic Alternatives and Their Predictive Biomarkers
The primary alternative to this compound-based regimens, particularly for gliomas, is temozolomide (B1682018) (TMZ). The choice between these therapies is often guided by the same set of predictive biomarkers.
This compound (PCV) vs. Temozolomide (TMZ)
| Biomarker Status | Preferred/More Efficacious Therapy | Supporting Evidence |
| MGMT Promoter Methylated | Temozolomide | MGMT promoter methylation is a strong predictor of response to temozolomide.[5][6] |
| 1p/19q Co-deleted | PCV | Long-term follow-up of randomized trials has shown a significant overall survival benefit for PCV plus radiotherapy in patients with 1p/19q co-deleted anaplastic oligodendrogliomas.[4][7] A network meta-analysis also suggested superior overall and progression-free survival with RT+PCV compared to RT+TMZ in this population.[7] |
| IDH Mutated | PCV or Temozolomide | Both regimens show efficacy in IDH-mutated gliomas. However, the benefit of PCV appears more pronounced in the context of 1p/19q co-deletion.[3][8] |
While PCV has demonstrated superior efficacy in the 1p/19q co-deleted population, temozolomide is often favored due to its more manageable toxicity profile.[9][10] PCV is associated with a higher incidence of myelosuppression.[11]
Experimental Protocols
Accurate and reliable biomarker testing is crucial for guiding treatment decisions. Below are summaries of common methodologies for the key biomarkers.
MGMT Promoter Methylation Analysis
-
Method: Methylation-Specific PCR (MSP)
-
Principle: This technique distinguishes between methylated and unmethylated DNA sequences. DNA is first treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequently, two pairs of primers are used for PCR amplification: one pair specific for the methylated sequence and another for the unmethylated sequence. The amplification products are then visualized by gel electrophoresis.
-
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
Bisulfite Conversion: Treat extracted DNA with a sodium bisulfite kit to convert unmethylated cytosines.
-
PCR Amplification: Perform two separate PCR reactions using primers specific for methylated and unmethylated MGMT promoter sequences.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates MGMT promoter methylation.
-
IDH1/2 Mutation Detection
-
Method: Sanger Sequencing or Real-Time PCR-based methods.
-
Principle: Sanger sequencing directly determines the nucleotide sequence of the target region in the IDH1 and IDH2 genes to identify mutations. Real-time PCR assays can use mutation-specific probes or high-resolution melting analysis to detect common mutations.
-
Protocol Outline (Sanger Sequencing):
-
DNA Extraction: Isolate DNA from tumor tissue.
-
PCR Amplification: Amplify the exons of IDH1 (codon 132) and IDH2 (codon 172) containing the hotspot mutations.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Separate the sequencing fragments by size.
-
Data Analysis: Analyze the resulting electropherogram to identify any nucleotide changes compared to the wild-type sequence.[12][13]
-
1p/19q Co-deletion Analysis
-
Method: Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH uses fluorescently labeled DNA probes that bind to specific chromosomal regions. For 1p/19q analysis, probes for the 1p36 and 19q13 loci are used, along with control probes for the centromeric regions of chromosomes 1 and 19. The loss of a signal from the 1p or 19q probe relative to its control probe indicates a deletion.
-
Protocol Outline:
-
Tissue Preparation: Prepare thin sections from FFPE tumor tissue and mount on slides.
-
Pre-treatment: Deparaffinize, rehydrate, and perform enzymatic digestion to allow probe penetration.
-
Denaturation: Denature the chromosomal DNA in the tissue and the DNA probes.
-
Hybridization: Apply the fluorescent probes to the slides and incubate to allow hybridization to the target DNA.
-
Washing: Wash the slides to remove unbound probes.
-
Counterstaining: Stain the cell nuclei with a DNA-specific dye (e.g., DAPI).
-
Microscopic Analysis: Visualize and count the signals for the 1p, 19q, and control probes in a predefined number of tumor cell nuclei to determine the deletion status.[14][15]
-
ATRX Loss Detection
-
Method: Immunohistochemistry (IHC)
-
Principle: IHC uses antibodies to detect the presence or absence of the ATRX protein in tumor cells. Loss of nuclear ATRX expression in tumor cells, while internal control cells (e.g., endothelial cells, normal brain tissue) show positive nuclear staining, is indicative of an inactivating ATRX mutation.
-
Protocol Outline:
-
Tissue Preparation: Prepare FFPE tissue sections on slides.
-
Antigen Retrieval: Use heat-induced epitope retrieval to unmask the ATRX protein.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the ATRX protein.
-
Secondary Antibody and Detection: Apply a labeled secondary antibody and a chromogenic substrate to visualize the antibody binding.
-
Counterstaining: Lightly stain the nuclei with hematoxylin.
-
Microscopic Evaluation: Assess the nuclear staining for ATRX in tumor cells compared to internal positive controls.
-
Visualizing the Pathways
To better understand the interplay of these biomarkers and this compound's mechanism of action, the following diagrams illustrate the key pathways and workflows.
This guide underscores the critical role of molecular biomarkers in personalizing this compound therapy. By integrating these markers into clinical practice and ongoing research, we can better predict treatment response, optimize patient outcomes, and guide the development of novel therapeutic strategies.
References
- 1. This compound and CCNU Chemotherapy for Recurrent Glioblastoma with MGMT Promoter Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and CCNU Chemotherapy for Recurrent Glioblastoma with MGMT Promoter Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefit From this compound, Lomustine, and Vincristine in Oligodendroglial Tumors Is Associated With Mutation of IDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. The role of direct DNA repair gene O6-methylguanine-DNA methyltransferase (MGMT) in high grade malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Adjuvant chemoradiotherapy with this compound, lomustine, and vincristine (PCV) or temozolomide for 1p/19q Co-deleted anaplastic oligodendroglioma: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, CCNU and vincristine (PCV) versus temozolomide chemotherapy for patients with low-grade glioma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cns.org [cns.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Test Details - IDH1 and IDH2 Mutation Analysis [knightdxlabs.ohsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. 1p/19q Deletion by FISH | MLabs [mlabs.umich.edu]
- 15. FISH-based detection of 1p 19q codeletion in oligodendroglial tumors: procedures and protocols for neuropathological practice - a publication under the auspices of the Research Committee of the European Confederation of Neuropathological Societies (Euro-CNS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Procarbazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of procarbazine (B1678244), a hazardous chemotherapeutic agent, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans to ensure the protection of personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any procedure involving this compound, it is imperative to don the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves is recommended. | Provides an extra barrier against contamination. Change gloves every 30-60 minutes or immediately if contaminated or torn.[1] |
| Gown | Disposable, solid-front protective gown. | Protects the body from spills and contamination. Gowns should be changed every two to three hours or immediately upon contamination.[1] |
| Eye Protection | Safety goggles or a face shield. | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling the powder form or in case of spills. | Prevents inhalation of the hazardous substance.[2][3] |
Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.[2]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
II. Spill Management Protocol
Immediate and correct response to a this compound spill is crucial to prevent widespread contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area to prevent the spread of contamination.[2][5]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.[2][5]
-
Contain the Spill:
-
Clean the Area:
-
Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[2][5]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemotherapeutic waste.[2][5]
III. This compound Disposal Workflow
The following diagram outlines the decision-making process and proper workflow for the disposal of this compound and associated materials.
IV. Disposal Procedures
The overarching principle for this compound disposal is that it must be handled as hazardous waste in accordance with all prevailing country, federal, state, and local regulations.[2][5] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the drain.[4][7][8]
Unused or Expired this compound:
-
The safest method for disposing of unused medications is through a drug take-back program, often available at local pharmacies or law enforcement agencies.[9]
-
If a take-back option is not available, the unused or expired this compound must be disposed of as hazardous chemical waste.[1][8] This typically involves packaging it in a sealed, properly labeled container for pickup by a licensed hazardous waste disposal company.
Contaminated Waste:
-
Trace Chemotherapy Waste: This includes items with only residual amounts of the drug, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable items used in handling and administration.[1] This waste should be segregated into designated, clearly labeled "Trace Chemotherapy Waste" containers, which are typically yellow.[8]
-
Bulk Chemotherapy Waste: This category includes materials that are heavily contaminated, such as spill cleanup materials and containers with more than a trace amount of the drug.[1] This waste must be collected in separate, designated "Bulk Chemotherapy Waste" containers, often black, for disposal.
Final Disposal Method:
-
The universally recommended disposal method for both trace and bulk chemotherapeutic waste is high-temperature incineration by a licensed and permitted hazardous waste management facility.[4][10] This process ensures the complete destruction of the hazardous compound.
It is essential to consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and guidance, as they will be familiar with the relevant local and national regulations.[8] By adhering to these stringent procedures, laboratories can ensure a safe environment and maintain full regulatory compliance.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ncoda.org [ncoda.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. oncolink.org [oncolink.org]
- 10. glyconllc.com [glyconllc.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Procarbazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Procarbazine. This guide provides essential, immediate safety and logistical information for handling this substance, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical to minimize exposure risk and ensure the integrity of your research.
This compound hydrochloride is a hazardous substance that is harmful if swallowed and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.
| PPE Category | Specification | Source(s) |
| Eye Protection | Safety goggles with side-shields. | [2][4] |
| Hand Protection | Protective gloves. Disposable surgical latex gloves are recommended. Inspect gloves for any signs of wear and tear before use. Do not use polyvinyl chloride gloves. | [2][4][5][6] |
| Body Protection | Impervious clothing or a full body suit. A fully fastened disposable lab coat or jumpsuit is also recommended. | [2][4][5] |
| Respiratory Protection | A suitable respirator should be used. In some cases, a NIOSH/MSHA approved supplied-air, positive-pressure full facepiece respirator or a supplied-air hood may be required. | [1][4][5] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a laboratory-type hood.[4][5][7] All work surfaces should be covered with a non-porous material like stainless steel.[5]
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Handling the Compound: Avoid the formation of dust and aerosols.[2][4] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Keep the this compound container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4] The recommended storage temperature is often -20°C or 4°C, so consult the specific product information.[2][4] Store the container in a locked-up place.[2][8]
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all prevailing country, federal, state, and local regulations.[2][4] This includes any contaminated lab supplies, PPE, and cleaning materials.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself, following all applicable regulations.[2][4]
-
Unused Medication: Do not throw unused this compound in the trash or flush it down the sink or toilet.[9] Return any unused capsules to the appropriate hospital or research facility department for proper disposal.[10]
Emergency Procedures:
-
Spills: In case of a spill, evacuate personnel to a safe area.[2] Use full personal protective equipment and avoid breathing vapors, mist, dust, or gas.[2] Absorb spills with an inert, finely-powdered liquid-binding material like diatomite.[2][4] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Dispose of all contaminated material as hazardous waste.[6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation if possible.[2] Seek immediate medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure adequate flushing.[2] Remove any contact lenses and continue flushing. Promptly seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[1][6] Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[1][3]
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling this compound in a research setting.
Caption: A workflow diagram illustrating the procedural steps for the safe handling and disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ncoda.org [ncoda.org]
- 10. This compound | Macmillan Cancer Support [macmillan.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
